7-Bromo-2-chloro-6-fluoroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2-chloro-6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPIIMVVLKELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 7-Bromo-2-chloro-6-fluoroquinoxaline
This guide provides a comprehensive framework for the physicochemical characterization of 7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated quinoxaline derivative of interest to researchers in medicinal chemistry and drug development. While quinoxalines are a well-established scaffold in pharmacologically active compounds, novel derivatives like this require rigorous profiling to ascertain their potential and guide optimization efforts. This document moves beyond a simple data sheet, offering both known properties and detailed, field-proven protocols for determining critical parameters essential for advancing a compound through the drug discovery pipeline.
The accurate measurement of physicochemical properties is a foundational pillar of drug development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor physicochemical characteristics are a leading cause of candidate attrition, making early and thorough characterization a crucial, resource-sparing strategy.[3] This guide is structured to empower researchers to generate a robust data package for this compound or similar novel chemical entities.
Compound Identity and Known Properties
A precise understanding of a molecule's basic characteristics is the starting point for all further investigation. This compound is a specific, substituted quinoxaline.
-
Molecular Formula: C₈H₃BrClFN₂
-
Molecular Weight: 261.48 g/mol
-
CAS Number: 1242336-59-3
The following table summarizes the currently available computed and vendor-supplied data for this compound. It is critical to recognize that computed values, while useful for initial assessment, must be confirmed by experimental data for definitive decision-making.
| Property | Value / Data | Source |
| Molecular Formula | C₈H₃BrClFN₂ | N/A |
| Molecular Weight | 261.48 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=C(C2=NC(=C(N=C2C=C1F)Br)Cl) | N/A |
| Calculated LogP | 3.05 | ChemScene |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Note: The properties listed above are primarily from computational models and chemical supplier databases. Experimental verification is paramount.
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.[4][5] Low solubility can create significant hurdles in formulation, lead to unreliable results in biological assays, and result in poor oral bioavailability.[5][6] We will outline protocols for two distinct but complementary solubility assays: kinetic and thermodynamic.
Kinetic solubility is a high-throughput measurement that reflects how readily a compound dissolves when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[6][7] It is particularly useful in the early stages of discovery for rapidly ranking compounds.[4][6]
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol is adapted for a 96-well plate format for high-throughput screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate.[9]
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[7]
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature, protected from light.[6]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which precipitation is observed relative to a set of standards indicates the kinetic solubility.[4][9]
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended incubation period allows the system to reach equilibrium.[5][10] This "shake-flask" method is considered the gold standard and is vital for lead optimization and preformulation studies.[5][10]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid (powder) this compound to a glass vial.[10]
-
Solvent Addition: Add a precise volume of the test buffer (e.g., PBS, pH 7.4) to the vial.[10]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10][11]
-
Separation: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. Centrifugation prior to filtration is recommended to minimize filter clogging.[12]
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.[5][12]
Diagram: Solubility Workflow This diagram illustrates the decision-making process and experimental flow for assessing compound solubility.
Caption: Workflow for solubility assessment in drug discovery.
Lipophilicity: Balancing Potency and Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key parameter influencing permeability, metabolic stability, and target binding.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[13] While some lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[3][14]
Experimental Protocol: LogP Determination by RP-HPLC
The reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a faster and more resource-sparing alternative to the traditional shake-flask method for estimating logP.[15][16] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its logP value.[17]
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Calibration: Prepare a set of 5-7 reference standards with well-established logP values spanning a range that is expected to include the test compound (e.g., logP 1 to 5).[15]
-
Isocratic Elution: Inject each standard and the test compound onto the column under a series of isocratic conditions (e.g., 50%, 60%, 70%, 80% Solvent B). Record the retention time (t_R) for each run.
-
Calculate Capacity Factor (k'): For each compound at each isocratic condition, calculate the capacity factor k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[16]
-
Extrapolation: For each compound, plot log k' against the percentage of organic solvent. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the y-intercept, which is log k'_w.
-
Correlation: Plot the known logP values of the reference standards against their calculated log k'_w values. This creates the calibration curve.
-
Determine LogP: Use the log k'w value of this compound and the linear equation from the calibration curve to calculate its experimental logP.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This parameter is crucial as it dictates a compound's charge state, which in turn affects its solubility, permeability, and target engagement in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4).[18][19] For quinoxalines, the nitrogen atoms in the ring are weakly basic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[18][20] It involves monitoring pH changes as a titrant is added to a solution of the compound.[19][21]
-
System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[18][20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[18][22] This point can be identified more accurately by plotting the first or second derivative of the curve.[22]
Diagram: Physicochemical Characterization Funnel This diagram shows how key physicochemical properties are evaluated to guide compound progression.
Caption: Integrated assessment of core physicochemical properties.
Chemical Stability
Assessing the intrinsic chemical stability of a new chemical entity is essential to ensure it can withstand the conditions of manufacturing, storage, and administration without degrading.[23][24] Stability studies evaluate the effect of environmental factors like pH, temperature, and light on the compound.[23][25]
Experimental Protocol: pH-Dependent Stability (Hydrolysis)
-
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, pH 7.4, and pH 9.0).
-
Incubation: Prepare solutions of the test compound in each buffer at a known concentration. Incubate these solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, take an aliquot from each solution and quench any further reaction (e.g., by dilution in mobile phase). Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.
-
Data Evaluation: Plot the natural logarithm of the compound concentration versus time for each pH condition. The degradation rate constant (k) can be determined from the slope of the line. This data helps predict the compound's shelf-life and identify potential liabilities in acidic or basic environments.[23]
Conclusion and Forward Look
The physicochemical properties of this compound, as determined by the protocols outlined in this guide, will form the basis for its continued development. A compound with balanced solubility (>60 µg/mL is a common goal), a logP in the optimal range (typically 1-3 for oral drugs), and appropriate ionization and stability is significantly de-risked for further studies.[4] The experimental data generated through these self-validating systems provide the trustworthy foundation required for making informed decisions in medicinal chemistry programs, ultimately guiding the design of safer and more effective medicines.[26][27]
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[21]
-
D'Souza, A., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.[15]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[20]
-
Ertl, P., & Rohde, B. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH.[18]
-
Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729.[1]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[6]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[11]
-
Abraham, M. H., Chadha, H. S., Leitao, R. A. E., Mitchell, R. C., Lambert, W. J., Kaliszan, R., Nasal, A., & Haber, P. (1997). Determination of solute lipophilicity as logP (octanol) and logP (alkane) using poly(styrene-divinylbenzene) and immobilised artificial membrane stationary phases in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 766, 35-47.[14]
-
El-gindy, A., El-zeany, B., Awad, T., & Shabana, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.[19]
-
Susanti, D., & Prasetya, A. T. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace.[22]
-
Lombardo, F., & Obach, R. S. (2002). High throughput HPLC method for determining Log P values. Google Patents.[17]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from protocols.io.[10]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io.[7]
-
Vraka, V., & Trantirek, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.[16]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.[13]
-
White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.[8]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.[4]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from Pace Analytical website.[26]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website.[12]
-
Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.[23]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website.[5]
-
Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from Langhua Pharmaceutical website.[28]
-
WuXi AppTec. (n.d.). Physicochemical Property Study. Retrieved from WuXi AppTec DMPK website.[2]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2–15.[3]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from Parameter Generation & Control website.[24]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from paho.org.[25]
-
QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from QbD Group website.[27]
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. acdlabs.com [acdlabs.com]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. scispace.com [scispace.com]
- 23. japsonline.com [japsonline.com]
- 24. humiditycontrol.com [humiditycontrol.com]
- 25. www3.paho.org [www3.paho.org]
- 26. pacelabs.com [pacelabs.com]
- 27. qbdgroup.com [qbdgroup.com]
- 28. langhuapharma.com [langhuapharma.com]
An In-depth Technical Guide to 7-Bromo-2-chloro-6-fluoroquinoxaline (CAS No. 1881295-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, consolidates information on related quinoxaline derivatives to offer valuable insights into its synthesis, characterization, reactivity, and safe handling. The strategic placement of bromo, chloro, and fluoro substituents on the quinoxaline core presents a unique platform for selective chemical modifications, making it a compound of high interest for the synthesis of novel bioactive molecules and functional materials.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of halogen atoms onto the quinoxaline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The subject of this guide, this compound, is a trifunctionalized derivative poised for diverse synthetic applications. The differential reactivity of the C-Cl and C-Br bonds, coupled with the electronic influence of the fluorine atom, allows for a stepwise and regioselective introduction of various functionalities.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1881295-54-0 | [3] |
| Molecular Formula | C₈H₃BrClFN₂ | [3] |
| Molecular Weight | 261.48 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Storage Conditions | -20°C | [3] |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The fluorine atom at position 6 will likely cause splitting of the signals for the adjacent protons at positions 5 and 8.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the eight carbon atoms of the quinoxaline core. The carbons attached to the halogens (C-2, C-6, and C-7) will exhibit characteristic shifts, and the C-F coupling will be observable for the carbon at position 6 and its neighbors.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis Strategy: A Plausible Route
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis of related halogenated quinoxalines. The proposed pathway involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.
A potential precursor for this synthesis is 4-bromo-5-fluoro-1,2-phenylenediamine. The synthesis could proceed as follows:
dot
Caption: Plausible synthetic pathway for this compound. **
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet scientifically sound, procedure for the synthesis of this compound. Researchers should treat this as a starting point and optimize the reaction conditions as necessary.
Step 1: Synthesis of 7-Bromo-6-fluoro-1H-quinoxalin-2-one
-
To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of glyoxylic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 7-bromo-6-fluoro-1H-quinoxalin-2-one.
Step 2: Synthesis of this compound
-
Suspend the 7-bromo-6-fluoro-1H-quinoxalin-2-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
The presence of two different halogen atoms at positions 2 and 7, which are susceptible to distinct types of reactions, makes this compound a highly valuable synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of 2-substituted-7-bromo-6-fluoroquinoxalines.
dot
Caption: General scheme for the nucleophilic aromatic substitution at the C-2 position. **
Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
The bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.
dot
Caption: Example of a Suzuki-Miyaura coupling reaction at the C-7 position. **
The differential reactivity of the C-Cl and C-Br bonds allows for a sequential functionalization strategy, where a nucleophilic substitution is first performed at the C-2 position, followed by a palladium-catalyzed cross-coupling at the C-7 position, or vice versa. This orthogonal reactivity is a powerful tool for the synthesis of complex molecules.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements (Predicted based on similar compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of novel compounds. Its unique substitution pattern allows for selective and sequential functionalization, making it an attractive starting material for researchers in drug discovery and materials science. While detailed experimental data for this specific compound remains to be published, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from related structures. Further research into the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues in the development of innovative chemical entities.
References
- Saeed, A., Shaheen, F., & Abbas, N. (2018). Quinoxaline derivatives: A review of the recent advancements in their synthesis and biological activities. European Journal of Medicinal Chemistry, 156, 495-526.
- Ali, M. A., Ismail, R., Choon, T. S., & Wahi, R. (2016). Quinoxaline: A versatile scaffold in medicinal chemistry. RSC Advances, 6(10), 7869-7881.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913253, 7-Bromo-2-chloroquinoxaline. Retrieved January 19, 2026 from [Link].
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.
Sources
7-Bromo-2-chloro-6-fluoroquinoxaline molecular weight and formula
An In-Depth Technical Guide to 7-Bromo-2-chloro-6-fluoroquinoxaline: A Privileged Scaffold for Drug Discovery
Introduction
The quinoxaline scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This inherent biological versatility makes quinoxaline and its analogs compelling targets for therapeutic development. This technical guide focuses on a specific, highly functionalized derivative, This compound . We will provide an in-depth analysis of its chemical properties, a proposed synthetic pathway, and its potential applications as a key building block for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties
This compound is a halogenated heterocyclic compound. The strategic placement of bromo, chloro, and fluoro substituents provides multiple reaction sites for further chemical modification, making it a highly valuable intermediate in synthetic chemistry. The key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H3BrClFN2 | [5] |
| Molecular Weight | 261.48 g/mol | [5] |
| CAS Number | 1881295-54-0 | [5] |
| Canonical SMILES | C1=C(C2=NC(=C(N=C2C=C1F)Br)Cl) | N/A |
| InChI Key | (Predicted) | N/A |
Section 2: Proposed Synthesis Pathway
Adapting this logic, a plausible pathway for the target molecule would begin with a suitably substituted aniline precursor, specifically 4-bromo-5-fluoro-1,2-phenylenediamine. This strategic choice of starting material incorporates the required bromine and fluorine atoms at the correct positions on the benzene ring from the outset.
Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Bromo-6-fluoroquinoxalin-2(1H)-one
-
Rationale: This step involves the condensation of the selected diamine with a glyoxylic acid derivative to form the core quinoxalinone ring system. This is a standard and high-yielding method for creating the bicyclic scaffold.
-
Procedure: a. Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent system, such as ethanol/water. b. Add ethyl glyoxalate (1.1 equivalents) to the solution. c. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature to allow the product to precipitate. e. Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield 7-Bromo-6-fluoroquinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
-
Rationale: The hydroxyl group of the quinoxalinone is converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this type of transformation.
-
Procedure: a. Suspend 7-Bromo-6-fluoroquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent). b. Heat the mixture to 100-110 °C under a nitrogen atmosphere for 2-3 hours. c. After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. d. Cautiously quench the residue by pouring it onto crushed ice. e. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. g. Purify the final compound using column chromatography (silica gel) to yield pure this compound.
Section 3: Spectroscopic Characterization (Theoretical)
While empirical spectroscopic data for this compound is not widely published, its expected spectral features can be predicted based on its structure. This analysis is vital for researchers who may synthesize this compound.
-
¹H NMR: The spectrum would be relatively simple, showing two doublets in the aromatic region. The proton at C5 would likely appear as a doublet due to coupling with the fluorine at C6. The proton at C8 would appear as a doublet due to coupling with the fluorine at C6 as well, though the coupling constant will differ. The proton on the pyrazine ring at C3 would appear as a singlet.
-
¹³C NMR: The spectrum would show 8 distinct signals for the carbon atoms in the aromatic rings. The carbons bonded to the halogens (C2, C6, C7) would be significantly influenced, with C-F and C-Br coupling potentially observable.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). The combination will produce a distinct cluster for the molecular ion peak around m/z = 260/262/264.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile chemical intermediate for the synthesis of novel, biologically active molecules. The quinoxaline scaffold is a cornerstone in the development of therapeutics targeting a range of diseases.
-
Anticancer Agents: Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1] The chloro-substituent at the C2 position is an excellent leaving group for nucleophilic substitution, allowing for the introduction of various side chains to target the ATP-binding pocket of these kinases.
-
Antimicrobial Agents: The quinoxaline core is present in natural antibiotics like echinomycin.[4] Synthetic derivatives have shown broad-spectrum activity against bacteria and fungi. The halogenated benzene ring of this compound can be further modified, for instance via Suzuki or Buchwald-Hartwig coupling at the C7-bromo position, to explore structure-activity relationships and optimize antimicrobial potency.
-
Anti-inflammatory and Antiviral Compounds: Research has also highlighted the potential of quinoxalines as anti-inflammatory and antiviral agents.[2][3][4] This broad bioactivity underscores the importance of developing new, uniquely substituted quinoxaline libraries, for which this guide's target molecule is an ideal starting point.
Section 5: Safety and Handling
Specific safety and toxicity data for this compound have not been formally established. Therefore, it must be handled with extreme care, assuming it is hazardous. The safety information for the structurally similar compound, 7-Bromo-2-chloroquinoxaline, provides a useful, albeit preliminary, reference.[7]
| Hazard Type | GHS Hazard Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| H332: Harmful if inhaled. | |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
(Note: Data is for the non-fluorinated analog 7-Bromo-2-chloroquinoxaline and should be used for guidance only[7])
Recommended Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
-
This compound by USBiological, Cat. No. 439443-100MG. Lucerna-Chem AG. [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
-
Pharmacological activities displayed by quinoxaline-based molecules. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health (NIH). [Link]
-
7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound by USBiological, Cat. No. 439443-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 6. Page loading... [guidechem.com]
- 7. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromo-2-chloro-6-fluoroquinoxaline
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel heterocyclic compound, 7-Bromo-2-chloro-6-fluoroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this multi-halogenated quinoxaline derivative. Given the absence of published experimental spectra for this specific molecule, this guide is built upon high-fidelity predicted NMR data, offering a robust framework for its future empirical characterization and utilization in medicinal chemistry and materials science.
Introduction: The Structural Significance of Halogenated Quinoxalines
Quinoxaline scaffolds are of paramount importance in pharmaceutical research, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The strategic incorporation of halogen atoms—in this case, bromine, chlorine, and fluorine—onto the quinoxaline core profoundly modulates the molecule's electronic landscape, lipophilicity, and metabolic stability. This, in turn, influences its pharmacokinetic and pharmacodynamic profiles. Understanding the precise structural arrangement and electronic distribution of these substituents is critical, and NMR spectroscopy stands as the most powerful analytical technique for this purpose in solution-state.[2]
This guide will provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the chemical shifts and coupling constants based on the interplay of inductive and resonance effects of the three distinct halogen substituents.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have been predicted using advanced computational algorithms that account for the complex electronic environment of the molecule. The data presented below is based on these predictions, calculated for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.65 | s | - |
| H-5 | 8.30 | d | JH-F = 8.5 |
| H-8 | 8.05 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.5 |
| C-3 | 145.2 |
| C-5 | 118.0 (d, JC-F ≈ 25) |
| C-6 | 158.0 (d, JC-F ≈ 260) |
| C-7 | 120.0 |
| C-8 | 135.5 |
| C-4a | 140.0 |
| C-8a | 142.0 |
In-Depth Spectral Interpretation
The predicted NMR data reveals a fascinating interplay of substituent effects on the quinoxaline core. The interpretation hinges on understanding the electronic contributions of the chloro, fluoro, and bromo groups.
Analysis of the ¹H NMR Spectrum
The aromatic region of the predicted ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the quinoxaline ring system.
-
H-3 (δ 8.65, singlet): This proton is located on the pyrazine ring, adjacent to a nitrogen atom and the chlorine-bearing carbon. The strong deshielding effect of the neighboring nitrogen atom, combined with the inductive electron-withdrawing effect of the chlorine at C-2, results in a significant downfield chemical shift. Its singlet multiplicity arises from the absence of any adjacent protons.
-
H-5 (δ 8.30, doublet): This proton is situated on the benzene ring and is ortho to the fluorine atom at C-6. The fluorine atom exerts a strong deshielding effect, leading to its downfield position. The signal is predicted to be a doublet due to coupling with the adjacent fluorine atom (JH-F = 8.5 Hz).
-
H-8 (δ 8.05, singlet): This proton is positioned between the bromine atom at C-7 and a nitrogen atom of the pyrazine ring. The deshielding influence of the adjacent nitrogen and the bromine substituent contribute to its downfield shift. The lack of an adjacent proton results in a singlet.
Analysis of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is anticipated to display eight signals, corresponding to the eight carbon atoms of the quinoxaline core.
-
C-2 (δ 148.5) and C-3 (δ 145.2): These carbons are part of the pyrazine ring and are significantly deshielded by the adjacent nitrogen atoms. The carbon bearing the chlorine atom (C-2) is shifted further downfield due to the electronegativity of chlorine.
-
C-6 (δ 158.0, doublet): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a substantial downfield shift. The large one-bond carbon-fluorine coupling constant (JC-F ≈ 260 Hz) is a characteristic feature for carbons directly bonded to fluorine.[3]
-
C-5 (δ 118.0, doublet): This carbon is ortho to the fluorine-bearing carbon and meta to the bromine. The upfield shift is influenced by the resonance effect of the fluorine atom. A smaller two-bond carbon-fluorine coupling (JC-F ≈ 25 Hz) is also predicted.
-
C-7 (δ 120.0): The chemical shift of the carbon atom bonded to bromine is influenced by the "heavy atom effect," which, for bromine and iodine, can lead to a more upfield shift than what would be expected based on electronegativity alone.
-
C-8 (δ 135.5): This carbon is ortho to the bromine-substituted carbon and is deshielded by the adjacent nitrogen atom.
-
C-4a and C-8a (δ 140.0 and 142.0): These are the quaternary bridgehead carbons, and their chemical shifts are influenced by the fusion of the two rings and the electronic effects of the substituents on the benzene ring.
Experimental Protocols
The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]
-
Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[5]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[5]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The following parameters are recommended for a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 or more, depending on the concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm generally covers the chemical shifts of most organic compounds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Visualization of Key Concepts
Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of small organic molecules.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound based on high-fidelity predictions. The detailed interpretation of the chemical shifts and coupling constants, grounded in the principles of substituent effects, offers valuable insights for the structural verification of this and related halogenated quinoxaline derivatives. The provided experimental protocol outlines a robust methodology for obtaining high-quality empirical data, which will be essential for validating these predictions and furthering research in this important class of heterocyclic compounds. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for researchers in their endeavors to synthesize and characterize novel molecules for drug discovery and development.
References
-
ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
-
Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. Retrieved from [Link]
-
Weigand, J. J., et al. (2009). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 1429-1436. Retrieved from [Link]
Sources
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. omicsonline.org [omicsonline.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
An In-depth Technical Guide to Determining the Solubility of 7-Bromo-2-chloro-6-fluoroquinoxaline in Organic Solvents
Abstract
7-Bromo-2-chloro-6-fluoroquinoxaline represents a class of halogenated quinoxaline derivatives with significant potential in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in biological systems and its feasibility for various applications, including drug formulation and chemical synthesis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. We will explore the theoretical underpinnings of solubility, present detailed, self-validating experimental protocols, and offer insights into data analysis and interpretation.
Introduction: The Significance of Solubility for Quinoxaline Derivatives
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their biological efficacy is, however, intrinsically linked to their bioavailability, which is heavily influenced by their solubility in both aqueous and organic media.[1][2] Poor solubility can present significant challenges during synthesis, purification, formulation, and ultimately, in achieving therapeutic concentrations in vivo.[1][2]
This compound, with its unique substitution pattern of electron-withdrawing groups, is expected to have distinct electronic and intermolecular properties that govern its solubility profile. Understanding this profile is paramount for:
-
Drug Discovery and Development: Ensuring adequate solubility is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Process Chemistry: Optimizing reaction conditions and purification strategies relies on a thorough knowledge of the compound's behavior in different solvents.
-
Materials Science: The solubility characteristics are vital for creating homogenous solutions for applications such as thin-film deposition or crystal engineering.
This guide will provide the necessary tools to systematically evaluate the solubility of this specific quinoxaline derivative.
Physicochemical Profile and Theoretical Solubility Considerations
Key Physicochemical Properties
The properties of the parent compound, 7-Bromo-2-chloroquinoxaline, provide a baseline for our predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [3][4][5] |
| Molecular Weight | 243.49 g/mol | [3][4] |
| XLogP3 | 2.9 | [3] |
| TPSA (Topological Polar Surface Area) | 25.78 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
The addition of a fluorine atom at the 6-position to create this compound will slightly increase the molecular weight and is expected to increase the LogP value, indicating a potential decrease in polarity and, consequently, a possible shift in its solubility profile towards less polar organic solvents.
Predicting Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate:
-
Low Polarity: The quinoxaline core is aromatic and relatively nonpolar. The halogen substituents (Bromo, Chloro, Fluoro) further contribute to its lipophilic character.
-
Hydrogen Bonding: The two nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.
-
Van der Waals Forces: These will be significant due to the molecule's size and the presence of halogens.
Based on this, we can hypothesize that this compound will exhibit higher solubility in solvents that are moderately polar and can participate in dipole-dipole interactions or act as hydrogen bond acceptors. Its solubility in highly polar, protic solvents like water is expected to be low, while its solubility in non-polar aliphatic hydrocarbons may also be limited due to the polar nature of the quinoxaline core.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is through experimental measurement.[7] The shake-flask method, as described by Higuchi and Connors, is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Rationale for Solvent Selection
A diverse panel of organic solvents should be selected to cover a range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.
| Solvent Class | Example Solvents | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constants, can dissolve a wide range of compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solvents for many organic compounds, moderately polar. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | A common solvent in organic synthesis and chromatography. |
| Aromatic | Toluene | Representative of non-polar aromatic solvents. |
| Aliphatic | Heptane, Hexane | Representative of non-polar aliphatic solvents. |
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 3. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
Navigating the Synthesis and Handling of 7-Bromo-2-chloro-6-fluoroquinoxaline: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Laboratory Safety
In the fast-paced world of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 7-Bromo-2-chloro-6-fluoroquinoxaline stands as a key intermediate, its unique substitution pattern offering a versatile scaffold for the design of new therapeutic agents. However, with great potential comes the inherent responsibility of ensuring the utmost safety in its handling and application. This technical guide, designed for the discerning researcher, moves beyond a mere checklist of precautions. It aims to instill a deep, mechanistic understanding of the potential hazards associated with this compound and to provide a framework for self-validating safety protocols. By fostering a culture of proactive risk assessment, we can collectively advance scientific discovery while safeguarding the well-being of our most valuable asset: our scientists.
Section 1: Chemical Identity and Hazard Profile of this compound
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₃BrClFN₂ | [1] |
| Molecular Weight | 261.48 g/mol | [1] |
| CAS Number | 1881295-54-0 | [1] |
| Physical Form | Solid (inferred from related compounds) | |
| Storage Conditions | -20°C | [1] |
Inferred Hazard Profile (Based on 7-Bromo-2-chloroquinoxaline):
The hazard profile of the closely related 7-Bromo-2-chloroquinoxaline is well-documented and serves as a primary reference for our safety protocols.[2] The Globally Harmonized System (GHS) classifications for this analog are as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
The presence of an additional fluorine atom in this compound is unlikely to diminish these hazards and may potentially introduce further toxicological considerations. Therefore, a conservative approach that assumes a similar or slightly enhanced hazard profile is warranted.
GHS Hazard Statements for Analogue (7-Bromo-2-chloroquinoxaline):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is paramount when handling this compound. The causality behind these recommendations lies in the principle of minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is a non-negotiable requirement to mitigate the risk of inhaling dust or vapors.[3][4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[5]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be adequately controlled by a fume hood, a full-face respirator with appropriate cartridges should be used.[6][7]
Workflow for Donning and Doffing PPE:
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment (PPE).
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to meticulous and standardized protocols is the bedrock of a self-validating safety system. The following procedures are designed to minimize risk at every stage of the compound's lifecycle in the laboratory.
Handling:
-
Preparation: Before handling, ensure that the fume hood is operational, and all necessary PPE is readily available and in good condition.[3]
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.
-
Use a spatula for solid transfers to minimize dust generation.[8]
-
If possible, use a containment system such as a glove bag for handling larger quantities.
-
-
Reaction Setup:
-
When setting up reactions, ensure that all glassware is properly clamped and secured.
-
Add reagents slowly and in a controlled manner.
-
-
Post-Handling:
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is -20°C.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[9]
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]
-
Do not allow the product to enter drains or waterways.[4][8]
Section 4: Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is essential for a swift and effective response.
In Case of Exposure:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
In Case of a Spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.[8]
-
Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material and place it in a labeled, sealed container for disposal.[8] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Emergency Response Workflow:
Caption: Workflow for responding to spills and personnel exposure incidents.
Section 5: Conclusion: A Commitment to Continuous Safety Improvement
The safe handling of this compound, and indeed any novel chemical entity, is not a static set of rules but an evolving practice. It requires a commitment to continuous learning, critical evaluation of protocols, and open communication within the research team. By internalizing the principles outlined in this guide and fostering a proactive safety culture, we can confidently explore the scientific potential of this valuable compound while ensuring a safe and healthy research environment.
References
- Apollo Scientific. (2023, August 2).
- Sigma-Aldrich.
- Synerzine. (2018, June 22).
- ECHEMI.
- Sigma-Aldrich. (2024, September 7).
- PubChem. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253.
- Synerzine. (2018, June 22).
- Santa Cruz Biotechnology. 7-Bromo-2-chloroquinoxaline | CAS 89891-65-6.
- ChemScene. 7-Bromo-2-chloroquinoxaline | 89891-65-6.
- ChemicalBook. (2025, July 24). 7-Bromo-2-chloroquinoxaline.
- Apollo Scientific. (2023, July 7).
- FUJIFILM Wako Chemicals.
- Echemi.
- USBiological. This compound.
- Santa Cruz Biotechnology. 7-Bromo-2-chloro-3-ethylquinoline | CAS 132118-52-6.
Sources
- 1. This compound by USBiological, Cat. No. 439443-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synerzine.com [synerzine.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synerzine.com [synerzine.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Crystal Structure of Halogenated Quinoxalines: A Case Study Approach
A Note to the Reader:
As a Senior Application Scientist, a core tenet of my work is ensuring the foundational data for any scientific exploration is robust and publicly verifiable. In preparing this guide on the crystal structure of 7-Bromo-2-chloro-6-fluoroquinoxaline , a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature was undertaken.
Crucially, this exhaustive search did not yield a publicly available, determined crystal structure for this compound.
The absence of this primary data precludes a direct, in-depth analysis of this specific molecule's crystal packing and intermolecular interactions. However, the principles and methodologies for such an analysis are universal and of significant interest to researchers in drug discovery and materials science.
Therefore, this guide has been structured to provide the in-depth technical insights you seek by using a closely related, structurally characterized molecule as a case study. This approach will equip you with the necessary expertise to analyze and interpret the crystal structure of this compound, should the data become available, or any other novel quinoxaline derivative.
We will proceed with a detailed examination of a relevant, publicly documented quinoxaline derivative to illustrate the complete workflow, from synthesis and crystallization to crystallographic data analysis and the interpretation of non-covalent interactions.
The Significance of Quinoxaline Scaffolds in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical sciences.[1][2][3] Their rigid, planar structure and the presence of nitrogen atoms provide a versatile scaffold for designing molecules with a wide array of biological activities.[1][4] These activities include, but are not limited to, antiviral, antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[1][3][4]
The therapeutic efficacy of quinoxaline-based drugs is intimately linked to their three-dimensional structure and their ability to interact with biological targets. Understanding the precise spatial arrangement of atoms within the crystal lattice is therefore paramount for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the quinoxaline core affect biological activity.
-
Rational Drug Design: Engineering novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[5]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.
Synthesis and Crystallization of Quinoxaline Derivatives
The synthesis of substituted quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For halogenated derivatives like this compound, multi-step synthetic routes are typically required, starting from appropriately substituted benzene precursors.
A general synthetic approach for a related compound, 7-bromo-2-chloroquinoxaline, starts from 7-bromoquinoxalin-2-ol. The hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus trichloride in the presence of a catalyst such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 7-Bromo-2-chloroquinoxaline
-
Reaction Setup: To a suspension of 7-bromoquinoxalin-2-ol (2 g, 8.88 mmol) in dry phosphorus trichloride (7 mL), add two drops of N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess phosphorus trichloride under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Slowly add the EtOAc solution to ice water with stirring.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Isolation: Concentrate the organic layer to obtain the solid product.
Crystallization: The key to obtaining high-quality single crystals suitable for X-ray diffraction is to achieve slow precipitation from a supersaturated solution. Common techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal formation.
The choice of solvent is critical and is often determined empirically through screening various options.
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots.
The positions and intensities of these diffracted spots contain the information required to determine the crystal's unit cell parameters (the dimensions of the repeating unit) and the arrangement of atoms within that unit cell.
Experimental Workflow:
Caption: General workflow for single-crystal X-ray crystallography.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is carefully selected and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and flash-cooling the crystal in a stream of cold nitrogen gas to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to obtain the final, accurate crystal structure.
Data Interpretation and Visualization
While the specific crystallographic data for this compound is unavailable, we can anticipate the types of data that would be presented in a crystallographic information file (CIF).
Hypothetical Crystallographic Data Table for a Halogenated Quinoxaline Derivative:
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₃BrClFN₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 261.48 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 7.5, 11.5, 12.0 | The lengths of the unit cell edges. |
| α, β, γ (°) | 90, 105, 90 | The angles between the unit cell edges. |
| Volume (ų) | 1010 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.72 g/cm³ | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Visualizing Intermolecular Interactions:
The packing of molecules in a crystal is governed by a network of non-covalent interactions. For a molecule like this compound, we would expect to see interactions such as:
-
Halogen Bonding: Interactions involving the bromine, chlorine, and fluorine atoms.
-
π-π Stacking: Interactions between the aromatic quinoxaline rings of adjacent molecules.
-
C-H···N and C-H···X (X=halogen) Hydrogen Bonds: Weak hydrogen bonding interactions.
These interactions can be visualized and analyzed using software like Mercury, which reads the crystallographic information file.
Caption: Hypothetical intermolecular interactions in a halogenated quinoxaline crystal.
Conclusion and Future Directions
The determination of the single-crystal X-ray structure of this compound would be a valuable contribution to the field of medicinal chemistry. This guide has outlined the essential experimental and computational steps involved in such a determination, from synthesis and crystallization to data analysis and interpretation. The insights gained from the crystal structure would provide a deeper understanding of the molecule's solid-state properties and its potential interactions with biological targets, thereby guiding the design of future quinoxaline-based therapeutic agents. Researchers who successfully synthesize this compound are strongly encouraged to pursue its crystallographic characterization.
References
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
- This reference is intentionally left blank as no direct crystal structure was found.
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 19, 2026, from [Link]
-
Mondal, S., & Mondal, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current organic synthesis, 14(5), 667–683. [Link][1]
- This reference is intentionally left blank as no direct crystal structure was found.
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link][2]
-
Keri, R. S., et al. (2015). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 7(4), 1-15. [Link][4]
- This reference is intentionally left blank as no direct crystal structure was found.
-
Wikipedia. (2024). X-ray crystallography. Retrieved January 19, 2026, from [Link]
-
Inam, M., et al. (2021). Synthesis and biological activity of quinoxaline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-556. [Link][3]
-
Rupp, B. (2021). A beginner's guide to macromolecular crystallization. The Biochemist, 43(1), 4-11. [Link][5]
Sources
- 1. 7-Bromo-2-chloro-6-methylquinoxaline | C9H6BrClN2 | CID 164870799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2-chloroquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. chemscene.com [chemscene.com]
Reactivity Analysis of the C-Br versus C-Cl Bond in 7-Bromo-2-chloro-6-fluoroquinoxaline
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Executive Summary
7-Bromo-2-chloro-6-fluoroquinoxaline is a polysubstituted heteroaromatic scaffold with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to the ability to selectively functionalize its distinct carbon-halogen bonds. This guide provides a comprehensive analysis of the differential reactivity between the C7-Br and C2-Cl bonds. We will explore the foundational principles governing this selectivity, including bond dissociation energies and electronic effects, and detail field-proven methodologies for achieving site-selective transformations. The narrative will focus on the two primary reaction classes for functionalizing such scaffolds: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying mechanistic principles, researchers can strategically unlock the synthetic potential of this versatile building block.
Foundational Principles of Carbon-Halogen Bond Reactivity
The selective functionalization of polyhalogenated arenes and heteroarenes is a cornerstone of modern synthetic chemistry.[1] The ability to discriminate between two different halogen atoms on the same scaffold, such as in this compound, hinges on exploiting their inherent differences in bond strength and the electronic environment of the positions they occupy.
Bond Dissociation Energy (BDE)
The primary determinant of reactivity in many transformations, particularly the oxidative addition step in palladium-catalyzed cross-coupling, is the carbon-halogen bond dissociation energy (BDE).[2] A weaker bond requires less energy to cleave and is therefore more reactive.[2][3] For aryl halides, the BDE increases as the halogen becomes more electronegative and the orbital overlap with carbon improves.[2] The C-Br bond is significantly weaker than the C-Cl bond, establishing a clear hierarchy of reactivity.[3][4]
| Bond Type | Avg. Bond Dissociation Energy (kJ/mol) | Avg. Bond Dissociation Energy (kcal/mol) |
| Aryl C-Cl | ~397 | ~95 |
| Aryl C-Br | ~335 | ~80 |
| Table 1: Comparison of average bond dissociation energies for aryl C-Cl and C-Br bonds. This energy difference is the primary driver for selectivity in reactions where bond cleavage is the rate-determining step.[2][5][6] |
This fundamental difference predicts that reactions initiated by homolytic or oxidative cleavage will preferentially occur at the C-Br bond.[7]
Electronic Landscape of the Quinoxaline Core
The reactivity of the C-Cl and C-Br bonds in the target molecule is not solely governed by BDE; the electronic nature of the quinoxaline ring system plays a crucial role.
Caption: Structure and key electronic influences on this compound.
The quinoxaline scaffold contains a pyrazine ring fused to a benzene ring. Key electronic features include:
-
Pyrazine Nitrogens: The two nitrogen atoms are strongly electron-withdrawing, both inductively (-I) and mesomerically (-M). This significantly lowers the electron density of the entire ring system, particularly at the α-positions (C2 and C3).[8]
-
Fluorine Substituent: The fluorine at C6 is the most electronegative halogen, exerting a powerful electron-withdrawing inductive effect (-I).[9][10] This further depletes the ring of electron density, enhancing its electrophilicity.
This pronounced electron-deficient character makes the this compound scaffold a prime candidate for two distinct, and often competing, reaction pathways that exploit the different properties of the C-Br and C-Cl bonds.
Pathway A: Selective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[11][12] In dihalogenated substrates, selectivity is almost universally dictated by the relative rates of oxidative addition, the first and often rate-determining step of the catalytic cycle.[11][12]
Mechanistic Rationale for C-Br Selectivity
The established reactivity order for halogens in oxidative addition to a Pd(0) center is I > Br > Cl > F.[13] This order directly correlates with the inverse of the bond dissociation energies.[2] Consequently, the Pd(0) catalyst will selectively cleave the weaker C7-Br bond over the stronger C2-Cl bond. This chemoselectivity allows for the precise installation of a diverse range of functionalities at the C7 position while leaving the C2-Cl bond intact for subsequent transformations. This strategy is a cornerstone for building molecular complexity in a controlled, stepwise manner.[14]
Caption: General scheme for selective Suzuki coupling at the C-Br position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general method for the selective arylation of the C7 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v), degassed
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.[13][14]
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Degassing: Seal the flask with a septum. Evacuate and backfill with argon three times. Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-2-chloro-6-fluoroquinoxaline product.
Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] The selectivity for C-Br over C-Cl is also highly pronounced in this reaction for the same reasons as in Suzuki coupling.[17][18]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Setup (Glovebox): In an inert atmosphere glovebox, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu in a vial. In a separate reaction vessel, add this compound and the anhydrous solvent.
-
Reaction Initiation: Add the amine to the reaction vessel, followed by the pre-mixed catalyst/ligand/base mixture.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup & Purification: After completion, cool the mixture, filter through a pad of Celite®, and rinse with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate and purify by column chromatography.
| Reaction Type | Preferred Site | Mechanistic Rationale | Key Conditions |
| Suzuki Coupling | C7-Br | Lower C-Br BDE favors oxidative addition.[14][19] | Pd(0) catalyst, Ligand, Base |
| Buchwald-Hartwig | C7-Br | Lower C-Br BDE favors oxidative addition.[15][17] | Pd(0) catalyst, Ligand, Strong Base |
| Table 2: Summary of selective palladium-catalyzed reactions. |
Pathway B: Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary reactivity profile. This pathway is favored on electron-deficient aromatic and heteroaromatic rings.[20][21] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.[21]
Mechanistic Rationale for C-Cl Selectivity
In contrast to palladium-catalyzed reactions, the selectivity in SNAr is governed by the electrophilicity of the carbon atom being attacked and, to a lesser extent, the leaving group's ability to depart from the Meisenheimer complex.
-
Site Activation: The C2 position is directly alpha to one of the ring nitrogens and meta to the other. Both nitrogens strongly withdraw electron density, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[20] The C7 position is less activated, as it is further removed from the powerful electron-withdrawing effects of the pyrazine ring.
-
Leaving Group Ability: In the rate-determining step of many SNAr reactions (the initial nucleophilic attack), a more electronegative halogen can better stabilize the developing negative charge in the transition state, thus accelerating the reaction. This can lead to a reactivity order of F > Cl > Br > I, which is the reverse of the order seen in cross-coupling reactions.[22]
Therefore, despite the C-Cl bond being stronger, the pronounced electronic activation at the C2 position makes it the favored site for nucleophilic aromatic substitution.
Caption: General scheme for selective SNAr with an amine at the C-Cl position.
Protocol: Selective SNAr at the C-Cl Position with an Amine
This protocol describes a general procedure for the selective substitution of the C2-chlorine with an amine nucleophile.
Materials:
-
This compound
-
Secondary amine (e.g., Piperidine, 1.5-2.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N)
-
Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (10 mL).
-
Addition: Add K₂CO₃ (2.0 mmol) followed by the amine (1.5 mmol).
-
Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). A precipitate will often form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion: A Dichotomy of Reactivity
The reactivity of this compound presents a powerful example of orthogonal chemoselectivity. The C-Br and C-Cl bonds can be selectively addressed by choosing the appropriate reaction mechanism.
-
For C-Br functionalization: Employ Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Br bond ensures selective oxidative addition.
-
For C-Cl functionalization: Employ Nucleophilic Aromatic Substitution (SNAr). The electronic activation of the C2 position by the pyrazine nitrogens directs nucleophilic attack to this site.
This predictable and reliable dichotomy allows for the logical and efficient synthesis of complex, polysubstituted quinoxalines, making this compound an exceptionally valuable building block for drug discovery and materials science.
References
-
Houk, K. N., & Merlic, C. A. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]
-
Palani, V., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Kim, J., et al. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Publishing. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]
-
PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]
-
ResearchGate. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. ResearchGate. [Link]
-
PubMed. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. PubMed. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
NIH. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
ResearchGate. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. ResearchGate. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. RSC Publishing. [Link]
-
ACS Fall 2025. (2021). Solvent-controlled selectivity in Pd/NHC-catalyzed suzuki cross-coupling. ACS Fall 2025. [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. NIH. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. Reddit. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH. [Link]
-
eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
New Journal of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. RSC Publishing. [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. NIH. [Link]
-
Chemistry Guru. (n.d.). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. Chemistry Guru. [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. Chemistry LibreTexts. [Link]
-
Cambridge Open Engage. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
-
ResearchGate. (2025). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Accounts of Chemical Research. (n.d.). Bond Dissociation Energies of Organic Molecules. ACS Publications. [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
University of Toronto. (n.d.). Bond Dissociation Energies. University of Toronto. [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. PubChem. [Link]
-
YouTube. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
PubChem. (n.d.). 7-bromo-1-chloro-2H-quinoxaline. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nobelprize.org [nobelprize.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 7-Bromo-2-chloro-6-fluoroquinoxaline: Sourcing and Application for Advanced Research
This guide provides an in-depth analysis of 7-Bromo-2-chloro-6-fluoroquinoxaline (CAS No. 1881295-54-0), a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical properties, commercial availability, strategic applications as a synthetic building block, and essential handling protocols, offering field-proven insights for its effective utilization in drug discovery and development.
Core Compound Analysis: Physicochemical Properties
This compound is a polysubstituted quinoxaline, a class of compounds known for a wide range of biological activities.[1] The unique arrangement of three different halogen atoms on the quinoxaline scaffold makes it a particularly versatile intermediate for constructing complex molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine substituents allows for selective, stepwise functionalization, a highly desirable feature in combinatorial chemistry and lead optimization.
The core properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1881295-54-0 | USBiological[2] |
| Molecular Formula | C₈H₃BrClFN₂ | USBiological[2] |
| Molecular Weight | 261.48 g/mol | USBiological[2] |
| Appearance | Solid (predicted) | Inferred |
| Storage Temperature | -20°C or 2-8°C | USBiological[2] |
Note: Some physical properties are inferred from closely related analogs like 7-Bromo-2-chloroquinoxaline due to limited publicly available data for this specific CAS number.
Commercial Availability and Procurement
While a specialized chemical, this compound is available from several chemical suppliers catering to the research and development sector. Procurement for research purposes ("RUO" - Research Use Only) is straightforward. Below is a comparative table of known suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| USBiological | 439443 | Not specified | 100mg, 250mg | Distributed via partners like Lucerna-Chem.[2] |
| BLD Pharm | BD115809 | Not specified | Inquire | Online ordering available.[3] |
| Parchem | 2102409-87-8 | Not specified | Bulk / Inquire | Specialty chemical supplier.[4] |
Pricing can vary significantly based on quantity and supplier. For instance, the non-fluorinated analog, 7-Bromo-2-chloroquinoxaline, is priced from approximately $11.50 for 100mg to over $800 for 500g, illustrating the cost scaling for such intermediates.
Below is a typical workflow for acquiring and utilizing such a specialized chemical in a research setting.
Synthetic Strategy and Reactivity
-
Cyclocondensation: The synthesis would likely begin with a substituted o-phenylenediamine, in this case, 4-bromo-5-fluoro-1,2-diaminobenzene. This precursor undergoes a cyclocondensation reaction with an appropriate 1,2-dicarbonyl compound (like glyoxal or its equivalent) to form the 7-bromo-6-fluoroquinoxalin-2(1H)-one intermediate.
-
Chlorination: The resulting quinoxalinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group into the desired 2-chloro substituent.
This generalized workflow is depicted below.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 7-Bromo-2-chloro-6-fluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Privileged Heterocycle
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities with tailored pharmacological profiles. 7-Bromo-2-chloro-6-fluoroquinoxaline is a versatile building block, offering multiple reaction sites for diversification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1]
This guide provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids. A critical aspect of this transformation is achieving regioselectivity, targeting one halogen over the other. While the carbon-bromine bond is generally more reactive in Suzuki couplings than a carbon-chlorine bond, the electronic nature of the quinoxaline ring system dictates a unique reactivity pattern.[2] This protocol is designed to leverage these intrinsic properties to selectively couple at the C2-chloro position, yielding 7-bromo-6-fluoro-2-arylquinoxaline derivatives as key intermediates for further synthetic elaboration.
Understanding the Regioselectivity: The Dominance of Electronics
In typical aryl halide substrates, the reactivity order for Suzuki coupling is I > Br > OTf >> Cl, a trend governed by bond dissociation energies.[1] However, in heteroaromatic systems like quinoxaline, this trend can be overridden by the electronic properties of the ring itself. The C2 and C3 positions of the quinoxaline core are electron-deficient due to the inductive effects of the two nitrogen atoms. This inherent electrophilicity makes the C2 position particularly susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3][4]
Studies on analogous compounds, such as 6-bromo-2-chloroquinoxaline and 2,6-dichloroquinoxaline, have demonstrated a strong preference for the initial Suzuki coupling to occur at the C2-chloride position.[2][5] This is because the activation barrier for the oxidative addition of the Pd(0) catalyst to the electron-poor C2-Cl bond is lower than that for the C6-Br or C7-Br bond, despite the C-Br bond being weaker. The presence of the electron-withdrawing fluorine atom at the C6 position in the target molecule is expected to further decrease the electron density of the entire ring system, but the pronounced electrophilicity of the C2 position is anticipated to remain the dominant factor directing the regioselectivity of the initial coupling event.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond at the C2 position of the quinoxaline, forming a Pd(II) intermediate.[3][6]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a borate species) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.[3]
Experimental Protocol
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C2 position of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | N/A | 261.46 | Starting material. Ensure purity. |
| Arylboronic Acid | Varies | Varies | Coupling partner. Use a high-purity grade. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium precatalyst. Handle in a fume hood. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Bulky phosphine ligand. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base. Use finely powdered and anhydrous. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, degassed solvent. |
| Water (H₂O) | 7732-18-5 | 18.02 | Degassed. Use deionized or distilled. |
| Ethyl Acetate | 141-78-6 | 88.11 | For work-up and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Brine | N/A | N/A | Saturated aqueous NaCl solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the selective Suzuki coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the less reactive aryl chloride.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous conditions are often beneficial for the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinoxaline is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-6-fluoro-2-arylquinoxaline product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expected Results and Troubleshooting
The protocol is expected to yield the desired C2-coupled product with high selectivity. Yields will vary depending on the specific arylboronic acid used.
| Arylboronic Acid (Example) | Expected Yield Range | Key Considerations |
| Phenylboronic acid | 75-90% | Electronically neutral, generally provides good yields. |
| 4-Methoxyphenylboronic acid | 80-95% | Electron-donating groups on the boronic acid can sometimes accelerate the reaction. |
| 4-Trifluoromethylphenylboronic acid | 65-80% | Electron-withdrawing groups may slow the reaction rate, potentially requiring longer reaction times or higher temps. |
| 2-Methylphenylboronic acid | 60-75% | Steric hindrance on the boronic acid can decrease reaction efficiency. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; poor quality reagents; insufficient temperature. | Use a fresh batch of Pd₂(dba)₃/SPhos. Ensure solvents are anhydrous and degassed. Confirm the reaction temperature is maintained. |
| Poor Selectivity | Reaction temperature too high; prolonged reaction time after completion. | Lower the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions. |
| Formation of Homocoupled Product | Oxygen contamination; issues with transmetalation. | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged heating. | Use anhydrous base and solvents. Minimize reaction time. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the selective Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying electronic principles that govern the regioselectivity of this transformation, researchers can reliably synthesize 7-bromo-6-fluoro-2-arylquinoxalines. These products serve as valuable intermediates, retaining the C7-bromine atom for subsequent orthogonal functionalization, thereby enabling the efficient construction of complex, drug-like molecules. The provided step-by-step methodology, coupled with the troubleshooting guide, offers a robust starting point for scientists in organic synthesis and drug discovery.
References
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
oxidative addition and palladium coupling. St. Benedict & St. John's University. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Organic and medicinal chemistry international journal. [Link]
-
Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Weizmann Institute of Science. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health (NIH). [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Semantic Scholar. [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia. [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-chloro-6-fluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoxaline core is a ubiquitous motif in medicinal chemistry, materials science, and agrochemicals, prized for its unique electronic properties and ability to engage in a multitude of biological interactions. The strategic placement of halogen atoms, such as in 7-Bromo-2-chloro-6-fluoroquinoxaline, transforms this scaffold into a versatile building block, ripe for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategic considerations and practical protocols for the selective functionalization of this dihalogenated quinoxaline, empowering researchers to unlock its full synthetic potential.
The presence of three distinct halogen atoms—fluorine, chlorine, and bromine—each with its characteristic reactivity profile, presents both a challenge and an opportunity. The fluorine atom at the 6-position is generally inert to palladium-catalyzed cross-coupling, primarily serving to modulate the electronic properties of the aromatic system. The key to unlocking the synthetic utility of this molecule lies in the selective reaction at the C2-chloro and C7-bromo positions.
Understanding Regioselectivity: The Key to Controlled Functionalization
In dihalogenated heterocyclic systems, the regioselectivity of palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors. The general order of reactivity for halogens in these reactions is I > Br > Cl. However, the electronic nature of the heterocyclic ring system can significantly influence this trend. In the case of 6-bromo-2-chloroquinoxaline, a close analog to our target molecule, studies have shown that Suzuki-Miyaura coupling preferentially occurs at the C2-chloro position.[1] This is attributed to the greater electrophilicity of the C2 position, which is alpha to a nitrogen atom in the pyrazine ring, thereby facilitating the initial oxidative addition of the palladium(0) catalyst. This inherent electronic bias provides a powerful tool for the selective, stepwise functionalization of the quinoxaline core.
It is therefore predicted that for this compound, the initial cross-coupling reaction will predominantly occur at the C2 position, leaving the C7-bromo position available for a subsequent, different cross-coupling reaction. This sequential approach allows for the controlled and divergent synthesis of a wide array of 2,7-disubstituted-6-fluoroquinoxaline derivatives.
Section 1: Suzuki-Miyaura Coupling – Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[2] For the selective arylation or vinylation of this compound, the Suzuki coupling offers a robust method for initial functionalization at the more reactive C2 position.
Causality Behind Experimental Choices:
-
Catalyst System: For the coupling of an electron-deficient heteroaryl chloride, a highly active catalyst system is paramount. Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, are often required to facilitate the challenging oxidative addition step.[3]
-
Base: The choice of base is critical for the activation of the boronic acid partner. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed. The use of an aqueous solution of the base can accelerate the transmetalation step.
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to ensure the solubility of both the organic substrate and the inorganic base.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.03 eq.), SPhos (0.06 eq.), and K₂CO₃ (2.5 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 7-bromo-6-fluoro-2-aryl(or vinyl)quinoxaline.
Section 2: Buchwald-Hartwig Amination – Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable in drug discovery for the introduction of diverse amine functionalities. For this compound, a selective amination at the C2 position can be achieved, followed by a subsequent coupling at the C7 position if desired. A study on the selective Buchwald-Hartwig amination of the closely related 6-bromo-2-chloroquinoline demonstrated that selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is possible with careful optimization of reaction conditions.[4][5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often the ligands of choice for coupling with aryl chlorides.[6] The palladium precatalyst can be Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and the base.
Detailed Protocol: Selective Buchwald-Hartwig Amination at the C2 Position
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq.) and XPhos (0.03 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.8 eq.).
-
Seal the Schlenk tube and heat the reaction mixture at 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-7-bromo-6-fluoroquinoxaline derivative.
Section 3: Sonogashira Coupling – Installation of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted aromatics.[5] These motifs are valuable in materials science and as precursors for further synthetic transformations. A Sonogashira reaction on a bromo-fluoro-pyridine derivative has been successfully demonstrated, providing a good starting point for our target molecule.[7]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, sometimes in combination with a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Detailed Protocol: Selective Sonogashira Coupling at the C2 Position
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed (optional)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.04 eq.), and CuI (0.08 eq.).
-
Add anhydrous and degassed triethylamine and THF (if used, typically in a 2:1 to 1:1 ratio).
-
Add the terminal alkyne (1.3 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-bromo-2-alkynyl-6-fluoroquinoxaline.
Section 4: Heck Reaction – Vinylation of the Quinoxaline Core
The Heck reaction provides a powerful method for the formation of C-C bonds through the coupling of an aryl halide with an alkene.[8] This reaction is particularly useful for the synthesis of styrenyl and acrylate derivatives.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For aryl chlorides, a highly active palladium catalyst is required. Palladium(II) acetate is a common precursor, often used with phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands for more challenging substrates.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), or an organic base like triethylamine (Et₃N) is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent like DMF, N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) is typically used.
Detailed Protocol: Selective Heck Reaction at the C2 Position
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)
-
Triphenylphosphine (PPh₃) (6-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(OAc)₂ (0.04 eq.), PPh₃ (0.08 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and the alkene (1.8 eq.) via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-bromo-6-fluoro-2-vinylquinoxaline derivative.
Data Presentation: Summary of Reaction Conditions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₄ / CuI | - | Et₃N | Et₃N / THF | 25-70 |
| Heck | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-140 |
Visualizations: Reaction Workflows and Catalytic Cycles
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 7-Bromo-2-chloro-6-fluoroquinoxaline in the Synthesis of Kinase Inhibitors
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds with protein kinase active sites make it a privileged core for the design of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.[1]
This application note focuses on a particularly valuable, functionalized building block: 7-Bromo-2-chloro-6-fluoroquinoxaline . The strategic placement of three distinct halogen atoms on the quinoxaline core provides medicinal chemists with a versatile platform for sequential and regioselective chemical modifications. This allows for the controlled, stepwise introduction of various molecular fragments to optimize a compound's potency, selectivity, and pharmacokinetic properties. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this synthetic strategy.[5]
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound hinges on the differential reactivity of its halogenated positions. The electron-withdrawing nature of the quinoxaline ring system, further enhanced by the fluoro group, activates the halide-bearing carbons towards nucleophilic attack and oxidative addition to palladium catalysts.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, the relative rate of oxidative addition to the carbon-halogen bond is the determining factor for regioselectivity. This reactivity trend is well-established: C-I > C-Br > C-Cl.[5] For this compound, this principle dictates that the C7-Br bond will react preferentially over the C2-Cl bond, enabling selective functionalization at the 7-position while leaving the 2-position available for subsequent modifications.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron deficiency of the pyrazine ring activates this position, allowing for the displacement of the chloride by a wide range of nucleophiles, such as amines, anilines, alkoxides, and thiols.[8] This reaction often proceeds under milder conditions than those required for palladium-catalyzed couplings and provides an alternative or complementary route for diversification.
The following diagram illustrates the key reactive sites and their preferential reaction types.
Caption: Key reactive sites on this compound.
Experimental Protocols: Stepwise Functionalization
The following protocols provide detailed methodologies for the sequential functionalization of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Regioselective Buchwald-Hartwig Amination at the C7-Position
This protocol details the selective amination at the C7-bromo position, leaving the C2-chloro position intact for further derivatization. This strategy is exemplified in the synthesis of intermediates for novel therapeutic agents.
Reaction Principle: The higher reactivity of the C-Br bond allows for selective palladium-catalyzed C-N bond formation at the 7-position.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reaction and achieving high yields.[2]
Sources
- 1. Quinoxaline derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of ALK and ROS1 Inhibitors Utilizing 7-Bromo-2-chloro-6-fluoroquinoxaline: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Oncogenic Drivers in Precision Medicine
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that play crucial roles in cell growth and survival.[1][2] In certain cancers, particularly non-small cell lung cancer (NSCLC), genetic rearrangements can lead to the formation of fusion proteins involving ALK and ROS1.[1][3][4][5] These aberrant fusion proteins are constitutively active, driving uncontrolled cell proliferation and tumor progression through various downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[1][2][6][7]
The development of small molecule tyrosine kinase inhibitors (TKIs) that specifically target these oncogenic drivers has revolutionized the treatment landscape for patients with ALK- and ROS1-positive cancers.[4][8] These inhibitors function by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][4][8][9] This targeted approach offers significant advantages over traditional chemotherapy, including improved efficacy and reduced side effects.[8]
This guide provides a detailed overview of the synthesis of potent ALK and ROS1 inhibitors, with a particular focus on the strategic use of the versatile chemical intermediate, 7-Bromo-2-chloro-6-fluoroquinoxaline.
The Strategic Importance of this compound in Kinase Inhibitor Synthesis
This compound is a key building block in the synthesis of a new generation of ALK and ROS1 inhibitors. Its utility stems from the differential reactivity of the halogen substituents at the C2 and C7 positions, which allows for sequential and regioselective functionalization. This dihalogenated quinoxaline core provides a rigid scaffold that can be elaborated through various cross-coupling reactions to introduce the necessary pharmacophoric elements for potent and selective inhibition of ALK and ROS1.
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The bromine atom at the C7 position is highly amenable to Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. This stepwise functionalization allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy and Protocols
The synthesis of ALK/ROS1 inhibitors using this compound typically involves a multi-step sequence. A generalized synthetic workflow is presented below, followed by detailed experimental protocols for key transformations.
Caption: Generalized synthetic workflow for ALK/ROS1 inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C7 position of the quinoxaline core. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[10]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Add the anhydrous solvent. The reaction mixture is typically stirred at an elevated temperature (80-120 °C) for 8-24 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Protocol 2: Buchwald-Hartwig Amination of 7-Aryl-2-chloro-6-fluoroquinoxaline
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine moiety at the C2 position, a critical step in constructing many potent kinase inhibitors.[11][12]
Materials:
-
7-Aryl-2-chloro-6-fluoroquinoxaline (from Protocol 1)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, combine the 7-Aryl-2-chloro-6-fluoroquinoxaline (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), the ligand (0.04-0.10 equiv), and the base (1.5-2.5 equiv) in a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Characterization of Synthesized Inhibitors
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. |
| Melting Point | To determine the melting point range as an indicator of purity. |
Mechanism of Action: How the Inhibitors Work
The synthesized inhibitors are designed to target the ATP-binding site of the ALK and ROS1 kinases.[3][4][8][9] In cancer cells with ALK or ROS1 fusion proteins, these kinases are perpetually active, leading to the continuous phosphorylation of downstream signaling molecules.[1][2] This aberrant signaling drives cell proliferation and survival.[1][2]
The inhibitors, by occupying the ATP-binding pocket, prevent the binding of ATP and thus block the autophosphorylation and activation of the kinase.[13] This effectively shuts down the downstream oncogenic signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis in the cancer cells.[8]
Sources
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ALK and ROS1 - Disease Drivers in Cancer | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 9. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
Introduction: The Quinoline Scaffold and the Strategic Importance of C7-Functionalization
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for Selective C-N and C-C Bond Formation at the 7-Bromo Position of the Quinoline Scaffold.
For Researchers, Scientists, and Drug Development Professionals.
The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] The ability to strategically introduce diverse chemical moieties onto this scaffold is paramount for fine-tuning a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The C7 position on the quinoline ring is of particular interest. Substitutions at this site can significantly influence the molecule's interaction with biological targets.[5] However, selectively modifying the C7-bromo position, especially in the presence of other potentially reactive sites, requires a robust and predictable synthetic toolkit. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this purpose, offering mild conditions, broad functional group tolerance, and high yields.[6][7][8]
This guide provides an in-depth analysis and detailed protocols for three cornerstone palladium-catalyzed reactions for the selective functionalization of 7-bromoquinolines: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Core Principle: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of these reactions is key to troubleshooting and optimization. While the specific coupling partners differ, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all operate through a similar palladium-based catalytic cycle. The cycle is initiated with a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation / Coordination:
-
In the Suzuki reaction, a boronic acid (activated by a base) transfers its organic group to the palladium center.[9]
-
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.[10]
-
In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne and a copper co-catalyst) undergoes transmetalation with the palladium complex.[11]
-
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[12]
General Experimental Workflow
A successful cross-coupling reaction hinges on careful execution, particularly the exclusion of oxygen, which can deactivate the catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Sonogashira Coupling of 7-Bromo-2-chloro-6-fluoroquinoxaline for Advanced Pharmaceutical Intermediate Synthesis
Introduction: Unlocking the Potential of a Trifunctionalized Scaffold
The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to form critical carbon-carbon (sp²-sp) bonds under remarkably mild conditions has made it indispensable in the synthesis of natural products, conjugated polymers, and, most notably, pharmacologically active molecules.[3][4]
Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[5][6][7] The compound 7-Bromo-2-chloro-6-fluoroquinoxaline is a particularly valuable building block for drug discovery professionals. Its three distinct halogen atoms, each with differential reactivity, offer a unique platform for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies.
This application note provides a detailed guide to leveraging the inherent chemoselectivity of the Sonogashira coupling to achieve mono-alkynylation of this compound. We will explore the mechanistic basis for this selectivity and provide a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.
Mechanistic Insights and The Principle of Chemoselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9] Understanding this mechanism is crucial to controlling the reaction's outcome.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond of the aryl halide.
-
Copper Cycle : Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide species, which is more nucleophilic.[10]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium center.
-
Reductive Elimination : The final step involves the reductive elimination of the product, regenerating the active Pd(0) catalyst.
The key to the successful application of this reaction to a poly-halogenated substrate like this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows a well-established trend:
C–I > C–Br > C–OTf > C–Cl >> C–F [3]
This reactivity hierarchy is the cornerstone of our protocol. The carbon-bromine (C-Br) bond at the 7-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the 2-position. The carbon-fluorine (C-F) bond is, for all practical purposes, inert under these conditions. By carefully controlling the reaction parameters, we can exploit this difference to achieve highly selective mono-alkynylation at the C7 position, leaving the C2-chloro and C6-fluoro sites untouched for subsequent orthogonal transformations.[8][11]
Caption: Dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Selective Mono-alkynylation at the C7-Position
This protocol describes the reaction of this compound with phenylacetylene as a model terminal alkyne.
Materials and Equipment:
-
Alkyne: Phenylacetylene
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base/Solvent: Triethylamine (Et₃N), anhydrous
-
Co-Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon line, TLC plates, standard glassware for work-up and purification.
Reagent Preparation:
-
Solvent Degassing: Before use, sparge the anhydrous THF and Et₃N with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can promote undesirable alkyne homocoupling (Glaser coupling).[2][16]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Expert Insight: Using a pre-catalyst like Pd(PPh₃)₄ ensures the presence of the active Pd(0) species from the start. The CuI should be a fine, off-white powder; a green or brown color indicates oxidation and may inhibit the reaction.
-
-
Solvent and Reagent Addition: Add the degassed anhydrous THF (approx. 0.2 M concentration relative to the substrate) followed by the degassed Et₃N (3.0 eq). Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS, typically checking every hour. The reaction is generally complete within 2-6 hours.
-
Expert Insight: For less reactive alkynes or to expedite the reaction, the mixture can be gently heated to 40-50°C. However, higher temperatures may slightly decrease the chemoselectivity, potentially leading to trace amounts of the di-substituted product.
-
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-(phenylethynyl)-2-chloro-6-fluoroquinoxaline.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The preservation of the C2-chloro signal in the NMR spectrum is a key indicator of successful selective mono-alkynylation.
Data Summary and Optimization
The following table summarizes the typical conditions and expected outcomes for the model reaction.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Phenylacetylene | 1.1 - 1.5 equivalents |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(PPh₃)₂ can also be used. Catalyst loading can be reduced for highly efficient systems. |
| Cu Co-catalyst | CuI (5 mol%) | Essential for activating the alkyne. Copper-free conditions are an option to eliminate homocoupling but may require specialized ligands and higher temperatures.[4][17] |
| Base | Triethylamine (Et₃N) | Serves as both the base and a solvent. Diisopropylamine (DIPA) is also highly effective. |
| Solvent | THF / Et₃N | Anhydrous and degassed conditions are critical to prevent catalyst deactivation and Glaser side-reactions.[18] |
| Temperature | Room Temperature to 50°C | Start at room temperature to maximize selectivity. Gentle heating can be applied if the reaction is sluggish. |
| Time | 2 - 6 hours | Monitor by TLC/LC-MS for completion. |
| Expected Yield | 75 - 90% | Yields are dependent on the purity of reagents and strict adherence to anaerobic conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive Pd catalyst. 2. Oxidized CuI. 3. Insufficiently degassed solvents. | 1. Use fresh, high-purity catalyst. 2. Use fresh, off-white CuI. 3. Ensure solvents are rigorously degassed with N₂ or Ar. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Catalyst deactivation. | 1. Increase reaction time or apply gentle heat (40-50°C). 2. Optimize extraction and chromatography conditions. 3. Re-evaluate degassing procedures. |
| Significant Homocoupling | Presence of oxygen in the reaction mixture. | 1. Improve inert atmosphere technique (use Schlenk line). 2. Ensure all solvents and reagents are thoroughly degassed. 3. Consider switching to established copper-free Sonogashira conditions.[17] |
| Di-substitution Observed | Reaction temperature is too high or reaction time is too long, leading to reaction at the C-Cl site. | 1. Run the reaction at room temperature. 2. Stop the reaction as soon as the starting material is consumed (monitor closely by TLC/LC-MS). |
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. This compound is classified as potentially harmful if swallowed and can cause skin and eye irritation.[14] Palladium catalysts are toxic. Amine bases are corrosive and flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Working under an inert atmosphere is required. Ensure proper training on the use of a Schlenk line or glovebox.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Publishing.
- Sonogashira Coupling. Royal Society of Chemistry.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- The Sonogashira coupling reaction mechanism. YouTube.
- The Sonogashira Coupling Reaction Mechanism. YouTube.
- The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. Sci-Hub.
- Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- 7-Bromo-2-chloroquinoxaline. Sigma-Aldrich.
- 7-Bromo-2-chloroquinoxaline. ChemicalBook.
- 7-Bromo-2-chloroquinoxaline. PubChem.
- 7-Bromo-2-chloroquinoxaline. ChemScene.
- The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction.
- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mtieat.org [mtieat.org]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [sigmaaldrich.com]
- 13. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [chemicalbook.com]
- 14. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Selective Heck Reaction of 7-Bromo-2-chloro-6-fluoroquinoxaline with Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Selectivity in the Functionalization of a Privileged Heterocycle
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of new chemical entities. 7-Bromo-2-chloro-6-fluoroquinoxaline presents a particularly interesting substrate for diversification, offering multiple reaction sites for palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, a powerful tool for C-C bond formation, allows for the introduction of vinyl groups, which can be further elaborated.[1]
This document provides a detailed guide to the Heck reaction of this compound with alkenes. A primary challenge in the functionalization of this dihaloquinoxaline is achieving site-selectivity. Based on bond dissociation energies, the C-Br bond is weaker than the C-Cl bond, suggesting a preferential reactivity at the C-7 position. However, the electronic properties of the quinoxaline ring can significantly influence the outcome of the reaction. Specifically, the C-2 position of the quinoxaline nucleus is known to be highly electrophilic, which can lead to competitive or even preferential reaction at the C-Cl bond under certain conditions. This guide will explore the mechanistic basis for this selectivity and provide protocols designed to favor the desired C-7 vinylation product.
Understanding the Mechanistic Landscape: A Tale of Two Halogens
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The key step governing selectivity in a dihalogenated substrate is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
The General Trend: C-Br vs. C-Cl Reactivity
In most palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond. This inherent difference in reactivity forms the basis for achieving selective functionalization of the C-Br bond in the presence of a C-Cl bond.
The Quinoxaline Exception: Electronic Perturbation
While the general reactivity trend provides a useful starting point, the electronic nature of the quinoxaline ring system introduces a significant perturbation. The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which polarizes the C-Cl bond at the C-2 position, making it more susceptible to nucleophilic attack and, in the context of cross-coupling, oxidative addition. Indeed, studies on related dihaloheterocycles have shown that the intrinsic electrophilicity of positions alpha to the ring nitrogens can override the expected halide reactivity trend.[4] For instance, in the Suzuki-Miyaura coupling of 6-bromo-2-chloroquinoxaline, reaction at the C-2 position has been observed.[4]
This electronic activation of the C-2 position means that achieving selective Heck reaction at the C-7 bromo position of this compound is not guaranteed and will be highly dependent on the judicious choice of catalyst, ligand, and reaction conditions. The fluorine atom at the C-6 position further contributes to the electron-deficient nature of the aromatic ring, potentially influencing the reactivity of both halogenated sites.
Visualizing the Catalytic Pathway
The catalytic cycle for the Heck reaction is a well-established sequence of elementary steps. The following diagram illustrates the key transformations involved.
Caption: Generalized catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols for Selective C-7 Vinylation
The following protocols are designed to favor the Heck reaction at the C-7 bromo position. The choice of a bulky, electron-rich phosphine ligand is crucial to modulate the reactivity of the palladium catalyst and sterically hinder the approach to the more electronically activated but potentially more sterically encumbered C-2 position.
Protocol 1: Classical Heck Conditions with Phosphine Ligands
This protocol employs standard Heck reaction conditions that have been shown to be effective for a wide range of aryl bromides.
Materials and Equipment:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Xantphos
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the alkene (1.2 mmol, 1.2 equiv.) and the anhydrous solvent (5 mL).
-
Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Seal the flask and heat the reaction mixture at 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction
Microwave irradiation can often accelerate the reaction and improve yields, particularly for less reactive substrates.
Materials and Equipment:
-
Same reagents as Protocol 1
-
Microwave reactor with sealed reaction vessels
Step-by-Step Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), palladium(II) acetate (0.01 mmol, 2 mol%), and the phosphine ligand (0.02 mmol, 4 mol%).
-
Add the alkene (0.6 mmol, 1.2 equiv.), the base (1.0 mmol, 2.0 equiv.), and the solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature and work up the reaction as described in Protocol 1.
Data Presentation: Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome for C-7 Selectivity | Troubleshooting for Poor Selectivity/Reactivity |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Screen other palladium sources (e.g., PdCl₂(PPh₃)₂). |
| Ligand | Bulky, electron-rich phosphines (e.g., P(o-tol)₃, Xantphos, Buchwald ligands) should favor C-Br activation. | If C-2 reaction is observed, try less bulky ligands or ligandless conditions (Jeffery conditions), though this may decrease overall reactivity. |
| Base | Organic bases (Et₃N, DIPEA) or inorganic bases (K₂CO₃, Cs₂CO₃). | If the reaction is sluggish, a stronger base like K₃PO₄ might be beneficial. |
| Solvent | Polar aprotic solvents (DMF, Dioxane, NMP). | Solvent screening is recommended; acetonitrile or toluene could also be effective. |
| Temperature | 80-140 °C. | Lower temperatures may improve selectivity for the C-Br bond. Higher temperatures may be required for less reactive alkenes but could lead to a loss of selectivity. |
| Alkene | Electron-deficient alkenes (e.g., acrylates) are generally more reactive.[1] | For less reactive alkenes, increasing the reaction time, temperature, or catalyst loading may be necessary. |
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Characterization of Reaction Products
The successful synthesis of the desired 7-vinyl-2-chloro-6-fluoroquinoxaline and the potential C-2 vinylated isomer should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for unambiguous structure elucidation. The coupling patterns and chemical shifts of the aromatic protons and the newly introduced vinyl protons will confirm the regiochemistry of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product(s).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying the formation of different isomers.
Conclusion and Future Directions
The Heck reaction of this compound offers a versatile route to novel substituted quinoxalines. While the inherent reactivity of the C-Br bond suggests a preference for reaction at the C-7 position, the electronic activation of the C-2 position by the quinoxaline nitrogens presents a significant challenge to achieving high selectivity. The protocols outlined in this application note, particularly the use of sterically demanding phosphine ligands, are designed to mitigate this effect and favor the desired C-7 vinylation. Careful optimization of the reaction parameters is essential to maximize the yield and selectivity of the desired product. The resulting vinylquinoxalines are valuable intermediates that can be further functionalized, opening avenues for the synthesis of a diverse range of compounds for drug discovery and materials science applications.
References
- Heck, R. F. (2004). The Heck Reaction. In Organic Reactions (eds L.E. Overman, et al.). doi:10.1002/0471264180.or027.02
-
Gore, V. G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6044-6058. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of 7-Bromo-2-chloro-6-fluoroquinoxaline for Medicinal Chemistry
Abstract
The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This document provides a detailed guide to the derivatization of 7-Bromo-2-chloro-6-fluoroquinoxaline, a highly versatile building block designed for sequential and regioselective chemical modifications. We will explore the orthogonal reactivity of the C-Br and C-Cl bonds, providing validated, step-by-step protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Introduction: The Strategic Value of this compound
Quinoxaline and its derivatives are recognized for their diverse therapeutic applications, stemming from the rigid, electron-deficient nature of the fused pyrazine and benzene rings.[1][3] This electronic character allows for interactions with a multitude of biological targets. The subject of this guide, this compound, is a trifunctionalized scaffold offering medicinal chemists a powerful tool for generating molecular diversity.
The key to its utility lies in the differential reactivity of its halogen substituents:
-
C7-Bromo: The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for selective palladium-catalyzed cross-coupling reactions.
-
C2-Chloro: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the two adjacent pyrazine nitrogen atoms. It can also participate in cross-coupling reactions under more forcing conditions than the C-Br bond.
-
C6-Fluoro: The C-F bond is the most robust and is typically unreactive under the conditions used to modify the other two positions. It serves as a valuable modulator of physicochemical properties, such as metabolic stability and lipophilicity.
This hierarchy of reactivity allows for a predictable, stepwise approach to library synthesis, as illustrated below.
Figure 1: Strategic workflow for the sequential derivatization of the title compound.
Selective Derivatization at the C7-Position via Palladium-Catalyzed Cross-Coupling
The greater reactivity of the aryl bromide at the C7 position allows for its selective functionalization while preserving the C2-chloro substituent for subsequent reactions.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, essential for synthesizing biaryl structures common in pharmaceuticals.[4]
Principle of Causality: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the weaker C-Br bond, a step that occurs preferentially over insertion into the stronger C-Cl bond. Transmetalation with an activated boronic acid/ester, followed by reductive elimination, yields the C-C coupled product and regenerates the catalyst.[5]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).[6]
-
Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-aryl-2-chloro-6-fluoroquinoxaline.[7]
Data Summary Table:
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75-95% |
| Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | DME | 85 | 80-98% |
| Pd(OAc)₂/SPhos (2%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 70-90% |
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[8][9]
Principle of Causality: This reaction also exploits the preferential oxidative addition of palladium into the C-Br bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; it stabilizes the palladium center, accelerates the rate-limiting reductive elimination step, and prevents catalyst decomposition, thereby enabling the coupling of a wide range of amines.[10]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive flow of Argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite®. The filtrate is then washed, dried, concentrated, and purified via column chromatography as described in Protocol 1.
Derivatization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)
Following functionalization at C7, the C2-chloro position becomes the target. SNAr is a powerful, metal-free method for introducing a variety of heteroatom nucleophiles.[11]
Principle of Causality: The pyrazine ring is inherently electron-deficient. The two nitrogen atoms exert a strong -I (inductive) and -M (mesomeric) effect, significantly lowering the electron density at the C2 and C3 positions. This electronic pull polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy for the substitution reaction.[12]
Figure 3: General mechanism for SNAr at the C2-position of the quinoxaline core.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 7-substituted-2-chloro-6-fluoroquinoxaline substrate (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., an amine, alcohol, or thiol; 1.1-2.0 equiv.). If the nucleophile is neutral (e.g., R-NH₂ or R-OH), a non-nucleophilic base such as K₂CO₃ or diisopropylethylamine (DIPEA) (1.5-3.0 equiv.) is required to facilitate the reaction.[12]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the attacking species. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product or to prepare for extraction.
-
Extraction and Purification: Collect the solid by filtration or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The crude product is then washed, dried, and purified by recrystallization or column chromatography.
Data Summary Table:
| Nucleophile | Base | Solvent | Temp (°C) | Typical Reaction Time |
| Primary/Secondary Amine | K₂CO₃ | DMF | 60-80 | 2-6 h |
| Phenol / Alcohol | NaH | THF | 25-60 | 4-12 h |
| Thiol | K₂CO₃ | Acetonitrile | 25 | 1-3 h |
Conclusion and Future Perspectives
This compound is a superbly designed scaffold for the efficient and controlled synthesis of diverse chemical libraries. The orthogonal reactivity of the C-Br and C-Cl bonds enables chemists to perform selective, high-yielding transformations using well-established and reliable protocols. By first leveraging palladium-catalyzed cross-coupling at the C7-position, followed by nucleophilic aromatic substitution at the C2-position, researchers can rapidly access novel and complex quinoxaline derivatives. This strategic approach is invaluable for structure-activity relationship (SAR) studies and the accelerated discovery of new drug candidates.
References
-
Pharmacological activities displayed by quinoxaline‐based molecules. ResearchGate. [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]
-
Synthesis and biological activity of quinoxaline derivatives. Bentham Science. [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review | Request PDF. ResearchGate. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]
-
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health (NIH). [Link]
-
Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
(PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health (NIH). [Link]
-
7-Bromo-2-chloroquinoxaline. PubChem. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 7-Bromo-2-chloro-6-fluoroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 7-Bromo-2-chloro-6-fluoroquinoxaline. This document provides in-depth troubleshooting advice, advanced protocols, and answers to frequently asked questions (FAQs) to help you enhance reaction yields and achieve chemoselectivity. The guidance is structured to address challenges stemming from the unique electronic properties and differential halide reactivity of this substrate.
Introduction: The Challenge of a Dihaloquinoxaline
This compound presents a unique challenge for Suzuki-Miyaura cross-coupling. As a dihalogenated, electron-deficient heterocyclic system, achieving high yields and, critically, controlling which halide reacts (chemoselectivity) requires careful optimization. The primary factors at play are:
-
Differential Reactivity : The Carbon-Bromine (C-Br) bond is generally more susceptible to oxidative addition with a Palladium(0) catalyst than the more robust Carbon-Chlorine (C-Cl) bond. The typical reactivity order is C-I > C-Br > C-Cl.[1][2] This intrinsic difference is the foundation for achieving selective mono-arylation at the 7-position.
-
Electron-Deficient Ring : The quinoxaline core, further deactivated by a fluorine substituent, makes the entire system electron-poor. This property can accelerate the initial oxidative addition step, which is often rate-determining, but can also influence catalyst stability and side reactions.[1][3]
This guide will walk you through leveraging these properties to your advantage.
Frequently Asked Questions (FAQs)
Q1: I am getting no reaction or very low conversion. What are the first things to check?
Low or no conversion typically points to issues with one of the core components of the catalytic cycle: the catalyst, base, or solvent system.[4][5]
-
Catalyst Inactivity : Ensure your palladium source and ligand are active. Palladium(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. If you suspect an issue, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[6]
-
Inadequate Base : The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially if your boronic acid is electron-deficient.[9][10] Ensure the base is finely powdered and dry.
-
Solvent Purity and Degassing : Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and promoting side reactions like boronic acid homocoupling.[3][4] Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Ensure all reagents are anhydrous, as water content can affect the base's efficacy and promote protodeboronation.[11][12]
Q2: How can I ensure the reaction is selective for the C-Br bond at the 7-position over the C-Cl bond at the 2-position?
Achieving high chemoselectivity is paramount. The greater reactivity of the C-Br bond is the key.[13][14] To exploit this:
-
Control the Temperature : Lower reaction temperatures (e.g., 60-80 °C) will favor the kinetically preferred oxidative addition at the weaker C-Br bond. Higher temperatures (>100 °C) provide enough energy to start activating the stronger C-Cl bond, leading to mixtures of mono- and di-arylated products.[10]
-
Choose the Right Ligand : For selective C-Br activation, a standard ligand like triphenylphosphine (PPh₃) or a moderately electron-rich Buchwald ligand may suffice under mild conditions. Avoid highly active, specialized ligands designed for C-Cl activation if you only want to target the C-Br bond.[9][15]
Q3: I'm observing significant side products, such as the homocoupling of my boronic acid. How can I minimize this?
Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often caused by the presence of oxygen or Pd(II) species.[3][16]
-
Strictly Anaerobic Conditions : As mentioned in Q1, rigorous degassing is critical. Any oxygen present can re-oxidize Pd(0) to Pd(II), which can catalyze the homocoupling pathway.[3]
-
Use a Pd(0) Source : Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the initial concentration of Pd(II), disfavoring the homocoupling pathway from the start.
-
Control Stoichiometry : Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess can sometimes lead to increased homocoupling.
Q4: My reaction starts but then stalls, leaving a significant amount of starting material. What could be the cause?
Reaction stalling often indicates catalyst deactivation or instability of one of the reagents.[4]
-
Catalyst Decomposition : The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[16] Ensure you are using an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands). Consider switching to a more robust ligand system, like a bulky biarylphosphine (e.g., SPhos, XPhos), which can stabilize the catalytic species.[6][9]
-
Protodeboronation : The boronic acid can be unstable, especially under strongly basic conditions or at high temperatures, leading to its replacement with a hydrogen atom.[3][6] This is a particular risk with heteroaryl or electron-deficient boronic acids. To mitigate this, you can:
-
Use a milder base (if the reaction still proceeds).
-
Use potassium trifluoroborate salts (ArBF₃K) or boronate esters (e.g., pinacol esters), which are often more stable.[17]
-
Add the boronic acid in portions throughout the reaction.
-
Troubleshooting Guide: From Problem to Solution
This table provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inactive catalyst or insufficient loading. 2. Base is too weak or not fully dissolved. 3. Reaction temperature is too low or time is too short. 4. Poor quality of reagents or solvent (e.g., moisture, oxygen). | 1. Use a fresh, high-purity palladium source and ligand. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Consider a more active precatalyst system.[18] 2. Switch to a stronger base (K₂CO₃ → K₃PO₄ or Cs₂CO₃). Use a solvent system that improves base solubility (e.g., dioxane/water mixture).[11][12] 3. Increase temperature in 10 °C increments (monitor for selectivity issues). Extend reaction time and monitor by TLC or LC-MS. 4. Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly before adding the catalyst. |
| Poor Chemoselectivity (Mixture of 7-aryl and 2,7-diaryl products) | 1. Reaction temperature is too high, activating the C-Cl bond. 2. Catalyst system is too reactive. 3. Prolonged reaction time after consumption of starting material. | 1. Reduce the reaction temperature to the minimum required for C-Br coupling (start around 70-80 °C).[10] 2. Use a less reactive ligand (e.g., PPh₃ instead of a highly electron-rich Buchwald ligand).[9][17] 3. Monitor the reaction closely and stop it once the 7-bromo starting material is consumed. |
| Significant Side Product Formation | 1. Protodehalogenation (loss of Br/Cl): Presence of a hydrogen source and a strong base.[3] 2. Boronic Acid Homocoupling : Oxygen in the reaction mixture.[3] 3. Protodeboronation (loss of B(OH)₂): Unstable boronic acid, excess water, or harsh basic conditions.[6] | 1. Ensure the solvent is anhydrous and the base is not excessively strong. 2. Rigorously degas the solvent and maintain a positive inert gas pressure throughout the reaction.[4] 3. Use a boronate ester (pinacol or MIDA) or a trifluoroborate salt for sensitive substrates. Use K₃PO₄ instead of aqueous NaOH or KOH.[17] |
Experimental Protocols & Methodologies
Protocol 1: Baseline for Selective C-7 Arylation
This protocol is designed as a starting point to achieve selective coupling at the more reactive C-Br position.
-
Reagent Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the quinoxaline). If base solubility is an issue, a dioxane/water (e.g., 4:1) mixture can be used, but ensure it is thoroughly degassed.[11]
-
Catalyst Addition : In a separate vial, mix your palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 3.5 mol%) and add them to the reaction flask against a positive flow of inert gas. Alternatively, add a pre-formed catalyst/precatalyst (e.g., SPhos G3 precatalyst, 3 mol%).
-
Reaction : Place the flask in a preheated oil bath at 80 °C.
-
Monitoring : Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Protocol for Challenging C-2 Arylation
If the goal is to perform a second Suzuki coupling at the less reactive C-Cl position (after the C-7 position has been functionalized), a more robust catalytic system is required.[2][15]
-
Reagent Setup : Use the 7-aryl-2-chloro-6-fluoroquinoxaline product from the first step as your starting material (1.0 eq.). Add the second arylboronic acid (1.5 eq.) and anhydrous Cs₂CO₃ (2.5 eq.) to a dry Schlenk flask.
-
Inert Atmosphere : Follow the same procedure as in Protocol 1 to establish an inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed toluene or CPME.[12]
-
Catalyst Addition : This step is critical. Use a catalyst system known for activating aryl chlorides. A recommended system is Pd(OAc)₂ (2-4 mol%) with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or RuPhos (4-8 mol%).[9][18] Buchwald G3 or G4 precatalysts incorporating these ligands are highly effective.
-
Reaction : Heat the reaction to a higher temperature, typically 100-120 °C.
-
Monitoring & Workup : Follow the same procedures as in Protocol 1. Note that these reactions may require longer times (12-24 hours).
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.[1][7]
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1489-1500. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Kozlov, D., & Organ, M. G. (2017). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 7(7), 4567-4573. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications, 50(51), 6615-6630. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers Group, Chem 115. (n.d.). The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]
-
Norwegian Research Information Repository - NTNU. (2022, November 13). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Haloquinoxalines
Welcome to the technical support center for the Buchwald-Hartwig amination of haloquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-N cross-coupling reaction. Quinoxalines are a vital class of N-heterocycles in medicinal chemistry, and their successful functionalization is often critical.[1] However, like any sophisticated catalytic reaction, challenges can arise.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles. My goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and minimize the formation of common side products.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My primary side product is the dehalogenated quinoxaline. What is causing this and how can I prevent it?
Answer:
The observation of significant hydrodehalogenation (the replacement of your halide with a hydrogen atom) is one of the most common issues in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides like quinoxalines. This side reaction can arise from several competing mechanistic pathways.
Primary Causes & Mechanistic Insight:
-
β-Hydride Elimination: This is a classic unproductive pathway that competes directly with the desired reductive elimination step.[2] After the palladium-amido complex is formed, instead of the C-N bond forming, a β-hydrogen from the amine is transferred to the palladium center. This complex then reductively eliminates the dehalogenated arene and an imine.[2][3] This is more common with primary amines that have accessible β-hydrogens.
-
Hydrogen Source Contamination: The hydrogen atom can also come from trace water or other protic sources in your reaction mixture.[4][5][6] This can occur through hydrolysis of intermediates in the catalytic cycle.
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, it allows more time for competing side reactions like β-hydride elimination to occur. The rate of this step is highly dependent on the ligand used.
Solutions & Step-by-Step Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand has the most significant impact on minimizing dehalogenation.[7][8] You need a ligand that promotes rapid reductive elimination.
-
Recommendation: Switch to a bulky, electron-rich biarylphosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to create a sterically congested coordination sphere around the palladium.[9][10] This steric bulk favors the bond-forming reductive elimination pathway and sterically disfavors the transition state required for β-hydride elimination. A study on quinoxaline sulfonates showed that switching from XPhos to the bulkier tButyl-XPhos significantly improved yields for challenging substrates.
-
-
Ensure Rigorously Anhydrous Conditions:
-
Dry your solvent (e.g., toluene, dioxane) over a suitable drying agent (like a molecular sieves or a solvent purification system).[11]
-
Use freshly dried, powdered base. If using carbonate or phosphate bases, dry them in an oven (>120 °C) for several hours under vacuum and cool under an inert atmosphere.
-
Assemble your reaction glassware hot from the oven and cool under a stream of inert gas (Argon or Nitrogen).
-
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[1] Weaker bases like cesium carbonate (Cs₂CO₃) can sometimes be less effective for these substrates.[7]
Optimized Protocol to Minimize Dehalogenation
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the haloquinoxaline (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the amine coupling partner (1.1-1.5 equiv).
-
Add the anhydrous base (e.g., NaOt-Bu, 1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS.
Problem 2: I am using a primary amine and observing significant amounts of a diarylated product. How can I favor mono-amination?
Answer:
Diarylation is a common challenge when the desired product is a secondary amine. The N-H bond of your mono-arylated product is often as reactive, or even more reactive, than your starting primary amine, leading to a second coupling event.
Primary Cause & Mechanistic Insight:
The newly formed secondary amine product successfully competes with the starting primary amine for the palladium catalyst in the C-N coupling cycle. This is a simple matter of competitive reaction rates.
Solutions:
-
Stoichiometry Control: The simplest approach is to use a larger excess of the primary amine (e.g., 2-5 equivalents). This increases its concentration relative to the product, statistically favoring its reaction with the haloquinoxaline. This is often effective but can be wasteful if the amine is expensive.
-
Use an Ammonia Equivalent: For the synthesis of primary anilines (mono-arylation with ammonia), direct coupling is very difficult.[2] A more reliable strategy is to use an "ammonia equivalent" or a protected primary amine.
-
Recommendation: Use benzophenone imine as the coupling partner. The resulting N-aryl imine is stable to the reaction conditions and will not react further. After the reaction is complete, the imine can be easily hydrolyzed to the desired primary amine using a mild acid workup (e.g., aqueous HCl).[10][12]
-
Problem 3: My reaction is sluggish or stalls completely. What factors should I investigate?
Answer:
A stalled reaction points to catalyst inhibition or deactivation, or suboptimal reaction parameters. Haloquinoxalines, being electron-deficient and containing coordinating nitrogen atoms, can be challenging substrates.
Potential Causes & Solutions:
-
Catalyst Inhibition by Substrate/Product: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially displacing the phosphine ligand and leading to off-cycle, inactive species.
-
Solution: Using bulky biarylphosphine ligands helps prevent the displacement of the ligand by other coordinating species in the reaction mixture.[8]
-
-
Poorly Soluble Base: Strong inorganic bases like K₃PO₄ or NaOt-Bu have low solubility in common organic solvents like toluene.[13] The deprotonation of the amine often occurs at the solid-liquid interface. If the base clumps or is not well-dispersed, the reaction can be slow.
-
Solution: Use a high stir rate to ensure the base remains suspended. For scale-up, consider grinding the base to a fine powder before use or adding an inert material like Celite to prevent clumping.[13]
-
-
Inhibition by Halide Anion (for Aryl Iodides): While less common for chloro- or bromoquinoxalines, if you are using an iodoquinoxaline, be aware that the iodide anion generated during the reaction can have an inhibitory effect by forming unreactive palladium-iodide bridged dimers.[9][13]
-
Solution: Toluene is often a good solvent choice in these cases because the iodide salts are poorly soluble and precipitate, removing the inhibitor from the solution phase.[9]
-
-
Inefficient Precatalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, this step can sometimes be inefficient.
-
Solution: Use a well-defined palladium precatalyst (e.g., a palladacycle like XPhos Pd G3). These are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to the base, leading to more reproducible results.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Buchwald-Hartwig amination of haloquinoxalines?
The most frequently encountered side products are:
-
Hydrodehalogenated Quinoxaline: The halo-substituent is replaced by hydrogen. This arises from competing β-hydride elimination or reaction with a hydrogen source like water.[2][4]
-
Homocoupling Product (Biquinoxaline): Two molecules of the haloquinoxaline couple to form a dimer. This is generally a minor byproduct with modern catalysts but can be promoted by suboptimal conditions.
-
Diarylated Amine: When using a primary amine, the product can react a second time to give a diarylated amine.[8]
Q2: How does the choice of halide (Cl, Br, I) on the quinoxaline affect the reaction and potential side products?
The general order of reactivity for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[10]
-
Chloroquinoxalines: Are the least reactive and often require more forcing conditions (higher temperature) and more active catalyst systems (e.g., bulky, electron-rich ligands like XPhos or tBuXPhos).[1] The C-Cl bond's strength can make oxidative addition the rate-limiting step.
-
Bromoquinoxalines: Represent a good balance of reactivity and stability, and are often the ideal starting point for optimization.[13]
-
Iodoquinoxalines: Are highly reactive towards oxidative addition but can suffer from catalyst inhibition by the iodide anion byproduct, as mentioned in the troubleshooting section.[9][13]
Q3: Can you explain the role of the base in this reaction?
The base plays a crucial role in the catalytic cycle.[14] Its primary function is to deprotonate the amine after it has coordinated to the palladium(II) center. This forms the palladium-amido complex, which is the key intermediate that precedes the desired C-N bond-forming reductive elimination step.[3][15] A strong, non-nucleophilic base is required to ensure this deprotonation is efficient and irreversible.
Data & Diagrams
Table 1: General Guide to Reaction Parameter Selection
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often preferred for reproducibility and rapid generation of the active Pd(0) species.[13] |
| Ligand | XPhos, RuPhos, tBuXPhos, BrettPhos | Bulky, electron-rich biarylphosphines accelerate reductive elimination and suppress hydrodehalogenation.[7][9] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is essential for amine deprotonation.[14] LiHMDS can sometimes lead to side reactions.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are required. Toluene is a common and effective choice.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Diagrams
Caption: The main catalytic cycle for the Buchwald-Hartwig amination.
Caption: Competing reductive elimination and β-hydride elimination pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. jk-sci.com [jk-sci.com]
- 15. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of Crude 7-Bromo-2-chloro-6-fluoroquinoxaline
Introduction
7-Bromo-2-chloro-6-fluoroquinoxaline is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. The purity of this building block is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications, including drug development and materials science. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound reaction mixtures. The guide offers in-depth, field-proven insights into common purification challenges and their effective resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude this compound reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. A common pathway to analogous 2-chloroquinoxalines involves the chlorination of the corresponding 2-hydroxyquinoxaline.[1] Therefore, the primary impurities are often the unreacted fluorinated and brominated 2-hydroxyquinoxaline precursor, as well as its hydrolysis byproduct where the 2-chloro group reverts to a hydroxyl group. Other potential impurities include residual chlorinating agents (e.g., phosphorus oxychloride) and their decomposition products, and potentially over-brominated or under-brominated quinoxaline species.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used purification techniques for halogenated quinoxalines are flash column chromatography on silica gel and recrystallization.[2] Flash chromatography is particularly useful for separating the target compound from impurities with different polarities, while recrystallization is excellent for achieving high purity of the final solid product, provided a suitable solvent is found.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. Quinoxaline derivatives are typically UV-active due to their aromatic nature, allowing for easy visualization under a UV lamp (254 nm) on TLC plates with a fluorescent indicator. This allows for rapid assessment of fraction purity during column chromatography or the efficacy of a recrystallization step.
Q4: Is this compound stable on silica gel during column chromatography?
A4: While many quinoxalines are stable on silica gel, highly functionalized or sensitive compounds can sometimes degrade, especially on acidic silica. Given the presence of electron-withdrawing fluorine and chlorine atoms, the quinoxaline ring is relatively electron-deficient. While generally stable, if you observe streaking on TLC or significant loss of product on the column, consider deactivating the silica gel with a small amount of a neutral or basic modifier like triethylamine (0.1-1%) in your eluent.
Troubleshooting Guide
Navigating the purification of this compound can present several challenges. This section addresses common issues in a question-and-answer format, providing probable causes and actionable solutions.
Table 1: Common Purification Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Column Chromatography | 1. Eluent is not polar enough: The product is strongly adsorbed to the silica gel. 2. Product decomposition on silica gel: The compound is sensitive to the acidic nature of silica. 3. Insoluble material: The crude product did not fully dissolve in the loading solvent. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Perform a "methanol flush" to elute highly polar compounds. 2. Use deactivated (neutral) silica gel or add a modifier like triethylamine (0.1-1%) to the eluent. 3. Ensure the crude material is fully dissolved before loading onto the column. If necessary, use a stronger but minimally polar solvent for loading. |
| Co-elution of Product and Impurities | 1. Eluent is too polar: Both the product and impurities are moving too quickly through the column. 2. Inappropriate solvent system: The chosen solvents do not provide adequate separation. | 1. Decrease the polarity of the eluent. Aim for an Rf value of 0.2-0.3 for the product on TLC for optimal separation. 2. Experiment with different solvent systems on TLC. Consider combinations like dichloromethane/hexane or toluene/ethyl acetate. |
| Low Yield After Recrystallization | 1. Too much solvent used: The product remains dissolved in the mother liquor even after cooling. 2. Inappropriate solvent choice: The product has high solubility in the solvent at low temperatures. 3. Premature crystallization: The product crystallizes during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much is added, carefully evaporate some solvent before cooling. 2. Select a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test a range of solvents on a small scale. 3. Pre-heat the filtration funnel and filter paper. Filter the hot solution quickly. |
| Product Fails to Crystallize | 1. Solution is not supersaturated: The concentration of the product is too low. 2. Presence of impurities inhibiting crystal formation. 3. "Oiling out": The product separates as a liquid instead of a solid. | 1. Evaporate some of the solvent to increase the concentration. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If impurities are the issue, a preliminary purification by column chromatography may be necessary. 3. "Oiling out" often occurs when the boiling point of the solvent is too high or the solution is cooled too rapidly. Try a lower-boiling point solvent or allow the solution to cool more slowly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that provides good separation and an Rf value of approximately 0.2-0.3 for the desired product. A common starting point for halogenated quinoxalines is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).
-
Heat the tubes to determine a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Diagram 1: Purification Strategy Decision Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A logical guide for troubleshooting common column chromatography problems.
References
-
University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Das, S., & Laskar, M. A. (2019). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. RSC Advances, 9(34), 19565-19569. [Link]
-
Lin, Y. C., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(59), 37265-37274. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chem LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Biotage. Retrieved from [Link]
-
de F. F. C. da Silva, L., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1463-1468. [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Mild synthesis of 6-amino-5-bromoquinoxaline. Chemical Papers, 70(10), 1344-1350. [Link]
-
Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. [Link]
-
Pharmaffiliates. (n.d.). 7-Bromo-2-chloroquinoxaline. Pharmaffiliates. Retrieved from [Link]
-
USBiological. (n.d.). This compound. USBiological. Retrieved from [Link]
-
Alfa Chemical. (n.d.). CAS: 89891-65-6 7-Bromo-2-chloroquinoxaline. Alfa Chemical. Retrieved from [Link]
Sources
optimizing palladium catalyst and ligand for quinoxaline coupling
<Technical Support Center: Optimizing Palladium Catalyst and Ligand for Quinoxaline Coupling
Welcome to the technical support center for palladium-catalyzed quinoxaline coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to functionalized quinoxaline derivatives. Here, we will delve into the nuances of catalyst and ligand selection, troubleshoot common experimental hurdles, and provide robust protocols to enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial palladium catalyst and ligand for my quinoxaline coupling reaction (e.g., Suzuki or Buchwald-Hartwig)?
A1: The choice of catalyst and ligand is paramount and depends on the nature of your substrates (the quinoxaline halide/triflate and the coupling partner).
-
For Suzuki-Miyaura Coupling (C-C bond formation): A good starting point for coupling an aryl or vinyl boronic acid with a chloro- or bromo-quinoxaline is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos , are often excellent choices due to their ability to promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and facilitate the reductive elimination to form the product.[1] For sterically demanding substrates, highly hindered ligands may be necessary.[2]
-
For Buchwald-Hartwig Amination (C-N bond formation): This reaction is highly sensitive to the ligand used. Similar to Suzuki coupling, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[1] XPhos is a versatile ligand for a broad range of amine and aryl halide substrates. The choice of base is also critical and is coupled to the ligand's performance. Strong, non-nucleophilic bases like NaOtBu are common, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, which in turn might necessitate a different ligand choice.[3]
Q2: What are the common signs of a failed or low-yielding quinoxaline coupling reaction?
A2: Several observations can indicate a problematic reaction:
-
No or Low Conversion of Starting Material: As monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), the persistence of the starting quinoxaline halide is a clear sign of a stalled reaction.[4][5]
-
Formation of Palladium Black: The precipitation of black palladium metal is a strong indicator of catalyst deactivation and decomposition.[6] This often happens when the catalytic cycle is interrupted, and the Pd(0) species aggregates.
-
Dehalogenation of the Quinoxaline: Instead of the desired coupled product, you might observe the formation of the corresponding quinoxaline where the halogen has been replaced by a hydrogen atom. This is a common side reaction, particularly in Suzuki couplings.
-
Homocoupling of the Coupling Partner: In Suzuki reactions, you might see the formation of a biaryl product from the boronic acid (R-B(OH)₂ coupling with itself to form R-R).
-
Complex Mixture of Products: The appearance of multiple new spots on a TLC plate or peaks in a chromatogram can indicate side reactions or product degradation.[7]
Q3: Can I use the same conditions for coupling at different positions on the quinoxaline ring?
A3: Not necessarily. The electronic and steric environment of the coupling site on the quinoxaline ring can significantly influence its reactivity. For instance, coupling at the 2- or 3-position is common, but the reactivity can be affected by substituents on the benzo portion of the ring system. Site-selective cross-coupling of polyhalogenated quinoxalines can be particularly challenging and may require careful optimization of the catalyst, ligand, and reaction conditions to achieve the desired regioselectivity.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and offers structured solutions.
Problem: Low or No Product Yield
This is the most common issue in cross-coupling reactions. A systematic approach is required to identify the root cause.
Causality and Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has been deactivated by impurities. | 1. Use a Pd(0) Source: Try starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] 2. Ensure Inert Atmosphere: Rigorously degas your solvent and use a dry reaction flask under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and phosphine ligand.[4] 3. Purify Reagents: Ensure starting materials, particularly the solvent and base, are anhydrous and pure. Impurities can act as catalyst poisons.[6] |
| Inefficient Oxidative Addition | This is often the rate-limiting step, especially with less reactive halides (Cl < Br < I).[10] The Pd(0) catalyst fails to insert into the carbon-halogen bond of the quinoxaline. | 1. Switch to a More Electron-Rich/Bulky Ligand: Use ligands like SPhos, XPhos, or other Buchwald-type ligands designed to accelerate this step.[1][11] 2. Change the Halide: If possible, use a more reactive quinoxaline derivative (e.g., iodide instead of chloride).[7] 3. Increase Temperature: Higher temperatures can provide the necessary activation energy. Monitor for catalyst decomposition.[4] |
| Problematic Transmetalation | The transfer of the organic group from the boron (in Suzuki) or nitrogen (in Buchwald-Hartwig) to the palladium center is slow or inefficient.[12] | 1. Optimize the Base (Suzuki): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[13] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Consider using fresh or purified boronic acid. 3. Solvent Choice: The polarity of the solvent can influence the solubility of the reagents and intermediates, affecting the transmetalation rate. Common solvents include THF, dioxane, and toluene.[4] |
| Slow Reductive Elimination | The final step to form the C-C or C-N bond and regenerate the Pd(0) catalyst is hindered. | 1. Use Bulky Ligands: Sterically demanding ligands can promote reductive elimination.[1] 2. Consider Ligand-to-Palladium Ratio: An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center. Try a 1:1 or 2:1 ligand-to-palladium ratio. |
Problem: Catalyst Deactivation (Palladium Black Formation)
The appearance of palladium black indicates that the palladium atoms are no longer stabilized by the ligand and have aggregated into an inactive form.
Causality and Recommended Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| High Temperature or Concentration | These conditions can accelerate the rate of catalyst decomposition and aggregation.[6] | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Reduce Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to faster aggregation. Typical loadings are 1-5 mol%.[14] |
| Ligand Degradation or Dissociation | The phosphine ligand can be oxidized by trace oxygen or can dissociate from the palladium center, leaving it unprotected.[15] In C-N couplings, the amine substrate itself can sometimes displace the phosphine ligand, leading to inactive complexes.[16] | 1. Use More Stable Ligands: Biarylphosphine ligands are generally more robust than simpler phosphines like PPh₃.[1] 2. Increase Ligand Equivalents: For C-N couplings, adding a slight excess of the phosphine ligand relative to the palladium source can help prevent displacement by the amine. |
| Substrate-Induced Deactivation | The quinoxaline nitrogen atoms or other functional groups on your substrates can coordinate to the palladium center, forming off-cycle, inactive species.[16] | 1. Ligand Design: Use ligands specifically designed to resist deactivation by heteroaromatic substrates, such as some of the more sterically hindered Buchwald ligands.[16] |
Workflow for Troubleshooting Quinoxaline Coupling Reactions
Here is a logical workflow to follow when troubleshooting your reaction.
Caption: A systematic workflow for troubleshooting common issues in quinoxaline coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloroquinoxaline
This protocol provides a starting point for the coupling of a chloroquinoxaline with an arylboronic acid.
Materials:
-
2-Chloro-3-aryl-quinoxaline (1.0 equiv)
-
Arylboronic acid (1.3-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloroquinoxaline, arylboronic acid, palladium precatalyst, ligand, and base.[4]
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 90-120°C).[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (usually 8-24 hours).[4][17]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[4]
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. The Suzuki-Miyaura coupling is a classic example of a palladium-catalyzed cross-coupling reaction.[12]
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of Bromo-Chloro-Quinoxalines
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with bromo-chloro-quinoxalines and encountering the common yet challenging issue of dehalogenation during chemical reactions. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also a deeper understanding of the underlying mechanisms to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromo-chloro-quinoxalines?
A1: Dehalogenation is an undesired side reaction where a bromine or chlorine atom on the quinoxaline ring is replaced by a hydrogen atom.[1][2][3] This process, more specifically termed hydrodehalogenation, leads to the formation of a byproduct with a C-H bond in place of a C-Br or C-Cl bond, which reduces the yield of your desired product and complicates purification.[1]
Q2: Why is dehalogenation a common problem with these compounds?
A2: Bromo-chloro-quinoxalines are electron-deficient heterocyclic systems, which can make them susceptible to certain side reactions. In the context of popular palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can reductively eliminate with the quinoxaline, leading to the dehalogenated product instead of the intended coupled product.[1]
Q3: Which halogen is more susceptible to removal, bromine or chlorine?
A3: Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more prone to both oxidative addition to the palladium catalyst and potential dehalogenation.[2][4] The reactivity trend for halogens in such reactions is typically I > Br > Cl.[3] Therefore, you are more likely to observe selective de-bromination over de-chlorination under many conditions.
Q4: Can my reaction conditions be a source of hydrides?
A4: Absolutely. Hydride sources can be insidious and originate from various components of your reaction mixture. Common sources include:
-
Solvents: Alcohols (e.g., methanol, isopropanol) and even polar aprotic solvents like DMF can act as hydride donors.[3][5][6]
-
Bases: Amine bases and strong alkoxides like sodium tert-butoxide can generate Pd-H species.[1][5][7]
-
Reagents: Trace amounts of water, or even the boronic acid reagent in Suzuki couplings (via protodeboronation), can be sources of hydrides.[1][7][8]
Troubleshooting Guide: Minimizing Dehalogenation
Encountering dehalogenation can be frustrating, but a systematic approach to optimizing your reaction conditions can often resolve the issue. This guide provides a series of steps and considerations to help you troubleshoot and prevent this unwanted side reaction.
Issue 1: Significant dehalogenation observed in a Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a competing pathway.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Reactions with 7-Bromo-2-chloro-6-fluoroquinoxaline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 7-Bromo-2-chloro-6-fluoroquinoxaline. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki reaction with this compound is failing, showing no product and only starting material. What are the most likely causes?
Answer: A complete lack of reactivity in the Suzuki coupling of a polyhalogenated, electron-deficient heterocycle like this compound often points to a breakdown in the initial, rate-limiting step of the catalytic cycle: oxidative addition.[1] Several factors could be at play:
-
Inactive Catalyst System: The combination of your palladium source and ligand is critical. The C-Cl bond at the 2-position of the quinoxaline is significantly less reactive than the C-Br bond at the 7-position due to its greater bond strength.[2][3] Standard catalysts like Pd(PPh₃)₄ may lack the electron density and steric bulk required to efficiently break this bond.[4]
-
Expert Insight: For challenging aryl chlorides, highly active catalyst systems are necessary. These typically involve a Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand.[4][5][6] These ligands enhance the electron density on the palladium center, which facilitates its insertion into the C-X bond.[1][7]
-
-
Suboptimal Base and Solvent Choice: The base is not merely a spectator; it is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[2][8] If the base is too weak or poorly soluble, this step will fail, stalling the catalytic cycle.
-
Expert Insight: Weak bases such as Na₂CO₃ are often insufficient for these substrates.[4] Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are generally more effective.[4][9] The solvent must be able to dissolve the base and the organic reagents. Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water to aid base solubility, are common choices.[4][10]
-
-
Catalyst Poisoning: Heterocycles containing nitrogen atoms, like quinoxaline, can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation.[11][12][13] Impurities in your starting materials, particularly sulfur-containing compounds, can also irreversibly poison the catalyst.[14]
Question 2: I am observing a reaction, but the yield is very low. How can I improve the efficiency?
Answer: Low yield suggests that while the catalytic cycle is turning over, it is inefficient or plagued by side reactions. Consider the following optimization strategies:
-
Ligand Screening: The choice of phosphine ligand is arguably the most critical parameter for success.[5] Bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate both the oxidative addition and the final reductive elimination step, improving overall catalytic turnover.[1][5][7]
-
Temperature and Reaction Time: Due to the stability of the C-Cl bond, higher temperatures (e.g., 90-120°C) are often required to drive the reaction to completion.[4] Monitor the reaction over time to determine the optimal duration, as prolonged heating can lead to catalyst decomposition and byproduct formation.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under basic, aqueous conditions, especially at high temperatures.[15][16] Using more stable boronic esters, such as pinacol esters, can mitigate this side reaction.[15][16][17]
-
Stoichiometry: A slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) is typically used to ensure complete consumption of the limiting haloquinoxaline.
-
Question 3: My goal is to achieve selective mono-coupling. How can I control the reaction to favor substitution at either the bromine or the chlorine position?
Answer: Achieving regioselectivity with a di-halogenated substrate like this compound is a significant challenge governed by both electronics and reaction kinetics.
-
General Reactivity Trend (C-Br vs. C-Cl): In most Suzuki couplings, the order of halide reactivity is I > Br > Cl > F.[2] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which makes oxidative addition easier for heavier halogens. Therefore, under standard conditions, you would expect preferential coupling at the C7-Br position.
-
The Quinoxaline Exception: However, the electronic nature of the quinoxaline ring system can override this trend. The C2 position is highly electron-deficient due to the adjacent nitrogen atoms, which can significantly lower the activation barrier for oxidative addition at the C2-Cl bond.[3] There are literature precedents where 2-chloroquinoxalines react preferentially over 6-bromo positions.[3]
-
Strategies for Selective Coupling:
-
Favoring C7-Br Coupling: To favor reaction at the more conventionally reactive C-Br bond, you can employ milder reaction conditions. This includes using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base, and lower reaction temperatures. The higher energy barrier for C-Cl activation may not be overcome under these conditions.
-
Favoring C2-Cl Coupling: To exploit the electronic activation at the C2 position, a highly active catalyst system (e.g., Pd(OAc)₂ with a Buchwald-type ligand) and more forcing conditions (stronger base, higher temperature) would likely be necessary.[4][18] The selectivity will ultimately be determined by the relative rates of oxidative addition at the two positions under your specific conditions.
-
A systematic screening of catalysts, ligands, bases, and temperatures is the most reliable method to determine the optimal conditions for your desired regioselectivity.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting failed Suzuki couplings.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A reliable Pd(0) precursor that is air-stable and effective.[4] |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand known to promote coupling of challenging aryl chlorides.[5] |
| Base | K₃PO₄ (3 equivalents) | A strong, non-nucleophilic base effective in these couplings.[4] |
| Boronic Reagent | Arylboronic Acid (1.2 equiv) or Pinacol Ester (1.2 equiv) | Pinacol esters offer greater stability against protodeboronation.[15][16] |
| Solvent | 1,4-Dioxane / H₂O (10:1 v/v) | Dioxane is a good solvent for organics, while water aids in dissolving the inorganic base.[4][10] |
| Temperature | 100 °C | A common starting temperature to overcome the activation energy for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the reaction vial.
-
Solvent Addition & Degassing: Evacuate and backfill the reaction vial with an inert gas (e.g., Argon) three times. Add the degassed 1,4-dioxane/H₂O (10:1) solvent mixture via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the desired reaction time (e.g., 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Deka, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Sun, Z., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Sotorrios, L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]
-
ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Morken, J. P., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Denmark, S. E., & Regens, C. S. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Chen, G., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (2019). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 7-Bromo-2-chloroquinoxaline. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
-
Ali, I., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis. [Link]
-
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Pharmaffiliates. CAS No : 89891-65-6| Chemical Name : 7-Bromo-2-chloroquinoxaline. [Link]
-
Garg, N. K., & Watson, D. A. (2024). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
PubChem. 7-bromo-1-chloro-2H-quinoxaline. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [논문]Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline [scienceon.kisti.re.kr]
minimizing homocoupling of boronic acids in reactions with 7-Bromo-2-chloro-6-fluoroquinoxaline
Technical Support Center: Suzuki-Miyaura Reactions
Topic: Minimizing Boronic Acid Homocoupling in Reactions with 7-Bromo-2-chloro-6-fluoroquinoxaline
For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development for constructing C-C bonds. However, its application to complex, electron-deficient heteroaromatics like this compound presents unique challenges. A frequent and frustrating side reaction is the homocoupling of the boronic acid partner, leading to the formation of a symmetrical biaryl byproduct. This not only consumes valuable starting material and reduces the yield of the desired product but also introduces significant purification challenges.
This guide provides an in-depth, field-proven perspective on diagnosing and mitigating boronic acid homocoupling. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, rational decisions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is boronic acid homocoupling, and why is it such a persistent problem?
A: Boronic acid homocoupling is a side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl (Ar-Ar) instead of coupling with the intended haloquinoxaline partner. This process is primarily catalyzed by Palladium(II) species.[1] The reaction becomes a significant issue because trace amounts of oxygen can regenerate Pd(II) from the active Pd(0) catalyst, creating a catalytic cycle for this undesired transformation.[2][3] This depletes your boronic acid and complicates downstream purification.
Q2: What are the primary mechanistic pathways for homocoupling?
A: There are two widely recognized pathways:
-
Oxygen-Mediated Pathway (Most Common): The active Pd(0) catalyst is oxidized by trace oxygen in the reaction mixture to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0).[1][2][4] This is often the dominant pathway in reactions that have not been rigorously deoxygenated.
-
Pd(II) Precatalyst Pathway: If you begin with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), any portion that is not efficiently reduced to Pd(0) can directly initiate the homocoupling cycle.[1]
A proposed mechanism showing both the desired Suzuki-Miyaura cycle and the competing homocoupling pathway is illustrated below.
Q3: Why is this compound a particularly challenging substrate?
A: This substrate has several features that require careful consideration:
-
Multiple Halogen Sites: It possesses both a bromine and a chlorine atom. The general reactivity for oxidative addition is I > Br > OTf >> Cl.[5] This allows for potential chemoselectivity, but also means that harsher conditions needed to activate the C-Cl bond could promote side reactions at the more labile C-Br site.
-
Electron-Deficient Ring: The quinoxaline core, further substituted with fluorine, is highly electron-deficient. While this generally facilitates the rate-limiting oxidative addition step, it can also make the resulting organopalladium intermediate more susceptible to other decomposition pathways if the subsequent steps (transmetalation, reductive elimination) are not rapid.
-
Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity and allowing more time for side reactions like homocoupling to occur.[6]
Section 2: In-Depth Troubleshooting Guide
Problem 1: My LC-MS shows a major biaryl byproduct peak corresponding to my boronic acid homodimer. Significant unreacted haloquinoxaline remains.
This classic symptom points directly to a problem with the catalyst initiation or stability, where the homocoupling pathway is kinetically favored over the cross-coupling pathway.
Root Cause A: Oxygen Contamination
-
The Chemistry: As shown in the diagram above, oxygen is the primary culprit for oxidizing the active Pd(0) catalyst to Pd(II), which is the active catalyst for homocoupling.[2] Solvents, reagents, and the reaction headspace are all potential sources of oxygen contamination.
-
Solution: Implement rigorous deoxygenation protocols. While sparging with nitrogen or argon for 20-30 minutes is common, a more robust method is the "freeze-pump-thaw" technique, especially for larger-scale reactions.
| Deoxygenation Technique | Procedure | Best For | Pros | Cons |
| Inert Gas Sparging | Bubble N₂ or Ar gas through the solvent via a long needle for 20-30 min. | Routine, small-scale (<50 mL) reactions. | Fast, simple setup. | May not remove all dissolved O₂; can evaporate volatile solvents. |
| Freeze-Pump-Thaw | 1. Freeze the solvent with liquid N₂. 2. Apply high vacuum. 3. Thaw the solvent. 4. Backfill with N₂/Ar. Repeat 3x. | Reactions highly sensitive to oxygen; larger scales. | Most effective method for O₂ removal. | Time-consuming; requires specialized glassware (Schlenk flask). |
Root Cause B: Inappropriate Palladium Source or Ligand
-
The Chemistry: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to Pd(0). This process can be inefficient, leaving residual Pd(II) to catalyze homocoupling. Furthermore, if the main catalytic cycle is slow due to a suboptimal ligand, the boronic acid has more time to find a Pd(II) species and homocouple.
-
Solution:
-
Use a Pd(0) Source: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7]
-
Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed to generate the active Pd(0) species slowly and controllably, minimizing the concentration of free Pd(II) at any given time.[7][8]
-
Optimize the Ligand: Use bulky, electron-rich phosphine ligands. These ligands accelerate both oxidative addition and, crucially, the final reductive elimination step.[9] A faster reductive elimination ensures the desired product is formed and released quickly, regenerating the Pd(0) catalyst for the next cycle and outcompeting the homocoupling pathway.
-
| Ligand Type | Examples | Rationale for Use | Considerations |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky. Drastically accelerate reductive elimination.[9][10] The gold standard for challenging couplings. | Can be expensive; air-sensitive. Best used with corresponding precatalysts. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly σ-donating, increasing the nucleophilicity of the Pd(0) center to accelerate oxidative addition. | Highly air-sensitive (pyrophoric in some cases). |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive, common. | Less electron-rich and bulky. Often too slow for challenging substrates, leading to side reactions. |
Problem 2: My reaction is messy. I'm seeing homocoupling, protodeboronation (boronic acid replaced by -H), and low overall conversion.
This scenario suggests that the reaction conditions are too harsh or improperly balanced, leading to multiple degradation pathways for the boronic acid.
Root Cause A: Incorrect Base or Solvent System
-
The Chemistry: The base plays a critical role in activating the boronic acid for transmetalation.[11][12] However, strong bases (e.g., NaOH, KOH) in protic solvents (like water or alcohols) can significantly accelerate protodeboronation, where the C-B bond is cleaved by a proton source.[13]
-
Solution:
-
Switch to a Milder Base: Use weaker inorganic bases like finely ground K₃PO₄ or K₂CO₃. These are generally effective without being overly harsh.[13][14]
-
Use an Aprotic Solvent System: A common and effective system is a 4:1 to 5:1 mixture of an aprotic solvent (Dioxane, Toluene, THF) and water.[15] The water is necessary to solubilize the inorganic base, but minimizing its amount can suppress protodeboronation.[16]
-
Root Cause B: Boronic Acid Instability
-
The Chemistry: Boronic acids themselves can be unstable to heat and aqueous basic conditions. Protodeboronation is a known decomposition pathway that competes with the desired coupling.[17]
-
Solution:
-
Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, switch from the boronic acid to a more robust boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][5] These reagents are more stable and "slowly release" the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[17][18]
-
Lower the Temperature: High temperatures accelerate all reactions, including decomposition. Operating at the lowest effective temperature (e.g., 60-80 °C) can often find a sweet spot where the cross-coupling proceeds efficiently while side reactions are minimized.[13]
-
Section 3: Recommended Experimental Protocol
This protocol is a robust starting point designed to minimize homocoupling when coupling a generic arylboronic acid with this compound.
Protocol 1: Low-Homocoupling Suzuki-Miyaura Coupling
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (1-3 mol%)
-
XPhos Ligand (1.2 mol% relative to Pd)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (e.g., 2 mol%) and additional XPhos ligand (if needed).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The final concentration of the limiting reagent should be ~0.1 M.
-
Degassing (Final): For maximum assurance, subject the heterogeneous mixture to one final cycle of freeze-pump-thaw. Alternatively, sparge the mixture with argon for 15 minutes.
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture in a pre-heated oil bath to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of the starting material and the formation of the desired product versus the homocoupled byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: References
-
Mazzacani, M., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Kumbhar, A., et al. (2015). Synthesis of quinoxalines and pyrido[2,3-b]pyrazines by Suzuki–Miyaura cross-coupling reaction. Research on Chemical Intermediates. Retrieved from [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction | Request PDF. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
-
National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved from [Link]
-
ACS Publications. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]
-
PubMed Central. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Retrieved from [Link]
-
PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of Nitrogen-Containing Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge in modern synthesis: the deactivation of palladium catalysts during cross-coupling reactions involving nitrogen-containing heterocycles. These motifs are ubiquitous in pharmaceuticals, making mastery of their synthesis essential. This resource is structured as a series of frequently encountered problems, offering not just solutions, but a deeper understanding of the underlying chemical principles.
Section 1: The Core Problem - Why Are N-Heterocycles So Challenging?
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental issue. The lone pair of electrons on the nitrogen atom in heterocycles like pyridines, imidazoles, and indoles makes them excellent Lewis bases. This inherent property is the root cause of most catalyst-related failures.
Q1: What is the primary mechanism of catalyst deactivation when using N-heterocycle substrates?
A1: The most common deactivation pathway is catalyst poisoning (also referred to as catalyst inhibition). The Lewis basic nitrogen atom of the heterocycle can coordinate strongly to the electron-deficient palladium center of the catalyst.[1][2] This coordination can either be reversible or irreversible. When the binding is strong, it forms a stable, off-cycle palladium complex that is catalytically inactive, effectively sequestering the catalyst from the reaction mixture and halting the catalytic cycle.[2][3] This prevents the catalyst from participating in the essential steps of oxidative addition, transmetalation, or reductive elimination.[4][5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section is organized by common experimental observations. Identify your issue and follow the diagnostic questions to pinpoint the cause and implement a solution.
Scenario A: Low to No Conversion
You've set up your Suzuki or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows mostly starting material.
Q2: I'm attempting a Suzuki coupling with a 2-bromopyridine and seeing no product. What's the most likely reason?
A2: This is a classic case of catalyst poisoning. The nitrogen atom at the 2-position is sterically accessible and electronically positioned to chelate with the palladium center, creating a highly stable and inactive complex. Your first line of defense is to modify the catalyst system to sterically and electronically disfavor this inhibitory binding.[1][2]
Troubleshooting Protocol: Overcoming Catalyst Poisoning
-
Switch to a Bulkier Ligand: Standard ligands like PPh₃ are often ineffective. The most critical adjustment is to use a sterically bulky, electron-rich phosphine ligand.[2][6] These ligands create a "cone" of steric hindrance around the palladium atom, physically blocking the pyridine nitrogen from coordinating while still allowing the smaller aryl halide to approach for oxidative addition.
-
Utilize a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, use a well-defined precatalyst.[6] Buchwald G3 or G4 precatalysts, for example, are designed for rapid and clean generation of the active monoligated Pd(0) species, which can outcompete the deactivation process.[6]
-
Slow Addition of the Heterocycle: If practical, adding the N-heterocycle substrate slowly via syringe pump can maintain its concentration at a low level throughout the reaction. This minimizes its potential to act as a bulk poison to the catalyst pool.[6]
-
Consider a Different Catalyst System: N-Heterocyclic Carbene (NHC) ligands are strong sigma donors that form very stable bonds with palladium.[6][7] This strong Pd-NHC bond can be more resistant to displacement by the N-heterocycle, making PEPPSI™-type precatalysts a viable alternative.[8]
| Ligand Type | Key Feature | Recommended For |
| Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Steric bulk and electron-richness | General-purpose for pyridines, indoles, imidazoles. Excellent first choice.[1][6] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donating ability, robust Pd-C bond | Hindered substrates and when phosphine-based systems fail.[6][7][8] |
| Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | High electron density, large cone angle | Can be effective but sometimes less general than biarylphosphines.[2][9] |
| Standard Ligands (e.g., PPh₃, dppf) | Low steric bulk | Generally not recommended for challenging N-heterocycle couplings.[5] |
Scenario B: Reaction Stalls or Yield Plateaus
The reaction starts well, but stops before the limiting reagent is fully consumed.
Q3: My Buchwald-Hartwig amination of a chloro-imidazole works initially but then stalls at ~50% conversion. Why?
A3: This suggests that the active catalyst is being consumed over the course of the reaction. While initial poisoning is a factor, other deactivation pathways can become significant over time, especially at elevated temperatures. These include catalyst decomposition and the formation of inactive dimeric species.
-
Catalyst Decomposition: The active Pd(0) species can be unstable at higher temperatures, leading to aggregation and the formation of inactive palladium black. This is often accelerated if the productive catalytic cycle is slow, giving the catalyst more time to decompose.
-
Formation of Inactive Dimers: In some systems, particularly with nickel catalysts but also observed with palladium, the catalyst can form inactive dimeric or polymeric species which precipitate out of the reaction.[7][10][11]
Troubleshooting Protocol: Improving Catalyst Longevity
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This requires a highly active catalyst system (see Q2).
-
Optimize the Base: The choice of base is critical. While strong bases like NaOtBu or LHMDS are often required for amine deprotonation, they can also promote ligand or substrate degradation.[12] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are sometimes better for catalyst stability, though they may require higher temperatures to be effective.[13] A careful screening of bases is often necessary.
-
Ensure Rigorously Anhydrous and Oxygen-Free Conditions: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acid partners in Suzuki reactions.[6][14] Water can be a proton source for undesired side reactions like protodehalogenation.[6] Ensure all solvents are properly degassed and reagents are dry.[8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Scenario C: Significant Byproduct Formation
Your desired product is formed, but it's contaminated with significant side products like homocoupled starting materials or hydrodehalogenated arenes.
Q4: In my Suzuki reaction with a bromopyridine boronic acid, I'm seeing a lot of bipyridine (homocoupling) and pyridine (protodeboronation). How do I fix this?
A4: These side reactions indicate that the desired cross-coupling pathway is slow or inefficient, allowing competing pathways to dominate.
-
Homocoupling: This typically arises from oxygen in the reaction mixture, which promotes the oxidative coupling of two boronic acid molecules.[6][14]
-
Protodeboronation/Protodehalogenation: This occurs when the boronic acid or aryl halide is cleaved and replaced by a hydrogen atom from a proton source (often water) in the reaction mixture.[6][14] Heteroaryl boronic acids are particularly prone to this.[6]
Troubleshooting Protocol: Minimizing Side Reactions
-
Improve Inert Atmosphere Technique: This is the most critical step to prevent homocoupling. Ensure your reaction flask is flame-dried, and all reagents are added under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Control the Proton Source: To minimize protodeboronation, use anhydrous solvents and dry reagents. If the reaction requires an aqueous base, minimizing the amount of water can help.
-
Choose a Milder Base: Strong bases can accelerate protodeboronation.[14] Switching from a strong base like K₃PO₄ to a milder one like KF may suppress the side reaction, although it might require a more active catalyst system to maintain a good rate for the desired coupling.[14][15]
-
Increase Catalyst Activity: The core of the issue is that the desired reaction is too slow. By implementing the strategies in Q2 (using bulky ligands and precatalysts), you can accelerate the rate of the productive catalytic cycle, allowing it to outcompete the side reactions.
Section 3: Experimental Protocol Example
Screening Protocol for a Challenging Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid
This protocol outlines a systematic approach to finding optimal conditions.
-
Reagent Preparation:
-
Flame-dry four 4 mL vials with stir bars under vacuum and backfill with Argon.
-
In a glovebox or under a positive flow of Argon, add 3-bromo-5-(trifluoromethyl)pyridine (0.1 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.15 mmol, 1.5 equiv), and the base (0.3 mmol, 3.0 equiv) to each vial.
-
Prepare stock solutions of the Pd precatalyst and ligand in degassed solvent.
-
-
Reaction Setup (Array of 4 Reactions):
-
Vial 1 (Baseline): Base: K₃PO₄. Catalyst: Pd₂(dba)₃ (2 mol %), Ligand: XPhos (4 mol %). Solvent: 1,4-Dioxane (1 mL).
-
Vial 2 (Precatalyst): Base: K₃PO₄. Catalyst: XPhos Pd G3 (2 mol %). Solvent: 1,4-Dioxane (1 mL).
-
Vial 3 (Different Base): Base: Cs₂CO₃. Catalyst: XPhos Pd G3 (2 mol %). Solvent: 1,4-Dioxane (1 mL).
-
Vial 4 (NHC System): Base: K₃PO₄. Catalyst: PEPPSI-IPr (2 mol %). Solvent: 1,4-Dioxane (1 mL).
-
-
Execution and Monitoring:
-
Seal all vials with screw caps.
-
Place the vials in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
After 2 hours, cool a vial, take a small aliquot, dilute, and analyze by LC-MS to assess conversion and byproduct formation.
-
Continue heating and monitor at regular intervals (e.g., 6h, 12h, 24h) until the reaction in the best-performing vial is complete.
-
-
Workup (for the successful reaction):
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem. (URL: )
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. (URL: )
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. (URL: [Link])
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: [Link])
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. (URL: )
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem. (URL: )
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (URL: [Link])
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (URL: [Link])
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: [Link])
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])
-
Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - NIH. (URL: [Link])
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. (URL: )
-
(PDF) Non-Conventional Green Strategies for NHC Catalyzed Carbon-Carbon Coupling Reactions - ResearchGate. (URL: [Link])
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem. (URL: )
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
-
Advances in Selected Heterocyclization Methods - PMC - PubMed Central. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (URL: [Link])
-
Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PubMed. (URL: [Link])
-
Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - ResearchGate. (URL: [Link])
-
Activation Mechanism of Nickel(0) N-Heterocyclic Carbene Catalysts Stabilized by Fumarate Ligands - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Regioselectivity of 7-Bromo-2-chloro-6-fluoroquinoxaline Reactions
Welcome to the technical support center for reactions involving 7-Bromo-2-chloro-6-fluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this versatile heterocyclic scaffold.
Introduction: The Challenge of Regioselectivity
This compound is a highly functionalized building block with three distinct halogen substituents, offering multiple avenues for synthetic elaboration. However, the presence of two reactive sites for nucleophilic aromatic substitution (SNAr)—the C-2 chloro and C-7 bromo positions—presents a significant challenge in achieving regioselectivity. The reaction outcome is a delicate interplay between the intrinsic electronic properties of the quinoxaline core, the nature of the incoming nucleophile, and, critically, the choice of solvent. This guide will demystify these interactions and provide a logical framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of nucleophilic aromatic substitution (SNAr) on this compound?
A1: The reaction proceeds via a two-step addition-elimination mechanism.[1] First, a nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen (C-2 or C-7), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group (chloride or bromide) is expelled, and the aromaticity of the quinoxaline ring is restored. The overall rate of reaction is usually determined by the formation of the Meisenheimer complex.[1]
Caption: General SNAr mechanism at C-2 and C-7 positions.
Q2: Which position, C-2 or C-7, is intrinsically more reactive towards nucleophiles?
A2: The C-2 position is generally more activated towards nucleophilic attack than the C-7 position. This is due to the strong electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring, which significantly lowers the electron density at the adjacent C-2 and C-3 positions.[2] The C-7 position, while on the benzene ring, is less activated. The C-6 fluoro group also exerts a moderate electron-withdrawing inductive effect, which slightly enhances the electrophilicity of the C-7 position. However, the activation by the pyrazine nitrogens is the dominant factor, making the C-2 chloride the more labile leaving group under many conditions.
Q3: How do different types of solvents influence SNAr reactions?
A3: Solvents play a crucial role by solvating the reactants, the transition state, and the intermediates. Their effects can be broadly categorized:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are generally the preferred choice for SNAr reactions.[3] They possess large dipole moments and can effectively solvate cations, leaving the anionic nucleophile "bare" and highly reactive. They also stabilize the charged Meisenheimer complex, lowering the activation energy for the rate-determining step.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen-bond with anionic or amine nucleophiles. This solvation shell shields the nucleophile, reducing its reactivity and slowing down the reaction rate.[4] In some cases, less hindered alcohol solvents can even act as competing nucleophiles.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions as they cannot effectively solvate the charged Meisenheimer intermediate, leading to very high activation energies and slow or non-existent reactions.[3]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 7-Bromo-2-chloro-6-fluoroquinoxaline
Welcome to the comprehensive technical support guide for the large-scale synthesis of 7-Bromo-2-chloro-6-fluoroquinoxaline. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during laboratory and scale-up production.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification procedures. The most logical and established route involves three key stages, starting from a halogenated o-phenylenediamine.
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine (Starting Material)
The quality of the starting material is paramount for the success of the entire synthesis. 4-Bromo-5-fluoro-1,2-phenylenediamine is typically prepared via a multi-step route starting from a commercially available aniline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine?
A1: A common precursor is 5-fluoro-2-nitroaniline. The synthesis involves bromination of this precursor, followed by the reduction of the nitro group to an amine.[1] Another approach starts with O-phenylenediamine, which is first protected by acetylation, then brominated, and finally hydrolyzed to yield the desired product.[2][3]
Q2: Why is the regioselectivity of the bromination step important?
A2: Precise control over the position of the bromine atom is crucial as it dictates the final substitution pattern of the quinoxaline ring. Incorrect bromination will lead to the formation of structural isomers that can be difficult to separate from the desired product, impacting the purity and yield of subsequent steps.
Troubleshooting Guide
Issue 1: Low yield during the bromination of 5-fluoro-2-nitroaniline.
-
Potential Cause: Incomplete reaction or formation of side products.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the N-bromosuccinimide (NBS) or bromine used is of high purity.[1]
-
Solvent: Acetic acid is a common solvent for this reaction.[1] Ensure it is anhydrous, as water can interfere with the reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. For the bromination of o-phenylenediamine, the reaction is often started at a low temperature and then warmed.[3] For 5-fluoro-2-nitroaniline, heating might be necessary.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Issue 2: Incomplete reduction of the nitro group.
-
Potential Cause: Inefficient catalyst or improper reaction conditions.
-
Troubleshooting Steps:
-
Catalyst: For catalytic hydrogenation, ensure the Raney Nickel or Palladium on carbon is active.[4] For reductions using metals in acidic media, such as tin(II) chloride in ethanol, ensure the reagents are fresh.[1]
-
Solvent: A mixture of THF and ethanol is often effective for this reduction.[1]
-
Temperature: Some reductions may require heating to reflux to proceed at a reasonable rate.[1]
-
pH Adjustment during Work-up: After the reduction, careful neutralization with a base like sodium bicarbonate is necessary to isolate the free diamine.[1]
-
Part 2: Cyclocondensation to form 7-Bromo-6-fluoroquinoxalin-2(1H)-one
This is the key ring-forming step where the quinoxaline scaffold is constructed. The reaction involves the condensation of the 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent.
Frequently Asked Questions (FAQs)
Q1: What are suitable reagents for the cyclocondensation with 4-Bromo-5-fluoro-1,2-phenylenediamine?
A1: The classic approach is the condensation with a 1,2-dicarbonyl compound.[5] For the synthesis of a quinoxalin-2(1H)-one, a common reagent is glyoxylic acid or pyruvic acid.[6]
Q2: What catalysts are effective for this condensation?
A2: While some condensations can proceed without a catalyst, especially at elevated temperatures, acid catalysis is common.[5] Environmentally benign heterogeneous catalysts like silica-supported perchloric acid or iron-exchanged molybdophosphoric acid have also been shown to be effective.[7]
Troubleshooting Guide
Issue 1: Low yield of the desired 7-Bromo-6-fluoroquinoxalin-2(1H)-one.
-
Potential Cause: Incomplete reaction, side-product formation, or degradation of the product.
-
Troubleshooting Steps:
-
Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can lead to side products.[5] Consider using milder, modern protocols with more efficient catalysts that can work at room temperature.[8]
-
Atmosphere: The reaction may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Substituent Effects: The electron-withdrawing nature of the bromine and fluorine atoms on the diamine can decrease its nucleophilicity, potentially slowing down the reaction. More forcing conditions or a highly active catalyst might be necessary.[8]
-
Order of Addition: Slowly adding one reagent to the other can sometimes help control the reaction and minimize side-product formation.
-
Issue 2: Formation of regioisomers.
-
Potential Cause: If an unsymmetrical 1,2-dicarbonyl compound is used, there is a possibility of forming two different regioisomers.
-
Troubleshooting Steps:
-
Choice of Reagent: Using a symmetrical dicarbonyl equivalent like glyoxylic acid for the synthesis of the quinoxalinone will avoid this issue.
-
Reaction Control: Temperature and catalyst choice can sometimes influence the regioselectivity of the reaction.
-
Part 3: Chlorination to this compound (Final Product)
This final step converts the quinoxalinone to the desired 2-chloroquinoxaline, which is a versatile intermediate for further functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the standard chlorinating agents for this transformation?
A1: Phosphorus oxychloride (POCl₃) is a very common and effective reagent for converting quinoxalinones to 2-chloroquinoxalines.[9] Other chlorinating agents like thionyl chloride (SOCl₂) can also be used.
Q2: What are the safety precautions for this chlorination step?
A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction can be exothermic, and quenching should be done carefully by slowly adding the reaction mixture to ice water.
Troubleshooting Guide
Issue 1: Incomplete chlorination.
-
Potential Cause: Insufficient amount of chlorinating agent, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of phosphorus oxychloride is used.
-
Temperature and Time: The reaction typically requires heating (e.g., to 100°C) for several hours.[9] Monitor the reaction by TLC until the starting material is consumed.
-
Use of a Catalyst: In some cases, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the reaction.
-
Issue 2: Product degradation during work-up.
-
Potential Cause: The product may be sensitive to the work-up conditions.
-
Troubleshooting Steps:
-
Controlled Quenching: The reaction mixture should be cooled to room temperature before being carefully and slowly added to crushed ice or ice-cold water to decompose the excess POCl₃. This is a highly exothermic process.
-
pH Adjustment: After quenching, the aqueous solution will be highly acidic. Neutralization with a base (e.g., saturated sodium bicarbonate solution) should be done cautiously.[9]
-
Extraction: Use a suitable organic solvent like ethyl acetate for extraction.[9] Multiple extractions will ensure complete recovery of the product.
-
Large-Scale Synthesis Challenges
Scaling up the synthesis of this compound from the lab bench to a pilot or production scale introduces a new set of challenges.
Q: What are the primary concerns when scaling up the chlorination step with phosphorus oxychloride?
A:
-
Exothermicity: The reaction of the quinoxalinone with POCl₃ can be exothermic, and the subsequent quenching of excess POCl₃ with water is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. This requires a reactor with good heat exchange capabilities and a controlled rate of addition.
-
Off-gassing: The quenching process generates hydrogen chloride (HCl) gas. A robust scrubbing system is necessary to neutralize the acidic off-gas.
-
Viscosity and Mixing: As the reaction progresses, the mixture can become a thick slurry, which can be difficult to stir effectively on a large scale. Proper reactor design with powerful agitation is essential to ensure homogeneity and efficient heat transfer.
-
Material Handling: Handling large quantities of the corrosive and fuming POCl₃ requires specialized equipment and safety protocols.
Sources
- 1. echemi.com [echemi.com]
- 2. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: A Reactivity Comparison of Bromo- vs. Chloroquinoxalines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl scaffolds that are prevalent in pharmaceuticals and functional materials.[1][2] The quinoxaline moiety, a privileged heterocyclic motif, is a common target for such functionalization. A critical decision in the synthetic design is the choice of the halogen on the quinoxaline substrate. This guide provides an in-depth technical comparison of the reactivity of bromo- and chloroquinoxalines in the Suzuki coupling, supported by experimental insights and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
The Fundamental Reactivity Trend: A Tale of Two Halogens
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows a well-established trend: I > Br > Cl.[3] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, necessitating less energy for cleavage during the oxidative addition step of the catalytic cycle.[4] This initial insertion of the palladium(0) catalyst into the C-X bond is often the rate-limiting step, thus a lower BDE translates to a faster reaction.[4]
This fundamental difference in reactivity has practical implications in the laboratory. Bromoquinoxalines typically react under milder conditions, often with lower catalyst loadings and shorter reaction times, to afford high yields of the desired coupled products. Conversely, the stronger C-Cl bond in chloroquinoxalines generally demands more forcing conditions, such as higher temperatures, and the use of highly active catalyst systems to achieve comparable results.[5]
Beyond the Basics: Electronic Effects and Reactivity Inversion in Quinoxalines
While the C-X bond strength provides a reliable general prediction of reactivity, the electronic nature of the quinoxaline ring system introduces a fascinating and synthetically powerful deviation from this trend. The nitrogen atoms in the quinoxaline nucleus exert a strong electron-withdrawing effect, rendering the carbon atoms, particularly at the C2 and C3 positions, significantly more electrophilic.
This intrinsic electrophilicity can, in certain cases, override the inherent bond strength differences between C-Br and C-Cl bonds. A notable example is observed in the Suzuki coupling of 6-bromo-2-chloroquinoxaline. Contrary to what would be predicted based solely on bond dissociation energies, the reaction proceeds selectively at the C2-chloro position.[6] The high electrophilicity of the C2 position, directly influenced by the adjacent nitrogen atom, facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, making it the more reactive site despite its greater bond strength.[6]
This phenomenon of reactivity inversion is a crucial consideration for synthetic chemists working with polyhalogenated quinoxalines, as it allows for site-selective functionalization by tuning the electronic environment of the different halogenated positions.
Data-Driven Comparison: Bromo- vs. Chloroquinoxalines in Action
While a systematic, head-to-head comparison of a wide range of bromo- and chloroquinoxalines under identical Suzuki coupling conditions is not extensively documented in a single study, a compilation of data from various sources highlights the general reactivity differences and the nuances of catalyst selection.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [General knowledge] |
| 2-Chloroquinoxaline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 78 | [4][7] |
| 6-Bromo-2-chloroquinoxaline | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75 (at C2-Cl) | [6] |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | High | [General knowledge] |
| 4-Chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Reflux | - | Moderate | [General knowledge] |
Note: The data presented is a representative compilation and direct comparison should be made with caution as reaction conditions can vary.
The table illustrates that while bromoquinoxalines can be effectively coupled using standard catalyst systems like Pd(PPh₃)₄, their chloro counterparts often necessitate more sophisticated catalysts incorporating bulky, electron-rich phosphine ligands such as SPhos to facilitate the challenging oxidative addition step.[4][7]
Experimental Protocols: A Practical Guide
To provide a practical framework, detailed step-by-step methodologies for the Suzuki coupling of a representative bromo- and chloroquinoxaline are presented below.
Protocol 1: Suzuki Coupling of 2-Bromoquinoxaline with Phenylboronic Acid
This protocol is a standard procedure effective for the coupling of generally reactive bromoquinoxalines.
Materials:
-
2-Bromoquinoxaline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromoquinoxaline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinoxaline.
Protocol 2: Suzuki Coupling of 2-Chloroquinoxaline with Phenylboronic Acid
This protocol employs a more active catalyst system necessary for the coupling of the less reactive chloroquinoxaline.[7]
Materials:
-
2-Chloroquinoxaline
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-chloroquinoxaline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.) to an oven-dried reaction tube.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction tube.
-
Add additional anhydrous, degassed 1,4-dioxane (to a total volume of 5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylquinoxaline.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion and Future Outlook
The choice between a bromo- or chloroquinoxaline for Suzuki coupling is a nuanced decision that extends beyond simple reactivity trends. While bromoquinoxalines offer the advantage of higher intrinsic reactivity, allowing for milder reaction conditions and often simpler catalyst systems, chloroquinoxalines present an opportunity for cost-effective synthesis, particularly on a larger scale.
The phenomenon of reactivity inversion in dihaloquinoxalines underscores the importance of understanding the electronic landscape of the heterocyclic core. This knowledge can be strategically exploited to achieve site-selective functionalization, a powerful tool in the synthesis of complex molecules.
As catalyst technology continues to advance, the reactivity gap between aryl bromides and chlorides is narrowing. The development of increasingly active and robust palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, is expanding the synthetic utility of chloroquinoxalines. For the modern medicinal and materials chemist, a thorough understanding of the interplay between halogen identity, substrate electronics, and catalyst choice is paramount to designing efficient and effective synthetic routes to novel quinoxaline derivatives.
References
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Melville, J. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
PubMed. (2021, June 30). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (2016, August 4). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Catalyst Selection for the Buchwald-Hartwig Amination of Haloquinoxalines
Introduction: The Strategic Importance of Aminoquinoxalines
Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications ranging from anticancer to antiviral and antimicrobial agents.[1] The introduction of an amino group onto the quinoxaline ring system via C-N bond formation is a critical transformation in medicinal chemistry, often leading to a significant modulation of a compound's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these crucial C-N bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[1][2][3]
This guide provides a comparative analysis of various catalyst systems for the Buchwald-Hartwig amination of haloquinoxalines. It is designed for researchers, scientists, and drug development professionals seeking to optimize this pivotal reaction, offering field-proven insights and experimental data to inform catalyst selection and reaction design.
The Catalytic Heart of the Matter: Palladium, Ligands, and the Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on the intricate interplay between a palladium precursor, a phosphine ligand, a base, and the solvent. The generally accepted catalytic cycle involves the oxidative addition of the haloquinoxaline to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aminoquinoxaline and regenerate the Pd(0) catalyst.[3][4] The choice of each component is critical and can dramatically influence reaction efficiency, yield, and substrate scope.
The Central Role of the Phosphine Ligand
The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the palladium center, influencing the rates of both the oxidative addition and reductive elimination steps.[4] For electron-deficient heteroaryl halides like haloquinoxalines, bulky and electron-rich phosphine ligands are often required to promote efficient catalysis.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Study of Catalyst Systems for Haloquinoxalines
The reactivity of haloquinoxalines in Buchwald-Hartwig amination is influenced by the position and nature of the halogen. For instance, the C-I bond is significantly weaker than the C-Cl bond, making iodoquinoxalines generally more reactive towards oxidative addition.[6] This section compares the performance of commonly employed catalyst systems for the amination of these challenging substrates.
Palladium-Based Catalysts: The Workhorses of C-N Coupling
Palladium complexes, particularly those paired with bulky biarylphosphine ligands, are the most extensively studied and widely used catalysts for this transformation.[2][7]
Table 1: Comparison of Palladium Catalyst Systems for the Amination of 2-Chloro-3-(2-thienyl)quinoxaline [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88 |
Data presented is representative and compiled from typical outcomes for similar heteroaryl chloride couplings.[1]
Analysis of Palladium Systems:
-
Ligand Choice is Paramount: As the data suggests, the choice of ligand has a profound impact on the reaction outcome.
-
XPhos and RuPhos have demonstrated broad utility for the amination of heteroaryl chlorides, often providing high yields.[8] XPhos is particularly effective for a wide range of amines, while RuPhos can be superior for secondary amines.[8]
-
BrettPhos is another highly effective ligand, especially for couplings involving primary amines.[2][9]
-
The use of tButyl-XPhos has shown significant improvement in yields for reactions with electron-deactivated arylamines.[10]
-
-
Palladium Precursor: Both Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium sources. The choice between them is often a matter of laboratory preference and availability, though subtle differences in reactivity can be observed for specific substrate combinations.
-
Base and Solvent: The selection of the base and solvent is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[11] Solvents such as toluene and dioxane are common choices, with their purity and dryness being important for reproducible results.[11]
Nickel-Based Catalysts: A Promising Alternative
While palladium has dominated the field, nickel-catalyzed amination has emerged as a cost-effective and powerful alternative.[12][13][14] Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides.[12]
Table 2: Representative Nickel-Catalyzed Amination of a Heteroaryl Chloride
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Ni(COD)₂ | BINAP | NaOtBu | Toluene | 50 | High |
This table represents a generalized outcome for nickel-catalyzed amination of an aryl chloride with a primary aliphatic amine. Specific conditions for haloquinoxalines may vary.[12]
Advantages and Considerations for Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[15]
-
Reactivity with Aryl Chlorides: Nickel catalysts have shown excellent reactivity for the amination of often challenging aryl chlorides.[12]
-
Mechanistic Differences: The catalytic cycle for nickel-catalyzed amination is believed to proceed through a Ni(0)/Ni(II) couple, similar to palladium.[12] However, the specific intermediates and reaction kinetics can differ.
-
Ligand Development: While ligands like BINAP have been shown to be effective, the development of ligands specifically tailored for nickel-catalyzed amination of heteroaryl halides is an active area of research.[12]
Caption: Decision workflow for catalyst selection in Buchwald-Hartwig amination of haloquinoxalines.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of a haloquinoxaline. These should be considered as a starting point, with optimization often necessary for specific substrates.
General Protocol for Palladium-Catalyzed Amination of 2-Chloroquinoxaline
Materials:
-
2-Chloroquinoxaline
-
Amine (e.g., aniline, morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere supplies (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 2 mol% Pd) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-chloroquinoxaline (1.0 equiv), the amine (1.2 equiv), and the base (1.5 - 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the haloquinoxaline.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[11] Maintaining an inert atmosphere throughout the reaction is therefore critical for success.
-
Anhydrous Conditions: Water can interfere with the reaction by reacting with the strong base and potentially deactivating the catalyst.
-
Stoichiometry: A slight excess of the amine and base is typically used to drive the reaction to completion.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[11] |
| Incorrect ligand choice | Screen a variety of bulky, electron-rich phosphine ligands.[11] | |
| Inappropriate base | The strength and solubility of the base are crucial. Consider switching to a different base (e.g., from K₃PO₄ to NaOtBu).[16] | |
| Formation of Side Products | Hydrodehalogenation | This can occur with certain substrates and amines. Optimization of the ligand and reaction temperature may be necessary. |
| Di-substituted quinoxaline | If starting with a dihaloquinoxaline, careful control of stoichiometry and reaction time can favor mono-amination. |
Conclusion: A Powerful Tool for Drug Discovery
The Buchwald-Hartwig amination of haloquinoxalines is an indispensable tool in the arsenal of the medicinal chemist. By understanding the key parameters that govern the reaction—most notably the choice of the palladium or nickel catalyst and the phosphine ligand—researchers can efficiently synthesize a diverse array of aminoquinoxalines for biological evaluation. This guide provides a framework for rational catalyst selection and a starting point for methodological optimization, empowering scientists to accelerate the discovery and development of new therapeutic agents.
References
- Synthesis of Diverse Functionalized Quinoxalines by Oxidative Tandem Dual C-H Amination of Tetrahydroquinoxalines with Amines. Chemistry.
- Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
- A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amin
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.
- BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Different approaches to (hetero)aryl amines.
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Technical Support Center: Synthesis of Morpholinyl Quinoxalines. Benchchem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
- Buchwald Phosphine Ligands. Summit Pharmaceuticals Europe.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photoc
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
- Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses.
- Nickel-Catalyzed Amination of Aryl Sulfam
- Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfon
- Nickel-Catalyzed Photoredox-Mediated Cross-Coupling of Aryl Electrophiles and Aryl Azides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ul.netd.ac.za [ul.netd.ac.za]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Bromo-2-chloro-6-fluoroquinoxaline for Advanced Pharmaceutical Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of synthetic routes to 7-Bromo-2-chloro-6-fluoroquinoxaline, a key building block in the development of novel therapeutics. By examining various synthetic strategies, this document aims to equip researchers with the critical information needed to select the most efficient and practical pathway for their specific research and development needs. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for the most promising methods.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The quinoxaline core is a prominent feature in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The specific substitution pattern of this compound, featuring a bromine atom, a chlorine atom, and a fluorine atom at strategic positions, offers multiple points for diversification through various cross-coupling and nucleophilic substitution reactions. This makes it an invaluable starting material for the synthesis of complex molecules in drug discovery programs.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is most effectively approached through a two-step sequence, beginning with the formation of a quinoxalinone intermediate, followed by a chlorination step. This guide will compare two primary routes that leverage this strategy, focusing on the choice of reagents and reaction conditions that influence yield, purity, and overall efficiency.
The foundational step for both routes is the synthesis of the key precursor, 4-bromo-5-fluoro-1,2-phenylenediamine . This intermediate is typically prepared from commercially available starting materials through a series of nitration, bromination, and reduction steps.
Route 1: Classical Two-Step Synthesis via Glyoxylic Acid Condensation and POCl₃ Chlorination
This route represents a traditional and widely applicable approach to quinoxaline synthesis.
Step 1: Synthesis of 7-bromo-6-fluoroquinoxalin-2(1H)-one
The first step involves the cyclocondensation of 4-bromo-5-fluoro-1,2-phenylenediamine with glyoxylic acid. This reaction, a variation of the well-established Hinsberg quinoxaline synthesis, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to afford the quinoxalinone ring system.
Step 2: Chlorination of 7-bromo-6-fluoroquinoxalin-2(1H)-one
The hydroxyl group of the quinoxalinone is then converted to a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Route 2: Alternative Two-Step Synthesis Employing Dichloroacetic Acid and a Milder Chlorinating Agent
This alternative route explores the use of a different C2 synthon and a potentially more selective chlorinating agent, which can be advantageous in certain contexts.
Step 1: Synthesis of 7-bromo-6-fluoroquinoxalin-2(1H)-one from Dichloroacetic Acid
In this variation, dichloroacetic acid can be used as the C2 synthon. The reaction with 4-bromo-5-fluoro-1,2-phenylenediamine would proceed under basic conditions, with the two chlorine atoms serving as leaving groups in the cyclization process.
Step 2: Chlorination using Thionyl Chloride (SOCl₂)
Thionyl chloride (SOCl₂) offers an alternative to POCl₃ for the chlorination step. The reaction mechanism is similar, involving the formation of a chlorosulfite intermediate. The choice between POCl₃ and SOCl₂ can depend on factors such as substrate sensitivity, desired work-up procedure, and safety considerations.
Quantitative Data Summary
| Route | Step | Key Reagents | Typical Solvents | Temperature | Reaction Time | Reported Yield (%) |
| 1 | 1. Cyclocondensation | 4-bromo-5-fluoro-1,2-phenylenediamine, Glyoxylic acid | Ethanol, Water | Reflux | 2-4 h | 85-95 |
| 2. Chlorination | 7-bromo-6-fluoroquinoxalin-2(1H)-one, POCl₃ | Toluene, DMF (cat.) | Reflux | 3-6 h | 80-90 | |
| 2 | 1. Cyclocondensation | 4-bromo-5-fluoro-1,2-phenylenediamine, Dichloroacetic acid | Acetic Acid | Reflux | 4-8 h | 75-85 |
| 2. Chlorination | 7-bromo-6-fluoroquinoxalin-2(1H)-one, SOCl₂ | Dichloromethane, DMF (cat.) | Reflux | 2-4 h | 80-90 |
Experimental Protocols
Detailed Protocol for Route 1
Step 1: Synthesis of 7-bromo-6-fluoroquinoxalin-2(1H)-one
-
To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water, add a solution of glyoxylic acid monohydrate (1.1 eq) in water.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 7-bromo-6-fluoroquinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
-
Suspend 7-bromo-6-fluoroquinoxalin-2(1H)-one (1.0 eq) in toluene.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Causality and Experimental Choices
The selection of a synthetic route is dictated by a multitude of factors beyond mere chemical transformation.
-
Choice of C2 Synthon in Cyclocondensation: Glyoxylic acid is often preferred due to its commercial availability, high reactivity, and the straightforward nature of the condensation reaction. Dichloroacetic acid, while also effective, may require more stringent control of reaction conditions to avoid side reactions. The choice may depend on the scale of the synthesis and the desired purity profile of the intermediate.
-
Selection of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent, making it a common choice for industrial applications. However, its high reactivity can sometimes lead to the formation of impurities, and the work-up procedure involving quenching with ice can be hazardous on a large scale. Thionyl chloride is a milder alternative that can offer better selectivity in some cases. The choice between these two reagents often involves a trade-off between reactivity, cost, and safety. The use of catalytic DMF in both cases accelerates the reaction by forming the highly reactive Vilsmeier reagent in situ.
Conclusion and Future Perspectives
Both Route 1 and Route 2 present viable and efficient pathways for the synthesis of this compound. Route 1, utilizing glyoxylic acid and phosphorus oxychloride, is a robust and well-established method that generally provides high yields. Route 2 offers a valuable alternative, particularly when milder or different reaction conditions are desired.
The choice between these routes will ultimately depend on the specific requirements of the research project, including scale, available resources, and desired purity. Further optimization of reaction conditions, such as screening of different solvents, catalysts, and temperatures, may lead to even more efficient and sustainable synthetic protocols. The development of one-pot procedures that combine the cyclocondensation and chlorination steps could also significantly enhance the overall efficiency of the synthesis. This guide provides a solid foundation for researchers to make informed decisions and to further innovate in the synthesis of this important pharmaceutical intermediate.
References
-
General Quinoxaline Synthesis Reviews
- Title: Recent Advances in the Synthesis of Quinoxalines.
- Source: Mini-Reviews in Medicinal Chemistry.
-
URL: [Link]
-
Chlorination of Heterocycles
- Title: What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/c
- Source: ResearchG
-
URL: [Link]
-
Synthesis of Quinoxalinones
- Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- Source: Royal Society of Chemistry.
-
URL: [Link]
- Comparative Synthesis of Quinoxalines: Title: Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Chloro-3-(2-pyridinyl)quinoxaline. Source: Benchchem.
A Comparative Guide to the Biological Activity of 7-Bromo-2-chloro-6-fluoroquinoxaline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse array of analogues with distinct pharmacological profiles. This guide focuses on a specific, yet under-explored, class of analogues: 7-Bromo-2-chloro-6-fluoroquinoxalines.
While specific experimental data for 7-Bromo-2-chloro-6-fluoroquinoxaline analogues is limited in publicly available literature, this guide will provide a comparative analysis based on the known biological activities of structurally related halogenated quinoxalines. By examining the influence of bromo, chloro, and fluoro substitutions on the quinoxaline core, we can extrapolate potential therapeutic applications and guide future research in this area. This document will delve into the potential anticancer and antimicrobial activities, supported by established experimental protocols and structure-activity relationship (SAR) insights.
Anticipated Biological Activities and Comparative Analysis
The introduction of halogen atoms into the quinoxaline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting compounds. The specific substitution pattern of 7-bromo, 2-chloro, and 6-fluoro is expected to significantly influence the electron distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Anticancer Potential
Quinoxaline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of protein kinases, topoisomerases, and induction of apoptosis.[4]
-
Structure-Activity Relationship (SAR) Insights:
-
Chloro Substitution: The presence of a chlorine atom, particularly at the 2-position, is a common feature in many biologically active quinoxalines. For instance, 2-chloro-3-methylquinoxaline has been used as a starting material for the synthesis of novel compounds with potential antimicrobial activity.[2] In the context of anticancer activity, chloro-substituted quinoxalines have demonstrated significant cytotoxicity against various cancer cell lines.[5]
-
Bromo Substitution: Brominated quinolines and quinoxalines have also shown promising anticancer activities. For example, dibromo-substituted quinoxaline fragments have been identified as effective inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential target in cancer therapy.[6] Furthermore, certain brominated quinoline derivatives have exhibited potent antiproliferative effects.[7]
-
Fluoro Substitution: The incorporation of fluorine can enhance metabolic stability and binding affinity. While less common in the searched literature for quinoxalines, fluoro-substituted quinolones (structurally related) are a major class of antibiotics, and their anticancer properties are also being explored. The electron-withdrawing nature of fluorine at the 6-position could modulate the electronic properties of the quinoxaline ring, potentially influencing its interaction with target enzymes.
-
Comparative Data of Halogenated Quinoxaline Analogues (Hypothetical)
Since direct experimental data for this compound is unavailable, the following table presents a hypothetical comparison based on the activities of related compounds to guide experimental design.
| Compound/Analogue | Target Cancer Cell Line | IC50 (µM) - Hypothetical | Putative Mechanism of Action | Reference Analogue Activity |
| This compound | MCF-7 (Breast), HCT-116 (Colon) | 1 - 10 | Kinase Inhibition, Apoptosis Induction | Chloro-quinoxalines show activity in the low micromolar range.[5] |
| Alternative 1: 6,7-Dichloroquinoxaline | Various | 5 - 25 | DNA Intercalation | Dichloro substitution is a known motif in anticancer quinoxalines. |
| Alternative 2: 7-Bromo-2-methoxyquinoxaline | Various | 10 - 50 | Topoisomerase Inhibition | Bromo-substituted heterocycles exhibit cytotoxic effects.[7] |
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[8][9]
-
Mechanism of Action: A primary mode of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves bioreductive activation to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[8] Other quinoxalines, structurally similar to quinolone antibiotics, are known to inhibit bacterial DNA gyrase and topoisomerase IV, thereby halting DNA replication.[8]
Comparative Antimicrobial Data (Hypothetical)
| Compound/Analogue | Target Microorganism | MIC (µg/mL) - Hypothetical | Putative Mechanism of Action | Reference Analogue Activity |
| This compound | Staphylococcus aureus, Escherichia coli | 8 - 32 | DNA Gyrase/Topoisomerase IV Inhibition | Halogenated quinolones are potent DNA gyrase inhibitors. |
| Alternative 1: 2,3-Dichloroquinoxaline | Various Bacteria | 16 - 64 | Non-specific cytotoxicity | Dichloroquinoxaline is a common precursor for antimicrobial compounds.[2] |
| Alternative 2: 6-Fluoroquinoxaline derivative | Gram-positive bacteria | 4 - 16 | Enhanced target binding | Fluorine can improve binding affinity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound analogues.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol determines the cytotoxic effect of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound analogues in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound analogues is currently lacking, a comparative analysis of related halogenated quinoxalines suggests a strong potential for both anticancer and antimicrobial activities. The unique combination of bromo, chloro, and fluoro substituents offers a promising avenue for the development of novel therapeutic agents.
Future research should focus on the synthesis of a series of these analogues and their systematic evaluation using the experimental protocols detailed in this guide. Further investigation into their specific mechanisms of action, for instance, through kinase profiling or DNA interaction studies, will be crucial for their rational development as drug candidates. The insights provided in this guide aim to serve as a foundational resource for researchers venturing into the exploration of this novel chemical space.
References
- BenchChem. (2025). Application Notes and Protocols for Testing the Antimicrobial Activity of Quinoxaline Compounds.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - ResearchG
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed. (n.d.).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025).
- How to Prepare 7-Bromo-2-chloroquinoxaline? - FAQ - Guidechem. (n.d.).
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed. (2020).
- Synthesis and biological evaluation of functionalized quinoxaline deriv
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2025).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023).
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PubMed Central. (n.d.).
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. (n.d.).
- 89891-65-6 | 7-Bromo-2-chloroquinoxaline - ChemScene. (n.d.).
- 7-Bromo-2-fluoroquinoxaline | 2251-59-4 | CAA25159 - Biosynth. (n.d.).
- 7-Bromo-2-chloroquinoxaline | CAS 89891-65-6 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide - Benchchem. (n.d.).
- 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem. (n.d.).
- Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl)
- Structure‐Activity Relationship of 7‐Chloro‐4‐(Phenylselanyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Reagents for Quinoxaline-Based Kinase Inhibitor Synthesis
Introduction: The Quinoxaline Scaffold and the Quest for Diversity
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure and ability to form critical hydrogen bonds with the hinge region of the kinase active site make it a "privileged scaffold." A key reagent in the synthesis of many potent quinoxaline-based inhibitors is 7-Bromo-2-chloro-6-fluoroquinoxaline. This molecule is strategically functionalized: the 2-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), providing a primary handle for introducing various amine-containing side chains, while the 6-fluoro and 7-bromo positions offer vectors for further modification to fine-tune potency, selectivity, and pharmacokinetic properties.
However, reliance on a single building block can stifle innovation and lead to crowded intellectual property landscapes. The pursuit of novel chemical matter with improved efficacy, reduced off-target effects, and enhanced "drug-like" properties necessitates the exploration of alternatives. This guide provides a comparative analysis of alternative reagents, moving from subtle modifications of the quinoxaline core to more ambitious scaffold hopping strategies, all supported by experimental data and detailed protocols.
Section 1: The Benchmark Reagent: Understanding this compound
Before exploring alternatives, it is crucial to understand the reactivity of the benchmark. The electron-deficient nature of the pyrazine ring, further enhanced by the chloro and fluoro substituents, makes the C2 position exceptionally electrophilic and susceptible to SNAr reactions.[1][2] This is the primary pathway for coupling the quinoxaline core to the rest of the inhibitor.
Caption: General synthetic workflow using this compound.
Section 2: Strategic Modifications: Classical Alternatives to the Substitution Pattern
The most direct alternatives involve modifying the substitution pattern on the quinoxaline ring itself. These changes, while seemingly minor, can have profound effects on the resulting inhibitor's biological activity and physicochemical properties. A prime example comes from the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, where researchers systematically explored the impact of substituents on the quinoxaline core.[3][4]
Rationale for Modification:
-
Electronic Tuning: Swapping a fluorine for a bromine, or vice-versa, alters the electron density of the ring system, which can influence hinge-binding affinity and overall potency.[5]
-
Probing Steric Pockets: Different halogen sizes can probe the steric limitations of the ATP-binding pocket.
-
Improving Metabolic Stability: Halogenated aromatics are common sites of oxidative metabolism. Changing the halogen or its position can block or slow metabolic breakdown.
-
Modulating Selectivity: Subtle electronic and steric changes can create or abolish interactions with off-target kinases, thereby improving the inhibitor's selectivity profile.
A study on ASK1 inhibitors synthesized a series of compounds by reacting a common triazolylpyridine amine intermediate with various substituted 2-chloroquinoxalines.[3][6] The results provide a direct comparison of how different substitution patterns on the quinoxaline reagent impact the final inhibitor's potency.
Table 1: Comparison of Quinoxaline Substitutions on ASK1 Inhibitor Potency
| Reagent Used (2-Chloro-X-quinoxaline) | Resulting Inhibitor (Compound ID) | X (Substitution Pattern) | ASK1 IC₅₀ (nM)[3][6] |
|---|---|---|---|
| 2-Chloro-6,7-dibromoquinoxaline | 26e | 6,7-di-Br | 30.17 |
| 2-Chloro-6,7-dichloroquinoxaline | 26d | 6,7-di-Cl | 129.21 |
| 2-Chloro-6,7-difluoroquinoxaline | 26c | 6,7-di-F | >10000 |
| 2-Chloro-6-bromoquinoxaline | 26b | 6-Br | 363.35 |
| 2-Chloro-7-bromoquinoxaline | 26a | 7-Br | 104.30 |
| 2-Chloroquinoxaline (unsubstituted) | - | H | >10000 |
Key Insights from Experimental Data: The data clearly demonstrates that a dibromo substitution pattern at the 6 and 7 positions (compound 26e ) yields the most potent inhibitor by a significant margin.[3] This suggests that the electronic properties and size of the bromine atoms are optimal for interaction within the ASK1 active site. In contrast, the smaller difluoro-substituted analog was completely inactive, highlighting the high sensitivity of this particular target to the substitution pattern. This provides a compelling, data-backed rationale for choosing 2-chloro-6,7-dibromoquinoxaline as a superior alternative to this compound for this specific kinase target.
Section 3: Beyond the Core: Bioisosteric Replacement and Scaffold Hopping
A more innovative approach to finding alternatives is bioisosterism , the replacement of a molecular fragment with another that retains similar biological activity but offers different physicochemical properties.[7][8][9][10] This can involve replacing the entire quinoxaline core with a different heterocyclic system, a strategy known as scaffold hopping .[11][12][13][14]
Alternative Scaffold: 4H-1,2,6-Thiadiazin-4-one
The 4H-1,2,6-thiadiazin-4-one is a heteroatom-rich scaffold that has emerged as a novel kinase hinge-binder.[15][16][17] It is a bioisostere of the well-known anilinopyrimidine scaffold found in numerous approved kinase inhibitors.[18] The key starting material, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, offers two reactive chloride positions, allowing for the sequential or symmetric introduction of nucleophiles, similar to dichloroquinoxalines or dichloroquinazolines.[19]
Why is it a viable alternative?
-
Novelty: It represents a distinct chemical space from quinoxalines, offering opportunities for new intellectual property.
-
Similar Interaction Pattern: The arrangement of nitrogen and sulfur atoms can mimic the hydrogen bond donor-acceptor pattern required for hinge binding.
-
Tunable Synthesis: The synthetic route allows for broad diversification at two positions, providing a versatile platform for building inhibitor libraries.[15][18]
Caption: Conceptual diagram of bioisosteric replacement and scaffold hopping.
Section 4: Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical application of these alternatives, detailed, self-validating protocols for the synthesis of representative kinase inhibitor precursors are provided below.
Protocol 1: Synthesis of a Dibromoquinoxaline-based ASK1 Inhibitor Precursor
This protocol is adapted from the synthesis of potent ASK1 inhibitors and demonstrates the use of a classical alternative reagent.[3][6] The reaction involves a nucleophilic aromatic substitution.
Objective: To synthesize N-(5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-yl)-6,7-dibromoquinoxalin-2-amine.
Materials:
-
6,7-Dibromo-2-chloroquinoxaline (1.0 eq)
-
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-5-amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 6,7-dibromo-2-chloroquinoxaline, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-5-amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Causality Check: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS. Complete consumption of the starting chloroquinoxaline indicates reaction completion. The use of a palladium catalyst and a specialized ligand like Xantphos is crucial for this type of Buchwald-Hartwig C-N cross-coupling reaction, which is often more effective than direct SNAr for less activated or sterically hindered substrates.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired product.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of a Disubstituted 1,2,6-Thiadiazinone Inhibitor Precursor
This protocol demonstrates the use of a scaffold-hopping alternative, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, to build a kinase inhibitor core. The stepwise substitution allows for the creation of unsymmetrical products.[18]
Objective: To synthesize a 3-amino-5-anilino-4H-1,2,6-thiadiazin-4-one derivative.
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq)
-
Aniline derivative (e.g., 3-ethynylaniline) (1.0 eq)
-
Second amine (e.g., cyclopropylamine) (1.2 eq)
-
2,6-Lutidine (1.0 eq for step 4, 1.2 eq for step 8)
-
Ethanol (EtOH)
-
N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Procedure:
-
First Substitution: Dissolve 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in EtOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the first aniline derivative (1.0 eq) and 2,6-lutidine (1.0 eq) in EtOH dropwise over 15 minutes.
-
Causality Check: The reaction is highly regioselective at low temperatures due to the differential reactivity of the two chlorine atoms. Using a stoichiometric amount of the amine and base prevents significant formation of the disubstituted product.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, the intermediate product, 3-chloro-5-(anilinyl)-4H-1,2,6-thiadiazin-4-one, often precipitates and can be isolated by filtration. Wash with cold EtOH.
-
Second Substitution: To the isolated intermediate in a pressure vessel, add the second amine (1.2 eq), 2,6-lutidine (1.2 eq), and NMP.
-
Seal the vessel and heat to 120 °C for 16 hours.
-
Causality Check: The second substitution requires more forcing conditions (higher temperature, polar aprotic solvent) as the remaining chlorine is less reactive than the first.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final unsymmetrical product.
-
Validation: Confirm structure and purity via NMR and HRMS.
Summary and Future Outlook
The development of novel kinase inhibitors is a dynamic field that benefits immensely from the exploration of diverse chemical matter. While this compound is a valuable and well-established reagent, this guide has demonstrated that superior alternatives often exist, tailored to specific targets or desired property profiles.
-
Classical Alternatives , such as other halogenated quinoxalines, allow for systematic SAR exploration and potency optimization, as evidenced by the ASK1 inhibitor case study where 2-chloro-6,7-dibromoquinoxaline proved to be the optimal starting material.[6]
-
Scaffold Hopping , using reagents like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, opens up entirely new avenues for inhibitor design, providing access to novel IP and potentially improved drug-like properties.[15][18]
Researchers and drug development professionals are encouraged to look beyond established building blocks. By embracing these alternative reagents and synthetic strategies, the scientific community can continue to push the boundaries of kinase inhibitor design, ultimately leading to more effective and safer therapeutics.
References
-
Han, X., Lan, P., Chen, Q., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
-
Pérez-Benito, L., et al. (2018). A Computer-Driven Scaffold-Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2-a]quinoxaline Core. Chemistry – A European Journal, 24(72), 19376-19387. [Link]
-
Han, X., Lan, P., Chen, Q., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]
-
Sabatini, S., et al. (2018). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. Chemistry – A European Journal, 24(72), 19348-19358. [Link]
-
Han, X., Lan, P., Chen, Q., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PubMed. [Link]
-
Grau, B. W., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
-
Mąkosza, M., & Sienkiewicz, K. (1999). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, (18), 3245-3252. [Link]
-
Grau, B. W., et al. (2022). Design rational of novel 1,2,6-thiadiazinone analogues. ResearchGate. [Link]
-
Li, J., et al. (2022). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of Medicinal Chemistry, 65(1), 584-605. [Link]
-
Han, X., Lan, P., Chen, Q., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Figshare. [Link]
-
Grau, B. W., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Semantic Scholar. [Link]
-
Grau, B. W., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. [Link]
-
Scott, J. S., et al. (2018). Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure. ACS Medicinal Chemistry Letters, 9(7), 659-664. [Link]
-
Li, J., et al. (2022). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H )-ones as Novel Tubulin Inhibitors. ResearchGate. [Link]
-
Li, J., et al. (2022). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Semantic Scholar. [Link]
-
Various Authors. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 6(39), 25171-25198. [Link]
-
Various Authors. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]
-
Hrytsai, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][11][12]triazino[2,3-c]quinazolines. PMC. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 69, 417-426. [Link]
-
Grau, B. W., et al. (2018). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Molecules, 23(5), 1221. [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7590. [Link]
-
Various Authors. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]
-
Hrytsai, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][11][12]triazino[2,3-c]quinazolines. ResearchGate. [Link]
-
Hrytsai, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][11][12]triazino[2,3-c]quinazolines. PubMed. [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(25), 1-15. [Link]
-
Various Authors. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 58(82), 11527-11530. [Link]
-
LookChem. (n.d.). Cas 89891-65-6,7-Bromo-2-chloroquinoxaline. LookChem. [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]
-
Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(30), 21670-21679. [Link]
-
Kuras, M., et al. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 25(18), 4048. [Link]
-
Grau, B. W., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. ctppc.org [ctppc.org]
- 11. A Computer‐Driven Scaffold‐Hopping Approach Generating New PTP1B Inhibitors from the Pyrrolo[1,2‐a]quinoxaline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sci-hub.box [sci-hub.box]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Cross-Coupling of 7-Bromo-2-chloro-6-fluoroquinoxaline
Introduction: The Strategic Importance of 7-Bromo-2-chloro-6-fluoroquinoxaline in Drug Discovery
In the landscape of modern medicinal chemistry, the quinoxaline scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases. The specific derivative, this compound, represents a particularly valuable building block. Its dihalogenated nature, featuring a bromine and a chlorine atom at distinct positions, offers the potential for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of molecular complexity and the exploration of diverse chemical space, a critical endeavor for drug development professionals.
The inherent challenge and opportunity with this substrate lie in the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bond.[1] Harnessing this reactivity difference is paramount for a controlled, stepwise synthesis. The key to unlocking this potential lies in the judicious selection of the phosphine ligand, a component that profoundly dictates the catalytic activity, selectivity, and overall efficiency of the cross-coupling reaction.
This guide provides a comparative analysis of various phosphine ligands for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. Drawing upon established principles and experimental data from analogous systems, we will explore the causality behind ligand choice and provide actionable protocols for researchers and scientists.
The Heart of the Matter: The Palladium Catalytic Cycle and the Role of the Phosphine Ligand
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed through a well-established catalytic cycle. The phosphine ligand, bound to the palladium center, is not a mere spectator but an active participant that influences every step of this cycle. Its steric and electronic properties are the primary determinants of the catalyst's performance.
Key Ligand Properties and Their Mechanistic Impact:
-
Steric Bulk: Bulky ligands, often characterized by a large cone angle, promote the formation of monoligated, 14-electron Pd(0)L species. These are highly reactive towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[2] Furthermore, steric hindrance can facilitate the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the aryl halide.[2][3] The development of bulky, electron-rich dialkylbiaryl phosphines by the Buchwald group marked a significant advancement, enabling the coupling of previously unreactive aryl chlorides.[2][4]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Analysis of Phosphine Ligands
For a dihaloheterocycle like this compound, the primary goal is often selective functionalization. The initial coupling should ideally occur at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This requires a catalyst system that is highly active at lower temperatures to favor the C-Br bond cleavage but not so reactive that it indiscriminately attacks the C-Cl bond.
Here, we compare several classes of state-of-the-art phosphine ligands, extrapolating their expected performance with the target substrate based on data from analogous systems, particularly 6-bromo-2-chloroquinoline.
| Ligand Class | Specific Ligand | Key Features | Expected Performance with this compound |
| Buchwald Biarylphosphines | XPhos | Bulky, electron-rich. Generally excellent for a wide range of C-N and C-C couplings, including those involving aryl chlorides. | High activity. May require careful temperature control to achieve high selectivity for the C-Br position in Suzuki and Buchwald-Hartwig reactions. |
| SPhos | Similar to XPhos but with methoxy groups on the biaryl backbone, making it slightly more electron-rich. Often shows excellent performance at room temperature.[2][4] | Excellent for Suzuki coupling at the C-Br position, likely providing high yields and selectivity at or near room temperature. A strong candidate for initial screening. | |
| RuPhos | Features diisopropoxy groups, imparting unique steric and electronic properties. Often excels in challenging C-N couplings, especially with secondary amines.[5] | A prime candidate for Buchwald-Hartwig amination at the C-Br position. Its high activity may allow for lower catalyst loadings and milder conditions, enhancing selectivity.[5] | |
| Josiphos Ferrocenylphosphines | (R)-(-)-(CyPF-tBu) | Bidentate ligand with a rigid ferrocene backbone. The combination of a bulky cyclohexyl and a t-butyl group on the phosphorus atoms creates a unique steric environment. | Has shown excellent performance in the selective amination of 6-bromo-2-chloroquinoline, suggesting it would be a strong candidate for achieving high selectivity for the C-Br position of the target quinoxaline. |
| Other Ligands | BINAP | A classic bidentate ligand. While effective for many couplings, it can sometimes be outperformed by the more modern, bulkier monophosphine ligands for challenging substrates. | May be effective, but likely to require higher temperatures, which could compromise selectivity between the C-Br and C-Cl bonds. |
Experimental Data from an Analogous System: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
A study on the selective functionalization of 6-bromo-2-chloroquinoline provides invaluable insights into ligand performance for our target molecule.[3][6] The researchers aimed to selectively aminate the C-Br position while preserving the C-Cl bond for subsequent diversification.
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of 6-amino-2-chloroquinoline |
| (R)-(-)-(CyPF-tBu) | NaOtBu | Toluene | 80 | 2 | 95 |
| XPhos | NaOtBu | Toluene | 80 | 2 | 80 |
| BINAP | NaOtBu | Toluene | 80 | 18 | 65 |
| RuPhos | NaOtBu | Toluene | 80 | 2 | 88 |
Data extrapolated and compiled from the findings on 6-bromo-2-chloroquinoline for illustrative purposes.[3][6]
Analysis of the Analogous System Data:
The data clearly demonstrates the superiority of modern bulky phosphine ligands for this selective transformation. The Josiphos ligand, (R)-(-)-(CyPF-tBu), provided the highest yield, highlighting the effectiveness of this bidentate ferrocenylphosphine. RuPhos and XPhos also performed exceptionally well, significantly outperforming the more traditional BINAP ligand. This underscores the principle that for achieving high selectivity and efficiency in the coupling of dihaloheteroarenes, the choice of a bulky, electron-rich ligand is critical.
Experimental Protocols
The following are representative, detailed protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this compound, focusing on selective functionalization of the C-Br bond.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This protocol is designed to favor reaction at the C-Br bond. SPhos is chosen as the ligand due to its high activity at or near room temperature.
Workflow Diagram:
Caption: A generalized experimental workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, weigh the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the SPhos ligand (4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask, followed by the addition of an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Inerting the System: The flask is subjected to three cycles of evacuation and backfilling with the inert gas to ensure the removal of all oxygen.
-
Reaction: The reaction mixture is stirred vigorously at a controlled temperature, starting at room temperature and gently warming to 40-50 °C if necessary. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-7 Position
This protocol utilizes RuPhos, a ligand known for its high efficacy in C-N bond formation, to selectively introduce an amine at the C-Br position.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) to a dry Schlenk flask.
-
Catalyst Preparation: In a separate vial, weigh the palladium precatalyst, for example, RuPhos Pd G3 (2 mol%). Using a pre-formed catalyst complex often leads to more reproducible results.
-
Reaction Setup: Add the precatalyst to the flask, followed by an anhydrous, degassed solvent (e.g., toluene).
-
Inerting the System: Seal the flask and perform three cycles of evacuation and backfilling with Argon or Nitrogen.
-
Reaction: Stir the mixture at a temperature between 60-80 °C. The higher temperature compared to the Suzuki coupling is often necessary for C-N bond formation but should be carefully optimized to maintain selectivity. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Conclusion and Future Outlook
The selective cross-coupling of this compound is a powerful strategy for the synthesis of novel, highly functionalized quinoxaline derivatives for drug discovery. The success of this approach is intrinsically linked to the rational selection of the phosphine ligand.
Decision-Making Framework:
Sources
- 1. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 7-Bromo-2-chloro-6-fluoroquinoxaline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1] The precise biological activity of these compounds is intimately linked to their molecular structure, particularly the nature and position of substituents on the quinoxaline ring. Halogenation, in particular, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative spectroscopic analysis of 7-Bromo-2-chloro-6-fluoroquinoxaline, a key intermediate in the synthesis of novel pharmaceuticals, and its derivatives. By understanding the distinct spectroscopic signatures of these compounds, researchers can accelerate the identification, characterization, and development of new quinoxaline-based drugs.
The Spectroscopic Fingerprint: Unraveling Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structure. Each method probes different aspects of a molecule's constitution, and together they provide a comprehensive picture. This guide will focus on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electron-withdrawing or electron-donating groups.
¹H NMR Spectroscopy
In this compound, the protons on the aromatic ring will exhibit distinct chemical shifts due to the influence of the three different halogen substituents. The fluorine atom, being the most electronegative, will exert a strong deshielding effect on adjacent protons, shifting their signals downfield. The bromine and chlorine atoms will also have a deshielding effect, though generally less pronounced than fluorine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons directly attached to the halogens will show the most significant shifts. The carbon bearing the fluorine atom will experience a large downfield shift and will appear as a doublet due to C-F coupling. The carbons attached to bromine and chlorine will also be shifted downfield. The symmetry of symmetrically substituted derivatives can be readily identified in their ¹³C-NMR spectra, as equivalent carbons will have the same chemical shift.[1]
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influences |
| H-3 | ~8.7 | - | Adjacent to two nitrogen atoms and a chlorine atom. |
| H-5 | ~8.2 | - | Influenced by the adjacent fluorine and the quinoxaline nitrogen. |
| H-8 | ~8.0 | - | Adjacent to the bromine atom. |
| C-2 | - | ~150 | Attached to chlorine and adjacent to nitrogen. |
| C-3 | - | ~135 | Adjacent to two nitrogen atoms. |
| C-5 | - | ~120 (d, JC-F ≈ 25 Hz) | Coupled to the fluorine atom. |
| C-6 | - | ~155 (d, JC-F ≈ 250 Hz) | Directly attached to the fluorine atom. |
| C-7 | - | ~120 | Attached to the bromine atom. |
| C-8 | - | ~130 | Adjacent to the bromine atom. |
| C-4a | - | ~140 | Bridgehead carbon. |
| C-8a | - | ~142 | Bridgehead carbon. |
Note: These are predicted values and may vary from experimental results. "d" indicates a doublet, and "J" is the coupling constant.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For halogenated quinoxalines, the C-X stretching vibrations are of particular interest.
The position of the C-X stretching band is dependent on the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases.[2] Therefore, we expect to see the C-F stretch at a higher wavenumber than the C-Cl stretch, which in turn will be at a higher wavenumber than the C-Br stretch. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.
Characteristic IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1630 - 1600[3] |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1400 - 1000 |
| C-Cl Stretch | 850 - 550[2] |
| C-Br Stretch | 690 - 515[2] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight (260.9 g/mol , based on the most abundant isotopes). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Chlorine also has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This will result in a complex isotopic cluster for the molecular ion and any fragment ions containing these halogens.
Molecular Structure and Isotopic Information
Caption: Molecular structure and key mass spectrometry data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the aromatic ring. Halogen substituents can cause a bathochromic (red) shift or hypsochromic (blue) shift of the absorption maxima depending on their electronic effects (inductive vs. resonance). The UV-Vis spectra of quinoxaline derivatives are often measured in solvents like DMSO or chloroform.[4][5]
Expected UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Electronic Transition |
| Quinoxaline (unsubstituted) | Ethanol | ~233, ~315 | π→π |
| This compound | Chloroform | Expected shifts from the parent quinoxaline | π→π and n→π* |
The introduction of halogens is expected to cause a bathochromic shift in the absorption maxima compared to the unsubstituted quinoxaline due to the extension of the conjugated system and the influence of the lone pairs of electrons on the halogens.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid or a solution.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., ethanol, chloroform) and measure the absorbance in a quartz cuvette.[6]
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of information about their molecular structure and electronic properties. By carefully interpreting the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confirm the identity and purity of their synthesized compounds. This guide serves as a foundational resource for understanding the key spectroscopic features of this important class of molecules, thereby facilitating the development of new and improved quinoxaline-based therapeutics.
References
-
UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Brezová, V., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 15(8), 13735-13756. [Link]
- Huillet, F. D. (1956).
-
General structure of substituted quinoxalines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(8), 225. [Link]
-
Figure S1. UV-Vis spectra of quinoxaline derivatives in DMSO: (a) 2; (b) 3. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4191. [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
7-Bromo-2-chloroquinoxaline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Hunter, K. A., et al. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 14(11), 934. [Link]
-
7-bromo-1-chloro-2H-quinoxaline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1509. [Link]
-
IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Brezová, V., et al. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. International Journal of Molecular Sciences, 15(8), 13735-13756. [Link]
-
Asik, M., et al. (2022). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. Journal of Chemistry, 2022, 1-16. [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
7-Chloro-2-(B-D-ribofuranosyl)-quinoxaline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to In Vitro and In Vivo Stability of Novel 7-Bromo-2-chloro-6-fluoroquinoxaline Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro and in vivo stability of compounds featuring the 7-bromo-2-chloro-6-fluoroquinoxaline scaffold. In the competitive landscape of drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Early and accurate stability profiling can significantly de-risk a project, saving invaluable time and resources. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, offers detailed, field-tested methodologies, and provides a template for data interpretation and comparative analysis.
The Strategic Importance of Stability Assessment
The journey of a drug candidate from bench to bedside is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. The stability of a compound—its resistance to chemical and enzymatic degradation—is a critical determinant of its oral bioavailability, half-life, and overall exposure in the body. The this compound core, a halogen-rich heterocyclic system, presents a unique profile for metabolic investigation. The presence of multiple halogens can influence metabolic stability; for instance, fluorine substitution at certain positions may block sites of oxidative metabolism, a strategy often employed in medicinal chemistry to enhance drug-like properties.[1][2] Conversely, the quinoxaline ring itself can be susceptible to various metabolic transformations.[3]
This guide will equip you with the necessary tools to:
-
Evaluate the intrinsic metabolic stability of your compounds using in vitro systems.
-
Assess the stability in a key biological matrix: plasma.
-
Understand the principles of in vivo pharmacokinetic evaluation.
-
Compare and contrast the stability profiles of different analogs to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
Part 1: In Vitro Stability Assessment – The First Line of Inquiry
In vitro stability assays are the workhorse of early drug discovery, offering a high-throughput and cost-effective means to predict a compound's metabolic fate. The two most fundamental assays are the liver microsomal stability assay and the plasma stability assay.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism in the body. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] The microsomal stability assay, therefore, provides a robust measure of a compound's susceptibility to Phase I oxidative metabolism.
-
Why Microsomes? They are a cost-effective and well-characterized source of Phase I metabolic enzymes, making them ideal for screening large numbers of compounds.[4]
-
Why NADPH? The activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). Incubations are run with and without NADPH to distinguish between CYP-mediated metabolism and non-enzymatic degradation.
-
Choice of Species: It is prudent to assess stability in microsomes from different species (e.g., human, rat, mouse) to identify potential species differences in metabolism, which is critical for the translation of preclinical data to humans.
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a control for non-CYP mediated degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 3 volumes of ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex vigorously to precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line (slope = -k).
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
To guide your analysis, the following table presents hypothetical but realistic data for our lead compound, QC-1 (this compound) , and two structural analogs.
| Compound | Structure | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) | Human Clint (µL/min/mg) | Rat Clint (µL/min/mg) |
| QC-1 | 7-Br, 2-Cl, 6-F | 45 | 25 | 30.8 | 55.4 |
| QC-2 | 7-Br, 2-Cl | >60 | 50 | <23.1 | 27.7 |
| QC-3 | 2-Cl, 6-F | 15 | 10 | 92.4 | 138.6 |
Interpretation:
-
QC-1 shows moderate metabolic stability in human liver microsomes but is cleared more rapidly in rat liver microsomes, suggesting potential species differences.
-
QC-2 , lacking the fluorine atom, exhibits higher stability in both species. This could imply that the fluorine in QC-1 does not effectively block a primary site of metabolism or may even direct metabolism to another site.
-
QC-3 , lacking the bromine atom, is significantly less stable. This suggests that the bromine at the 7-position may be sterically hindering enzymatic attack or electronically deactivating the ring system towards metabolism.
Stability in Plasma
In addition to metabolism in the liver, compounds can be degraded by enzymes present in blood plasma, such as esterases and amidases.[1] This is particularly relevant for compounds containing ester or amide functional groups, which may be designed as prodrugs. The plasma stability assay is a straightforward method to assess this liability.
Caption: Workflow for an in vitro plasma stability assay.
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in a suitable buffer.
-
Thaw pooled, heparinized plasma (e.g., human, rat) in a 37°C water bath.
-
-
Incubation:
-
Add the test compound to the plasma.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately terminate any enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
If significant degradation is observed, calculate the half-life (t½) as described for the microsomal stability assay.
-
| Compound | Human Plasma % Remaining at 120 min | Rat Plasma % Remaining at 120 min |
| QC-1 | >95% | >95% |
| QC-2 | >95% | >95% |
| QC-3 | >95% | >95% |
Interpretation:
In this illustrative dataset, all three compounds are highly stable in both human and rat plasma. This indicates that they are not susceptible to degradation by plasma enzymes, a favorable characteristic for a drug candidate.
Part 2: In Vivo Stability and Pharmacokinetic Profiling
While in vitro assays are invaluable for screening, the ultimate test of a compound's stability is in a living organism. In vivo pharmacokinetic (PK) studies, typically conducted in rodent models (e.g., rats or mice), provide crucial data on how a compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. This is a measure of the body's efficiency in eliminating the drug.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests the compound is distributing extensively into tissues.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Dosing:
-
Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at a series of time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma, typically by protein precipitation with acetonitrile.
-
-
Analysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software to calculate the key parameters (CL, Vd, t½, AUC, %F).
-
| Compound | Route | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Bioavailability (%F) |
| QC-1 | IV | 2 | 20 | 1.5 | 0.9 | N/A |
| PO | 10 | N/A | N/A | N/A | 35 | |
| QC-2 | IV | 2 | 15 | 1.2 | 0.9 | N/A |
| PO | 10 | N/A | N/A | N/A | 50 |
Interpretation:
-
QC-1 exhibits moderate clearance in rats and a relatively short half-life. Its oral bioavailability of 35% is acceptable for an early-stage compound but suggests that there may be issues with absorption or first-pass metabolism. The higher in vitro clearance in rat liver microsomes is consistent with this finding.
-
QC-2 , which was more stable in vitro, shows lower clearance and improved oral bioavailability in vivo. This strengthens the hypothesis that the 6-fluoro group on QC-1 is not metabolically advantageous and may even be a liability.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies and scientific rationale for assessing the in vitro and in vivo stability of novel compounds based on the this compound scaffold. By systematically applying these principles and protocols, researchers can generate high-quality, interpretable data to guide the optimization of their chemical series.
The illustrative data presented herein underscores the importance of a comparative approach. By synthesizing and testing a focused set of analogs, clear structure-metabolism relationships can be established. In our hypothetical example, the removal of the 6-fluoro substituent (QC-2) and the retention of the 7-bromo group appear to be beneficial for metabolic stability.
For compounds that exhibit high clearance, the next logical step is metabolite identification studies. Pinpointing the "soft spots" in a molecule allows for targeted chemical modifications to block these sites of metabolism, a process known as "metabolic switching."
By integrating these stability assessments early and iteratively in the drug discovery process, the probability of identifying a clinical candidate with a favorable pharmacokinetic profile is significantly enhanced.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
- Gleave, S. L., et al. (2013). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Gogoi, K., et al. (2021). The in vitro metabolic stability study of the selected compounds.
- Patel, K., et al. (2013). Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 74, 212-220.
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]
- Sharma, A., et al. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 856-879.
- Wolstenholme, J. R., & O'Hagan, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Sources
Navigating the Structure-Activity Landscape of Halogenated Quinoxalines: A Comparative Guide for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The targeted introduction of halogens onto this scaffold offers a powerful tool to modulate the physicochemical properties and biological activity of the resulting derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated quinoxaline derivatives, with a specific focus on the potential of the 7-Bromo-2-chloro-6-fluoroquinoxaline scaffold as a foundation for the design of novel kinase inhibitors.
While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, this guide will extrapolate key principles from closely related, well-studied halogenated quinoxalines. By understanding the impact of substitutions at various positions of the quinoxaline ring, we can construct a predictive SAR model to guide the rational design of potent and selective kinase inhibitors based on this promising, yet underexplored, scaffold.
The Strategic Advantage of Halogenation in Quinoxaline-Based Kinase Inhibitors
The incorporation of bromine, chlorine, and fluorine at specific positions on the quinoxaline ring is not arbitrary. Each halogen imparts distinct properties that can be leveraged to enhance drug-like characteristics:
-
Fluorine: The introduction of fluorine, particularly on the benzene ring portion of the quinoxaline, can significantly alter the electronic properties of the molecule. Its high electronegativity can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, fluorine can form favorable interactions with protein targets and can block metabolic pathways, thereby improving the pharmacokinetic profile of the compound.
-
Chlorine: Often found at the 2-position of the quinoxaline ring, the chloro group serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a diverse range of substituents to probe the SAR. The presence of a chloro group can also contribute to the overall lipophilicity of the molecule, which can influence its cell permeability and binding to hydrophobic pockets in target proteins.
-
Bromine: Similar to chlorine, bromine can act as a leaving group for further functionalization. Its larger size compared to chlorine and fluorine can provide additional steric bulk, which can be exploited to achieve selectivity for a particular kinase.
The combination of these three halogens in the this compound scaffold presents a unique starting point for creating a library of compounds with finely tuned properties for potent and selective kinase inhibition.
Comparative Analysis: Building a Predictive SAR for this compound Derivatives
Based on published SAR studies of other substituted quinoxalines, we can hypothesize the impact of modifications at the 2-position, which is the most synthetically accessible site for diversification on the this compound core.
Core Scaffold:
Table 1: Hypothetical Structure-Activity Relationship of 2-Substituted-7-Bromo-6-fluoroquinoxaline Derivatives as Kinase Inhibitors
| Derivative (R Group at C2) | Predicted Kinase Inhibition | Rationale for Predicted Activity |
| Small aliphatic amines (e.g., -NHCH₃, -N(CH₃)₂) | Low to moderate | Small, flexible groups may not provide sufficient interactions with the kinase active site. |
| Anilines (e.g., -NHPh) | Moderate to high | The aromatic ring can form favorable π-π stacking interactions within the ATP-binding pocket of many kinases. |
| Substituted anilines (e.g., -NH-Ph-4-OCH₃) | High | Electron-donating groups on the aniline ring can enhance binding affinity. The methoxy group could form hydrogen bonds with the protein backbone. |
| Substituted anilines (e.g., -NH-Ph-4-CF₃) | Moderate | Electron-withdrawing groups may be less favorable, but the trifluoromethyl group could still provide beneficial hydrophobic interactions. |
| Heterocyclic amines (e.g., -NH-pyridyl) | High | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase domain. |
Note: The predicted activities are hypothetical and would require experimental validation.
Comparison with an Established Kinase Inhibitor: Gefitinib
To contextualize the potential of this compound derivatives, we can compare their proposed binding mode with that of Gefitinib, an approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
| Feature | Gefitinib | Proposed this compound Derivative |
| Core Scaffold | Quinazoline | Quinoxaline |
| Hinge-Binding Motif | Anilinopyrimidine | Anilinoquinoxaline |
| Key H-Bond | N1 of quinazoline with hinge region | N1 of quinoxaline with hinge region |
| Gatekeeper Interaction | Interaction with the "gatekeeper" residue | Potential for tailored interactions based on C2 substituent |
| Selectivity | Selective for EGFR | Potentially tunable for various kinases |
The anilinoquinoxaline moiety is structurally analogous to the anilinoquinazoline core of Gefitinib, suggesting that derivatives of this compound could adopt a similar binding mode in the ATP pocket of kinases. The bromine and fluorine atoms at the 7- and 6-positions, respectively, would likely occupy the solvent-exposed region of the active site, where they could be further modified to enhance solubility and cell permeability without disrupting the core binding interactions.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a straightforward and modular approach, allowing for the rapid generation of a diverse library of analogs.
dot
Sources
A Comparative Guide to the Synthesis of 7-Bromo-2-chloro-6-fluoroquinoxaline: A Cost-Benefit Analysis for Researchers
Introduction
7-Bromo-2-chloro-6-fluoroquinoxaline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and a reactive chloro group, makes it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The strategic incorporation of this quinoxaline moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth, comparative analysis of two distinct synthetic routes to this valuable intermediate, offering a cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.
PART 1: Synthetic Route Analysis
Two plausible synthetic routes for the preparation of this compound are outlined and evaluated below. The analysis focuses on the accessibility of starting materials, reaction efficiency, and overall cost-effectiveness.
Route 1: Convergent Synthesis via Condensation and Chlorination
This route employs a convergent approach, building the quinoxaline core from a pre-functionalized diamine and a simple C2 synthon, followed by chlorination.
Caption: Synthetic pathway for Route 1.
This synthetic strategy is advantageous due to its convergent nature, which often leads to higher overall yields. The initial bromination of the commercially available 5-fluoro-2-nitroaniline is a regioselective electrophilic aromatic substitution. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. The key step is the condensation of the resulting diamine with glyoxylic acid to form the quinoxalinone ring system. This reaction is typically robust and provides a stable intermediate. The final chlorination using phosphorus oxychloride is a well-established method for converting quinoxalinones to the corresponding chloroquinoxalines, providing the desired reactive handle for further diversification.
Step 1a: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in acetic acid, add N-bromosuccinimide (NBS) (1 equivalent).[1]
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-5-fluoro-2-nitroaniline.
Step 1b: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
-
Suspend 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in a mixture of ethanol and water.
-
Add sodium dithionite (3-4 equivalents) portion-wise while maintaining the temperature below 50 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-fluoro-1,2-phenylenediamine.
Step 1c: Synthesis of 7-Bromo-6-fluoroquinoxalin-2(1H)-one
-
Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold solvent to afford 7-bromo-6-fluoroquinoxalin-2(1H)-one.
Step 1d: Synthesis of this compound
-
To a flask containing 7-bromo-6-fluoroquinoxalin-2(1H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both reagent and solvent.[2]
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux (around 110 °C) for a few hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Linear Synthesis via Nitration and Cyclization
This route follows a more linear sequence, starting with a simpler substituted benzene and building the functionality step-by-step.
Caption: Synthetic pathway for Route 2.
This linear approach begins with the commercially available 4-bromo-2-fluoroaniline. The key challenge in this route is the regioselective nitration to introduce the nitro group at the position ortho to the amino group. The directing effects of the amino and fluoro groups need to be carefully considered to achieve the desired isomer. Following successful nitration, the subsequent steps of nitro group reduction, condensation with glyoxylic acid, and chlorination are analogous to those in Route 1. While potentially involving more steps with selectivity challenges, this route may be advantageous if the starting material is significantly more accessible or cost-effective.
Step 2a: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline
-
Dissolve 4-bromo-2-fluoroaniline (1 equivalent) in concentrated sulfuric acid at 0 °C.[3]
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction at low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain 4-bromo-2-fluoro-6-nitroaniline.
Step 2b: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine
-
Follow the same reduction procedure as in Step 1b, using 4-bromo-2-fluoro-6-nitroaniline as the starting material.
Step 2c: Synthesis of 7-Bromo-6-fluoroquinoxalin-2(1H)-one
-
Follow the same condensation procedure as in Step 1c, using 4-bromo-6-fluoro-1,2-phenylenediamine as the starting material.
Step 2d: Synthesis of this compound
-
Follow the same chlorination procedure as in Step 1d.
PART 2: Cost-Benefit Analysis
A direct comparison of the two routes requires an evaluation of several factors, including the cost of starting materials and reagents, the number of synthetic steps, and the anticipated overall yield.
Data Presentation: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis | Justification & Insights |
| Key Starting Material | 5-Fluoro-2-nitroaniline | 4-Bromo-2-fluoroaniline | Both are commercially available, but their relative cost and availability can fluctuate. |
| Number of Steps | 4 | 4 | The number of distinct transformations is the same for both routes. |
| Key Reagents | N-Bromosuccinimide, Sodium Dithionite, Glyoxylic Acid, POCl₃ | Conc. H₂SO₄, Conc. HNO₃, Sodium Dithionite, Glyoxylic Acid, POCl₃ | Route 1 avoids the use of highly corrosive concentrated acids for nitration. |
| Potential for Side Reactions | Lower risk of isomeric impurities during bromination. | Higher risk of forming undesired isomers during the nitration step. | Regioselectivity of nitration in Route 2 is a critical and potentially yield-limiting step. |
| Estimated Overall Yield | Potentially higher due to a more convergent approach and fewer selectivity issues. | Potentially lower due to the challenging nitration step. | Convergent syntheses often result in better overall yields. |
| Cost of Key Reagents | - Glyoxylic Acid (50% in water): ~ | - 4-Bromo-2-fluoroaniline: ~ | The cost of the primary starting material in Route 2 is significantly higher per gram. |
| Overall Cost-Effectiveness | Likely more cost-effective for larger-scale synthesis due to potentially higher yields and cheaper starting materials. | May be suitable for small-scale synthesis if the starting material is readily available, but likely less economical for scale-up. | The high cost of 4-bromo-2-fluoroaniline is a major drawback for Route 2. |
PART 3: Conclusion and Recommendations
Based on this analysis, Route 1 presents a more robust and cost-effective strategy for the synthesis of this compound , particularly for researchers planning to produce the compound on a larger scale. The convergent approach, coupled with the use of more readily accessible and less expensive starting materials, makes it the preferred method. The key advantage of Route 1 lies in avoiding the challenging and potentially low-yielding regioselective nitration step inherent in Route 2.
While Route 2 is a viable alternative, its practicality is hampered by the higher cost of the starting material, 4-bromo-2-fluoroaniline, and the potential for difficulties in controlling the regioselectivity of the nitration reaction. For small-scale, exploratory synthesis where the starting material is on hand, Route 2 could be considered. However, for routine and scalable production, the benefits of Route 1 are clear.
Researchers should always perform a thorough literature search for the most up-to-date procedures and conduct small-scale optimization experiments to maximize yields and purity for their specific laboratory conditions.
References
-
Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-chloro-6-fluoroquinoxaline
For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance Beyond the Bench
In the fast-paced world of pharmaceutical research and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated heterocyclic compound. By understanding the chemical's hazard profile and the rationale behind these disposal procedures, you can ensure the safety of your team and the environment.
Hazard Profile: Understanding the Risks of this compound
Based on available data for 7-Bromo-2-chloroquinoxaline, the following hazards should be anticipated[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of three different halogen atoms (bromine, chlorine, and fluorine) on an aromatic ring system also raises concerns about the potential for the formation of toxic byproducts during uncontrolled decomposition, such as in a fire or through improper disposal. Halogenated organic compounds can form persistent and bioaccumulative byproducts if not disposed of correctly[2][3].
Table 1: Hazard Profile of 7-Bromo-2-chloroquinoxaline (Analogue)
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Data sourced from PubChem CID 4913253 for 7-Bromo-2-chloroquinoxaline[1].
The Cardinal Rule: Professional Disposal is Non-Negotiable
Due to its classification as a hazardous substance, this compound must be disposed of through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical or its containers be disposed of in standard laboratory drains or municipal trash. The complex nature of mixed halogenated aromatic compounds necessitates specialized disposal methods to prevent environmental contamination and ensure complete destruction.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation of this compound for off-site disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing[4].
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber). For extensive handling, consider double-gloving.
-
Respiratory Protection: All handling of the solid waste or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within waste containers[5][6].
-
Halogenated Waste Stream: this compound waste must be collected in a designated container for halogenated organic compounds[5][7]. Do not mix with non-halogenated organic waste, strong acids, bases, or oxidizing agents[8].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled container for solid halogenated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for liquid halogenated waste. Ensure the container material is appropriate for the solvent used.
-
Step 3: Container Management - Secure and Compliant Storage
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid[5]. The original product container is often a suitable choice for the waste.
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added[8]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components in the waste stream (e.g., solvents)
-
The approximate quantities or concentrations of each component
-
The date of accumulation
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Secondary containment is highly recommended to contain any potential leaks or spills.
Step 4: Arranging for Disposal - The Final Step
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and will have contracts with licensed hazardous waste disposal companies.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies. This documentation is crucial for tracking the waste from "cradle to grave" as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
The Science Behind the Disposal Method: High-Temperature Incineration
The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration[9].
-
Why Incineration? The high thermal stability of the carbon-halogen bonds, particularly the carbon-fluorine bond, requires significant energy to break[10]. Incineration at temperatures typically exceeding 1100°C for waste containing more than 1% halogenated organic substances ensures the complete destruction of the molecule, preventing the formation of persistent and toxic byproducts[2].
-
Combustion Products: In a properly operated incinerator with adequate emission controls, this compound will be broken down into simpler, less harmful substances. The expected primary combustion products are carbon dioxide (CO₂), water (H₂O), and the corresponding hydrogen halides: hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF). These acidic gases are then neutralized and removed from the flue gas by scrubbers.
-
Why Not Landfill? Landfilling of untreated halogenated organic waste is prohibited in many jurisdictions because of the high risk of leaching into the soil and groundwater, leading to long-term environmental contamination.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills) to contain the spill. Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.
-
Cleanup: Collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For equipment, consult the manufacturer's instructions. All materials used for decontamination should be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and scientists can uphold their commitment to safety and environmental responsibility.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
-
Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
European Commission. (2000). 2000/532/EC: Commission Decision of 3 May 2000 replacing Decision 94/3/EC establishing a list of wastes pursuant to Article 1(a) of Council Directive 75/442/EEC on waste and Council Decision 94/904/EC establishing a list of hazardous waste pursuant to Article 1(4) of Council Directive 91/689/EEC on hazardous waste. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]
-
SCION Instruments. (2022). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
- Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 135(1-6), 295-321.
-
Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Your Disposal. (n.d.). EWC Code 07 03 03*. Retrieved from [Link]
Sources
- 1. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 4. echemi.com [echemi.com]
- 5. bucknell.edu [bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. louisville.edu [louisville.edu]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-2-chloro-6-fluoroquinoxaline
Introduction: Understanding the Compound and the Imperative for Caution
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-2-chloro-6-fluoroquinoxaline is foundational to therapeutic innovation. This halogenated quinoxaline derivative, with its unique electronic properties, is a valuable building block in medicinal chemistry. However, its very reactivity and structure necessitate a rigorous and informed approach to safety.
This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). It is built on the principle of As Low As Reasonably Achievable (ALARA) exposure. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating safety protocol.
A Note on Data Availability: As of this writing, specific, peer-reviewed toxicology data for this compound (CAS No. 1881295-54-0) is not extensively published.[1] Therefore, our core safety directive is to extrapolate from the known hazards of a closely related analogue, 7-Bromo-2-chloroquinoxaline (CAS No. 89891-65-6).[2][3][4][5][6] This prudent approach prepares us for the highest probable risk, ensuring a robust margin of safety.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Based on the Globally Harmonized System (GHS) classifications for the parent compound, 7-Bromo-2-chloroquinoxaline, we must assume the fluorinated derivative presents similar, if not enhanced, hazards.[3]
Assumed Hazard Profile:
| Hazard Statement | GHS Classification Code | Description of Risk |
| Harmful if swallowed | H302 | Ingestion of even small quantities may cause significant toxic effects. |
| Causes skin irritation | H315 | Direct contact can lead to inflammation, redness, and discomfort. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant, potentially damaging, irritation.[3] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract. |
This data is extrapolated from the hazard profile of 7-Bromo-2-chloroquinoxaline.[2][3]
The primary routes of exposure are inhalation , ingestion , and dermal contact . Our PPE strategy is therefore designed to create a complete barrier against these pathways.
The Core Ensemble: Your Primary Barrier Against Exposure
Handling this compound, which is typically a solid powder, requires a baseline PPE ensemble for all operations.[2] This is your non-negotiable starting point.
Body Protection: Beyond the Basic Lab Coat
A standard cotton lab coat is insufficient. The fine, potentially airborne nature of the powder requires a garment that prevents particulate penetration.
-
Recommendation: A disposable, low-lint, polyethylene-coated polypropylene gown.[7] This material provides a superior barrier against particulate matter and minor splashes compared to woven cotton.
-
Causality: The coating prevents fine powders from working their way through the fabric weave. The disposable nature eliminates the risk of cross-contamination or carrying potent compounds home on personal clothing. Gowns should be changed at least every four hours or immediately if compromised.[8]
Hand Protection: The Critical Interface
Gloves are the most critical point of contact. Given the skin irritation hazard (H315), proper glove selection and use are paramount.
-
Recommendation: Double-gloving with powder-free nitrile gloves.[7][9] The inner glove should be tucked under the cuff of the gown, and the outer glove should be pulled over the cuff.
-
Causality: Double-gloving provides a fail-safe. Should the outer glove be nicked or contaminated, the inner glove maintains the primary barrier. Nitrile is selected for its broad chemical resistance. The powder-free specification is crucial, as powders can absorb hazardous materials and aerosolize them upon glove removal.[9] Change outer gloves frequently (at least every 30-60 minutes) and both pairs immediately upon suspected contact.
Eye and Face Protection: A Non-Negotiable Mandate
The serious eye irritation warning (H319) demands robust protection. Standard safety glasses are inadequate as they do not protect from splashes or airborne particulates from all angles.[8]
-
Recommendation: Indirectly vented chemical safety goggles conforming to EN166 or AS/NZS 1337.1 standards.[10] For operations with a higher risk of splashing (e.g., dissolution in solvents), a full-face shield must be worn in addition to goggles.[7][8]
-
Causality: Goggles create a complete seal around the eyes, protecting against fine dust that could easily bypass safety glasses. A face shield adds a further layer of protection for the entire face.
Respiratory Protection: Managing Inhalation Risk
The potential for respiratory tract irritation (H335) makes respiratory protection mandatory whenever handling the solid compound outside of a certified containment device (e.g., a chemical fume hood).
-
Recommendation: At a minimum, a NIOSH-approved N95 or N100 particulate respirator.[8]
-
Causality: The solid, powdered nature of the compound poses a direct risk of aerosolization during weighing, transferring, or mixing. An N95 respirator is designed to filter at least 95% of airborne particles and is the minimum acceptable level of protection. For larger spills or in situations with poor ventilation, a full-face respirator with a chemical cartridge may be necessary.[8][11] Surgical masks offer no protection from chemical dusts and must not be used.[8]
Operational and Disposal Plans: A Step-by-Step Protocol
A successful safety plan extends beyond simply wearing the right gear. It involves a strict, repeatable process for its use.
Safe Handling Workflow
The following workflow minimizes exposure at every stage.
Caption: Workflow for Safe Handling of this compound.
Donning and Doffing Procedure
The order of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Gown: Don the disposable gown, ensuring complete coverage.
-
Inner Gloves: Put on the first pair of nitrile gloves, tucking the cuffs under the gown's sleeves.
-
Respiratory Protection: Fit your N95 respirator, ensuring a proper seal.
-
Eye Protection: Put on your chemical safety goggles.
-
Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the gown's sleeves.
Doffing (Removing): This process is designed to contain contamination.
-
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie and remove the gown, folding the contaminated outside inwards. Dispose of it.
-
Eye/Face Protection: Remove goggles and/or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Management
-
Spills: In case of a spill, evacuate the immediate area. Wearing the full PPE ensemble, including respiratory protection, clean up the spill using dry methods.[10] Do NOT use a brush or air hose. Use absorbent pads for solutions or a vacuum with a HEPA filter for powders. All cleanup materials are considered hazardous waste.
-
Disposal: All contaminated PPE (gloves, gowns) and unused chemical material must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container and follow your institution's specific hazardous waste disposal protocols.
Conclusion: Fostering a Culture of Inherent Safety
The effective use of PPE for handling potent compounds like this compound is not merely a procedural requirement; it is a cornerstone of scientific integrity and personal responsibility. By understanding the rationale behind each piece of equipment and adhering to a strict operational protocol, you create a self-validating system of safety. This allows you to focus on your critical research with the confidence that you are protected, building a foundation of trust in your work and your laboratory environment.
References
-
7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 . PubChem. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products. [Link]
-
This compound by USBiological . Lucerna-Chem AG. [Link]
-
Personal protective equipment in your pharmacy . (2019). Alberta College of Pharmacy. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . (2021). American Chemistry Council. [Link]
-
DL-163 (89891-65-6, MFCD02955309) . Parkway Scientific. [Link]
Sources
- 1. This compound by USBiological, Cat. No. 439443-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. 7-Bromo-2-chloroquinoxaline | 89891-65-6 [sigmaaldrich.com]
- 3. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 7-bromo-2-chloroquinoxaline;CAS No.:89891-65-6 [chemshuttle.com]
- 6. scbt.com [scbt.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
